Product packaging for (R)-2-Methyl-1,4-butanediol(Cat. No.:CAS No. 22644-28-6)

(R)-2-Methyl-1,4-butanediol

Cat. No.: B3068055
CAS No.: 22644-28-6
M. Wt: 104.15 g/mol
InChI Key: MWCBGWLCXSUTHK-RXMQYKEDSA-N
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Description

(R)-2-Methyl-1,4-butanediol is a useful research compound. Its molecular formula is C5H12O2 and its molecular weight is 104.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12O2 B3068055 (R)-2-Methyl-1,4-butanediol CAS No. 22644-28-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-methylbutane-1,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2/c1-5(4-7)2-3-6/h5-7H,2-4H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCBGWLCXSUTHK-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80945304
Record name 1,​4-​Butanediol, 2-​methyl-​, (2R)​
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80945304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22644-28-6
Record name (2R)-2-Methyl-1,4-butanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22644-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,​4-​Butanediol, 2-​methyl-​, (2R)​
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80945304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(R)-2-Methyl-1,4-butanediol physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of (R)-2-Methyl-1,4-butanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral diol that serves as a crucial building block in modern organic synthesis. Its unique stereochemistry and bifunctional nature make it a valuable synthon, particularly in the development of complex molecular architectures required for pharmaceuticals and agrochemicals.[1] The presence of a methyl group on a four-carbon diol backbone introduces a chiral center, leading to distinct enantiomeric forms, with the (R)-isomer being a key component for creating specific three-dimensional arrangements in target molecules.[2] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering field-proven insights for its effective application in research and development.

Chemical Identity and Molecular Structure

Correctly identifying a chemical reagent is the foundational step for any successful experimental work. The nomenclature and structural representation of this compound are precise and critical for distinguishing it from its stereoisomer and other related diols.

The systematic IUPAC name for this compound is (R)-2-methylbutane-1,4-diol.[2] It possesses a single chiral center at the C-2 position, the point of attachment for the methyl group, which dictates the (R) configuration.[2]

Table 1: Core Chemical Identifiers

Identifier Value Source(s)
CAS Number 22644-28-6 [1][3][4]
Molecular Formula C₅H₁₂O₂ [1][4]
Molecular Weight 104.15 g/mol [4][5]
InChI Key MWCBGWLCXSUTHK-RXMQYKEDSA-N [1][6]
Canonical SMILES C--INVALID-LINK--CO [1]

| Common Synonyms | (R)-(+)-2-Methyl-1,4-butanediol |[2][5] |

The three-dimensional arrangement of the atoms is visualized below. The stereochemistry at the C-2 carbon is fundamental to its role in asymmetric synthesis.

Caption: Structure of this compound.

Core Physicochemical Properties

The physical properties of this compound dictate its handling, reaction conditions, and purification methods. As a diol, its two hydroxyl groups dominate its characteristics, leading to hydrogen bonding that influences its boiling point, viscosity, and solubility.

Table 2: Summary of Physical Properties

Property Value Conditions Source(s)
Appearance Colorless liquid Ambient [1]
Boiling Point 127 °C 14 mmHg [3][5]
Density 0.992 g/mL 20 °C [3][5]
Refractive Index (n_D) 1.449 20 °C [5]
Flash Point 146 °C Closed Cup [3][5]
Vapor Pressure 0.039 mmHg 25 °C [3][7]
pKa 14.91 ± 0.10 Predicted [1][5]

| Solubility | Soluble | Water |[1] |

Expert Insights on Physical Properties:
  • Boiling Point: The relatively high boiling point, even under reduced pressure, is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups. This necessitates vacuum distillation for purification to prevent thermal decomposition at atmospheric pressure.

  • Density: With a density very close to that of water, it is important to note that it will not distinctly layer with aqueous solutions, a key consideration during workup procedures.

  • Solubility: Its solubility in water and other polar protic solvents is due to the hydrophilic nature of its two hydroxyl groups. This property is advantageous for certain reaction types but may complicate extraction into nonpolar organic solvents.

  • Viscosity: While not always quantified in datasheets, as a diol, it is expected to be more viscous than corresponding mono-alcohols. This can affect stirring efficiency and transfer operations in the lab.

Spectroscopic and Analytical Profile

Structural confirmation is paramount. The combination of NMR, IR, and mass spectrometry provides a complete analytical picture of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is the most direct method for confirming the structure. Key expected signals include a doublet for the methyl group, complex multiplets for the methylene and methine protons on the carbon backbone, and broad singlets for the two hydroxyl protons, which may shift depending on concentration and solvent. The integration of these signals will correspond to the number of protons in each environment.[6]

  • ¹³C NMR: The carbon NMR spectrum will show five distinct signals, one for each carbon atom in the unique electronic environments of the molecule.[8]

Infrared (IR) Spectroscopy

The IR spectrum is dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of the hydrogen-bonded hydroxyl groups. C-H stretching bands will appear just below 3000 cm⁻¹, and a C-O stretching band will be visible in the 1000-1200 cm⁻¹ region.[9]

Workflow for Structural Verification

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Confirmation prep Dissolve this compound in appropriate deuterated solvent (e.g., CDCl₃, D₂O) nmr ¹H & ¹³C NMR Acquisition prep->nmr Analyze ir IR Spectroscopy (Neat film or solution) prep->ir Analyze ms Mass Spectrometry (e.g., GC-MS) prep->ms Analyze interpret Correlate spectral data: - Chemical shifts & coupling - Functional group frequencies - Molecular ion peak nmr->interpret ir->interpret ms->interpret confirm Structure Confirmed interpret->confirm Validate

Caption: Standard workflow for spectroscopic confirmation.

Synthesis and Commercial Availability

This compound is not a commodity chemical; it is a specialty reagent whose value lies in its enantiomeric purity. Its synthesis is a key area of research, often starting from bio-renewable sources.

A prominent synthetic route involves the catalytic hydrogenation of itaconic acid, a bio-based chemical.[2][10] This process can be tuned to favor the production of 2-methyl-1,4-butanediol over other products like 3-methyltetrahydrofuran.[2] Achieving high enantiomeric purity requires stereoselective methods. For instance, the enantioselective reduction of a corresponding γ-methyl-substituted lactone using a reducing agent like lithium aluminum hydride (LiAlH₄) can yield the desired (R)- or (S)-enantiomer with high enantiomeric excess.[2]

Synthesis Itaconic Itaconic Acid (Bio-derived) Lactone γ-Methyl-γ-butyrolactone (Intermediate) Itaconic->Lactone Catalytic Hydrogenation Product This compound Lactone->Product Enantioselective Reduction (e.g., LiAlH₄)

Caption: Simplified synthetic pathway from itaconic acid.

Comparative Analysis: A Chiral Variant of a Commodity Chemical

To fully appreciate the utility of this compound, it is instructive to compare it with its achiral, linear counterpart, 1,4-butanediol (1,4-BDO). 1,4-BDO is a large-volume industrial chemical used extensively in the production of polymers like polybutylene terephthalate (PBT) and tetrahydrofuran (THF).[11][12][13]

Table 3: Comparison with 1,4-Butanediol

Feature This compound 1,4-Butanediol (1,4-BDO)
CAS Number 22644-28-6 110-63-4[14]
Structure Branched-chain, chiral Linear, achiral
Boiling Point ~127 °C / 14 mmHg[3][5] ~230 °C / 760 mmHg[15]
Primary Use Chiral building block in fine chemical synthesis[1] Industrial solvent, polymer precursor[12]
Key Impact Introduces stereochemistry, controls 3D structure Forms linear polymer chains

| Crystallinity in Polymers | Reduces crystallinity due to branching[2] | Higher potential for crystallinity |

The critical distinction lies in the methyl group. This "simple" structural modification introduces chirality and branching, which significantly alters the properties of polymers derived from it, typically reducing crystallinity and changing the glass transition temperature.[2] For drug development professionals, the chirality is the most important feature, allowing for stereospecific interactions with biological targets.

Safety and Handling

While comprehensive toxicological data is not thoroughly established, standard laboratory precautions for handling liquid diols should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors.[16] As a viscous liquid, it should be handled carefully to avoid spills.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid: In case of contact, wash skin thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes.[16] If inhaled, move to fresh air.[16] Seek medical attention if symptoms persist.

Always consult the most recent Safety Data Sheet (SDS) from the supplier before use.[16]

Conclusion

This compound is a specialized chiral reagent whose physical properties are well-suited for its primary role as a building block in asymmetric synthesis. Its hydroxyl functionalities provide reactive handles, while its stereocenter allows for the precise construction of enantiomerically pure molecules. Understanding its physical characteristics—from boiling point and solubility to its spectroscopic signature—is essential for any researcher aiming to leverage its unique structure in the synthesis of novel compounds for pharmaceutical and other high-value applications.

References

Introduction: The Significance of Chirality in a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (R)-2-Methyl-1,4-butanediol: Structure, Stereochemistry, and Applications

2-Methyl-1,4-butanediol, systematically named 2-methylbutane-1,4-diol according to IUPAC nomenclature, is a branched-chain diol with the chemical formula C₅H₁₂O₂.[1][2][3] Its structure is distinguished from the linear 1,4-butanediol by the presence of a methyl group at the second carbon position. This seemingly minor structural alteration introduces a chiral center, giving rise to two non-superimposable mirror images, or enantiomers: this compound and (S)-2-Methyl-1,4-butanediol.[1][2][3][4]

This guide focuses specifically on the (R)-enantiomer, this compound (CAS No. 22644-28-6).[4][5][6][7][8] As a chiral building block, this molecule is of significant interest to researchers and drug development professionals. Its defined three-dimensional arrangement is crucial in asymmetric synthesis, where the goal is to create complex molecules with precise stereochemistry—a fundamental requirement for biological activity in many pharmaceuticals and agrochemicals.[4][5] This document provides a comprehensive overview of its structure, stereochemistry, synthesis, and applications, serving as a technical resource for scientists in the field.

Part 1: Elucidating the Chemical Structure and Stereochemistry

The fundamental properties of this compound are dictated by its unique molecular architecture. The molecule consists of a four-carbon butane chain with hydroxyl (-OH) groups at positions 1 and 4, and a methyl (-CH₃) group at position 2.[5] The carbon atom at the second position (C2) is bonded to four different groups: a hydrogen atom, a methyl group, a -CH₂OH group, and a -CH₂CH₂OH group. This makes C2 a stereocenter.

The designation "(R)" refers to the spatial arrangement of these groups around the chiral center, as determined by the Cahn-Ingold-Prelog (CIP) priority rules. For this molecule:

  • The -CH₂OH group (at C1) receives the highest priority.

  • The -CH₂CH₂OH group (the C3-C4 chain) has the second highest priority.

  • The -CH₃ group has the third priority.

  • The hydrogen atom (not explicitly drawn in 2D representations but bonded to C2) has the lowest priority.

When viewing the molecule with the lowest-priority group (hydrogen) pointing away from the observer, the arrangement of the remaining groups from highest to lowest priority (1 to 3) follows a clockwise direction, hence the (R)-configuration (from the Latin rectus, meaning right).

chemical_structure cluster_legend Stereochemical Representation C2 C C1 CH₂OH C2->C1 C3 CH₂ C2->C3 CH3 CH₃ C2->CH3 H H C2->H C4 CH₂OH C3->C4

Caption: 3D structure of this compound showing the chiral center at C2.

Physicochemical Properties

A summary of key quantitative data for this compound is presented below.

PropertyValueSource(s)
CAS Number 22644-28-6[4][5][6][7][8]
Molecular Formula C₅H₁₂O₂[1][5][7]
Molecular Weight 104.15 g/mol [5][7]
Boiling Point 127 °C at 14 mmHg[6]
Density 0.992 g/mL at 20 °C[6]
Refractive Index (n²⁰/D) 1.449[6]
Flash Point 146 °C[6]
InChIKey MWCBGWLCXSUTHK-RXMQYKEDSA-N[5][9]

Part 2: Enantioselective Synthesis Strategies

The production of enantiomerically pure this compound is paramount for its use in stereospecific applications. While the catalytic hydrogenation of biomass-derived itaconic acid is a prominent route for producing the racemic mixture of 2-methyl-1,4-butanediol, achieving high enantiomeric excess for a specific isomer requires more sophisticated asymmetric synthesis strategies.[4][10]

One of the most effective and field-proven methodologies involves a chiral auxiliary-based approach. This strategy leverages a temporary chiral handle to direct the stereochemical outcome of a key reaction, which is later removed to yield the desired enantiopure product.

Chiral Auxiliary Approach using d-Menthol

A well-regarded method utilizes readily available and inexpensive d-menthol as a chiral auxiliary. The bulky menthyloxy group provides excellent stereocontrol in subsequent reactions, making it a trustworthy and self-validating system for generating the desired stereoisomer.[4] The general workflow involves a stereoselective 1,4-addition to a γ-menthyloxybutenolide, followed by reduction.[4]

synthesis_workflow start Start: d-Menthol & Butenolide step1 Step 1: Preparation of γ-Menthoxybutenolide start->step1 step2 Step 2: Stereoselective 1,4-Addition (e.g., Grignard Reagent) step1->step2 Bulky menthoxy group directs stereochemistry step3 Step 3: Reduction of Lactone with LiAlH₄ step2->step3 Forms intermediate lactone step4 Step 4: Deprotection/Removal of Chiral Auxiliary step3->step4 Reduces carbonyl to alcohol end End Product: This compound step4->end Yields enantiopure diol

Caption: Workflow for the chiral auxiliary-based synthesis of this compound.

Experimental Protocol: Reduction of a Chiral Lactone Intermediate

The final key step in many asymmetric syntheses of this diol is the reduction of a chiral lactone precursor. The following protocol outlines a representative procedure using lithium aluminum hydride (LiAlH₄), a powerful reducing agent capable of converting esters and lactones to primary alcohols.

Objective: To reduce an enantiomerically pure γ-methyl-substituted lactone to this compound.

Materials:

  • (S)-3-methyl-5-(d-menthyloxy)-butyrolactone (or similar chiral precursor)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry ice/acetone bath

  • Saturated aqueous sodium sulfate (Na₂SO₄)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Methodology:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of LiAlH₄ in anhydrous THF. The flask is cooled to 0 °C using an ice bath.

    • Causality: Using anhydrous solvent and an inert atmosphere is critical because LiAlH₄ reacts violently with water. Cooling the reaction prevents an uncontrolled exothermic reaction.

  • Substrate Addition: The chiral lactone precursor, dissolved in anhydrous THF, is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for several hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: The reaction is carefully quenched by slowly adding water, followed by a 15% sodium hydroxide solution, and then more water, while cooling in an ice bath. This procedure is known as the Fieser workup.

    • Trustworthiness: This specific sequential addition of water and base is a standard, reliable method to safely neutralize excess LiAlH₄ and precipitate aluminum salts as a granular solid that is easy to filter.

  • Filtration and Extraction: The resulting precipitate is removed by filtration through a pad of Celite. The filtrate is collected, and the filter cake is washed with additional THF. The combined organic layers are dried over anhydrous MgSO₄.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product, which still contains the menthol auxiliary, would then proceed to a deprotection step followed by purification (e.g., column chromatography) to yield pure this compound.

Part 3: Spectroscopic Characterization and Validation

Confirming the identity, structure, and purity of the final product is a non-negotiable step. A combination of spectroscopic methods provides a self-validating system for characterization.

TechniqueExpected Observations for this compound
¹H NMR - Doublet around 0.9 ppm (CH₃ group).- Multiplets from 1.4-1.8 ppm (CH₂ and CH groups).- Multiplets from 3.4-3.7 ppm (CH₂OH groups).[4]
¹³C NMR - Signal around 16 ppm (CH₃).- Signal around 35 ppm (CH₂ and CH carbons).- Signals for the carbons bearing the hydroxyl groups (CH₂OH) would appear further downfield.
IR Spectroscopy - A strong, broad absorption in the range of 3200-3600 cm⁻¹ characteristic of O-H stretching in the alcohol groups.- C-H stretching absorptions just below 3000 cm⁻¹.- C-O stretching absorptions in the 1000-1200 cm⁻¹ region.[3]
Mass Spectrometry - The molecular ion peak (M⁺) would be expected at m/z = 104.15. However, it may be weak or absent. Common fragments would result from the loss of water (M-18) or cleavage adjacent to the oxygen atoms.

Note: Specific chemical shifts (ppm) can vary slightly depending on the solvent used for NMR analysis.[5]

Part 4: Applications in Drug Development and Asymmetric Synthesis

The true value of this compound lies in its application as a chiral synthon. In drug development, the three-dimensional shape of a molecule is often as important as its chemical composition for its interaction with biological targets like enzymes and receptors. Using a pure enantiomer as a starting material ensures that the desired stereochemistry is incorporated into the final drug candidate, avoiding the complications of isomeric mixtures which can have different pharmacological activities or toxicities.

This compound is a versatile starting point because its two hydroxyl groups can be selectively protected or modified, allowing for the stepwise construction of more complex molecules. It serves as a source of chirality for the synthesis of a wide range of compounds.

applications_logic start This compound (Chiral Pool Starting Material) step1 Selective Protection of Primary or Secondary -OH start->step1 Introduces regioselectivity step2 Functional Group Interconversion (e.g., -OH to -NH₂ or Halide) step1->step2 Creates new reactive sites step3 Carbon-Carbon Bond Formation step2->step3 Builds molecular complexity step4 Deprotection and Final Modification step3->step4 end Biologically Active Target Molecule (e.g., Pharmaceutical Intermediate) step4->end

Caption: Logical flow from a chiral building block to a complex target molecule.

This defined stereocenter is carried through the synthetic sequence, ultimately becoming part of the core structure of a new chemical entity. Its use is a cornerstone of modern medicinal chemistry, enabling the efficient and predictable synthesis of enantiomerically pure drug candidates.[5]

References

An In-depth Technical Guide to (R)-2-Methyl-1,4-butanediol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (R)-2-Methyl-1,4-butanediol, a chiral molecule of significant interest in chemical synthesis and drug development. We will delve into the intricacies of its IUPAC nomenclature, explore its chemical and physical properties, detail established synthesis protocols, and discuss its current and emerging applications. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep, actionable understanding of this versatile chemical entity.

Deciphering the Name: IUPAC Nomenclature

The systematic name for the compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is (R)-2-methylbutane-1,4-diol .[1][2] Let's dissect this name to understand the structural information it conveys.

  • "-butane-" : This indicates the parent hydrocarbon chain consists of four carbon atoms.

  • "-diol" : This suffix signifies the presence of two hydroxyl (-OH) functional groups.[3]

  • "1,4-" : These numbers, or locants, specify that the hydroxyl groups are attached to the first and fourth carbon atoms of the butane chain.

  • "2-methyl-" : This indicates a methyl (-CH₃) group is attached to the second carbon atom of the butane chain.

  • "(R)-" : This is a crucial stereochemical descriptor. The presence of the methyl group on the second carbon atom creates a chiral center, meaning this carbon is attached to four different groups. This gives rise to two non-superimposable mirror images, or enantiomers. The "(R)" designation, derived from the Latin rectus (right), specifies the absolute configuration of this chiral center based on the Cahn-Ingold-Prelog priority rules.[4]

The other enantiomer is designated as (S)-2-Methyl-1,4-butanediol.[1] The specific three-dimensional arrangement of these enantiomers is critical in applications like asymmetric synthesis, where they serve as chiral building blocks.[1]

Visualization of the IUPAC Nomenclature

The following diagram illustrates the logical breakdown of the IUPAC name for this compound.

IUPAC_Nomenclature cluster_breakdown Component Breakdown cluster_meaning Structural Meaning IUPAC (R)-2-Methylbutane-1,4-diol R (R)- Methyl 2-Methyl- Butane butane Diol -1,4-diol Config Stereochemistry: Absolute configuration at the chiral center R->Config Defines Substituent Substituent: Methyl group at position 2 Methyl->Substituent Indicates Parent Parent Chain: Four-carbon chain Butane->Parent Specifies Functional Functional Groups: Two hydroxyl groups at positions 1 and 4 Diol->Functional Denotes

Caption: Breakdown of the IUPAC name for this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application, and integration into synthetic workflows.

PropertyValueSource
Molecular Formula C₅H₁₂O₂[5][6]
Molecular Weight 104.15 g/mol [2]
CAS Number 22644-28-6[1][5]
Appearance Colorless liquid[6]
Density 0.992 g/mL at 20 °C[5][7]
Boiling Point 466.15 K (193 °C)[8]
Topological Polar Surface Area 40.5 Ų[6]
Hydrogen Bond Donor Count 2[6]
Hydrogen Bond Acceptor Count 2[6]
Rotatable Bond Count 3[6]

Synthesis of Enantiomerically Pure this compound

The production of enantiomerically pure this compound is a key challenge and a significant area of research, as the specific stereochemistry is crucial for its applications in asymmetric synthesis.[1]

Chiral Auxiliary-Mediated Synthesis

One effective strategy involves the use of chiral auxiliaries, such as D- or L-menthol, which are readily available and inexpensive. The bulky nature of the menthyloxy group provides excellent stereocontrol in subsequent reactions.[1]

A well-established method involves the stereoselective 1,4-addition to a γ-menthyloxybutenolide. This is followed by a series of transformations, including reduction with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), to yield the optically pure (R)-2-methyl-butane-1,4-diol.[1]

3.1.1. Experimental Protocol: Chiral Auxiliary Approach

Objective: To synthesize enantiomerically pure this compound.

Materials:

  • γ-(D-menthyloxy)butenolide

  • Methylmagnesium bromide (MeMgBr) in THF

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Grignard Reaction:

    • Dissolve γ-(D-menthyloxy)butenolide in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of methylmagnesium bromide in THF dropwise to the reaction mixture.

    • Stir the reaction at -78 °C for 2 hours.

    • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Reduction with LiAlH₄:

    • Dissolve the crude product from the previous step in anhydrous diethyl ether under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add lithium aluminum hydride portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Cool the reaction back to 0 °C and quench by the sequential slow addition of water, 15% aqueous sodium hydroxide, and then water again.

    • Filter the resulting white precipitate and wash thoroughly with diethyl ether.

    • Dry the combined organic filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude diol by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Self-Validation: The enantiomeric excess of the final product should be determined using chiral gas chromatography or high-performance liquid chromatography. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biocatalytic and Fermentation Routes

Emerging research focuses on sustainable methods for producing 2-methyl-1,4-butanediol and its precursors from renewable resources. One prominent approach is the catalytic hydrogenation of itaconic acid, a bio-based platform chemical.[1] While this often produces a racemic mixture, advancements in biocatalysis and metabolic engineering are paving the way for enantioselective production.

For instance, non-naturally occurring microbial organisms with engineered 4-hydroxybutanoic acid (4-HB) and 1,4-butanediol (1,4-BDO) biosynthetic pathways can be cultured under substantially anaerobic conditions to produce 1,4-BDO.[9] Further research into stereoselective enzymes within these pathways could lead to the direct production of the (R)-enantiomer.

Synthesis Workflow Visualization

The following diagram illustrates a generalized workflow for the chemical synthesis of this compound.

Synthesis_Workflow Start Starting Material (e.g., Itaconic Acid or γ-menthyloxybutenolide) Step1 Stereoselective Reaction (e.g., 1,4-addition or Asymmetric Hydrogenation) Start->Step1 Intermediate Chiral Intermediate Step1->Intermediate Step2 Reduction (e.g., with LiAlH₄ or Catalytic Hydrogenation) Intermediate->Step2 Crude Crude Product Step2->Crude Purification Purification (e.g., Column Chromatography or Distillation) Crude->Purification Final This compound Purification->Final Analysis Quality Control (NMR, GC, HPLC, etc.) Final->Analysis

Caption: Generalized workflow for the synthesis of this compound.

Applications in Research and Drug Development

The unique structural features of this compound, namely its chirality and the presence of two hydroxyl groups, make it a valuable building block in several areas.

Chiral Building Block in Asymmetric Synthesis

The primary application of enantiomerically pure this compound is as a chiral synthon. Its defined stereochemistry allows for the construction of complex molecules with specific three-dimensional arrangements, which is of paramount importance in the synthesis of pharmaceuticals and agrochemicals.[6] The two hydroxyl groups offer versatile handles for further chemical transformations.

Polymer Chemistry

While its linear counterpart, 1,4-butanediol, is a major component in the production of polymers like polybutylene terephthalate (PBT) and spandex, the branched structure of 2-methyl-1,4-butanediol imparts different properties to polymers.[1][10] The methyl group disrupts the polymer chain packing, which can reduce crystallinity and alter the glass transition temperature. This allows for the fine-tuning of material properties for specialized applications.[1]

Potential Pharmacological Significance

While this compound itself is not a known therapeutic agent, its structural relationship to 1,4-butanediol is noteworthy. 1,4-butanediol is metabolized in the body to γ-hydroxybutyrate (GHB), a neurotransmitter and central nervous system depressant.[11] The pharmacological effects of this compound and its potential metabolites are not well-documented and represent an area for future investigation.

Logical Relationships in Application

The following diagram illustrates the relationship between the structural features of this compound and its applications.

Applications cluster_features Key Structural Features cluster_applications Primary Applications Molecule This compound Chirality Chiral Center (R-configuration) Molecule->Chirality Hydroxyls Two Primary Hydroxyl Groups Molecule->Hydroxyls Branching Branched Methyl Group Molecule->Branching Asymmetric Asymmetric Synthesis (Chiral Building Block) Chirality->Asymmetric Enables Hydroxyls->Asymmetric Provides Reaction Sites Polymer Specialty Polymers (Modified Properties) Hydroxyls->Polymer Allows Polymerization Research Chemical Research (Solvent, Reagent) Hydroxyls->Research Acts as Branching->Polymer Modifies Properties

Caption: Relationship between structure and applications of this compound.

Safety and Handling

2-Methyl-1,4-butanediol is classified as causing serious eye irritation.[2] Standard laboratory safety precautions should be observed when handling this compound, including the use of eye protection and gloves. It is intended for research use only and is not for human or veterinary use.[1]

Conclusion

This compound is more than just a simple diol; it is a stereochemically defined molecule with significant potential in the synthesis of complex chemical entities. A firm grasp of its IUPAC nomenclature provides immediate insight into its structure. Its synthesis, particularly in an enantiomerically pure form, relies on established principles of stereoselective reactions. As the demand for chiral pharmaceuticals and advanced materials grows, the importance of versatile building blocks like this compound will undoubtedly continue to increase, making a thorough technical understanding of this compound essential for innovation in the chemical and life sciences.

References

A Comprehensive Technical Guide to (R)-2-Methyl-1,4-butanediol for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure building blocks is paramount. These chiral synthons are the architectural cornerstones upon which complex, stereochemically defined molecules are constructed, ultimately influencing their biological activity and safety profiles. Among these critical precursors, (R)-2-Methyl-1,4-butanediol has emerged as a versatile and valuable intermediate. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of this chiral diol, from its fundamental properties to its synthesis, analysis, and applications. Our objective is to furnish you with not just data, but with actionable insights and methodologies to empower your research and development endeavors.

Core Characteristics of this compound

This compound, identified by the CAS Number 22644-28-6 , is a chiral diol that presents as a colorless to light yellow, oily liquid under standard conditions.[1] Its structure, featuring a primary and a secondary hydroxyl group, along with a stereocenter at the C2 position, imparts unique chemical reactivity and makes it a sought-after intermediate in asymmetric synthesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a chiral building block is fundamental to its effective utilization in synthesis and process development. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 22644-28-6[2]
Molecular Formula C₅H₁₂O₂[2]
Molecular Weight 104.15 g/mol [2]
Appearance Colorless to light yellow oily liquid[1]
Density 0.992 g/mL at 20 °C[3]
Boiling Point Not readily available
Refractive Index n20/D 1.449[3]
Solubility Soluble in methanol, ethanol, acetone; slightly soluble in ether[1]

Enantioselective Synthesis Strategies

The generation of this compound with high enantiomeric purity is a critical step for its application in pharmaceutical synthesis. Several strategies have been developed to achieve this, primarily focusing on biocatalysis and the use of chiral auxiliaries.

Biocatalytic Asymmetric Reduction

Biocatalysis offers a green and highly selective route to chiral alcohols. The asymmetric reduction of a prochiral ketone precursor, 4-hydroxy-2-butanone, using a suitable ketoreductase (KRED) is a promising approach. While specific literature for the synthesis of this compound via this method is not abundant, the synthesis of the analogous (R)-1,3-butanediol from 4-hydroxy-2-butanone has been extensively studied and provides a strong foundational methodology.[4]

Biocatalytic_Reduction_Workflow Prochiral_Ketone 4-Hydroxy-2-butanone Bioreactor Bioreactor (Whole cells or isolated enzyme) Prochiral_Ketone->Bioreactor Substrate Product This compound Bioreactor->Product Enantioselective Reduction Cofactor_Regen Cofactor Regeneration System (e.g., Glucose/GDH) Cofactor_Regen->Bioreactor NAD(P)H Downstream Downstream Processing (Extraction, Purification) Product->Downstream Crude Product Downstream->Product Purified Product

Caption: Proposed workflow for the biocatalytic synthesis of this compound.

  • Strain Selection and Culture: A microorganism expressing a ketoreductase with high stereoselectivity for the reduction of 4-hydroxy-2-butanone to the (R)-alcohol is selected (e.g., Candida or engineered E. coli).[4] The strain is cultured in a suitable medium to achieve optimal cell density and enzyme expression.

  • Bioreduction: The cultured cells (or the isolated enzyme) are suspended in a buffered aqueous solution. 4-Hydroxy-2-butanone is added as the substrate. A cofactor regeneration system, such as glucose and glucose dehydrogenase, is included to continuously supply the necessary NADPH or NADH. The reaction is maintained at a controlled pH and temperature (e.g., pH 7.0, 30 °C) and monitored for substrate conversion.

  • Work-up and Purification: Upon completion of the reaction, the biomass is removed by centrifugation. The aqueous supernatant is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield enantiomerically pure this compound.

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary allows for the diastereoselective introduction of the methyl group, followed by removal of the auxiliary to yield the desired enantiomer. This is a well-established and reliable method in asymmetric synthesis.

Chiral_Auxiliary_Workflow Starting_Material Achiral Starting Material Diastereomer_Formation Diastereomer Formation Starting_Material->Diastereomer_Formation Chiral_Auxiliary Chiral Auxiliary (e.g., Evans auxiliary) Chiral_Auxiliary->Diastereomer_Formation Diastereoselective_Reaction Diastereoselective Alkylation Diastereomer_Formation->Diastereoselective_Reaction Diastereomeric Intermediate Auxiliary_Cleavage Auxiliary Cleavage Diastereoselective_Reaction->Auxiliary_Cleavage Alkylated Intermediate Auxiliary_Cleavage->Chiral_Auxiliary Recycled Auxiliary Product This compound Auxiliary_Cleavage->Product Chiral Product

Caption: Generalized workflow for the synthesis of this compound using a chiral auxiliary.

Analytical Methodologies for Quality Control

Ensuring the enantiomeric purity of this compound is critical for its use in pharmaceutical applications. Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques for determining enantiomeric excess (% ee).

Chiral Gas Chromatography (GC)

Chiral GC, utilizing a capillary column coated with a chiral stationary phase (CSP), is a powerful tool for the separation of volatile enantiomers.

  • Column Selection: A chiral capillary column, such as one based on derivatized cyclodextrins (e.g., Rt-βDEXsm), is chosen.[5]

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., dichloromethane).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector (FID) Temperature: 250 °C

    • Oven Program: 60 °C (hold 2 min), ramp to 180 °C at 5 °C/min, hold 5 min.

    • Carrier Gas: Helium or Hydrogen

  • Data Analysis: The retention times of the (R)- and (S)-enantiomers are determined. The enantiomeric excess is calculated from the peak areas of the two enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

For less volatile compounds or for preparative-scale separations, chiral HPLC is the method of choice. The sample may require derivatization to introduce a chromophore for UV detection and to enhance interaction with the chiral stationary phase.

  • Derivatization: The hydroxyl groups of this compound are derivatized with a UV-active agent, such as 3,5-dinitrobenzoyl chloride, to form the corresponding esters.

  • Column Selection: A chiral column with a suitable stationary phase (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD-H) is selected.[6]

  • Mobile Phase: A mixture of hexane and isopropanol is typically used as the mobile phase. The ratio is optimized to achieve baseline separation of the diastereomeric derivatives.

  • Detection: UV detection at a wavelength appropriate for the derivatizing agent (e.g., 254 nm for dinitrobenzoyl esters).

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two diastereomeric derivatives.

Applications in Drug Development

The primary application of this compound in drug development is as a chiral building block. Its bifunctional nature and defined stereochemistry allow for the construction of complex molecular scaffolds with high stereocontrol.

Role as a Chiral Synthon

Safety and Handling

Proper handling of all chemical reagents is essential in a laboratory setting. While specific toxicity data for this compound is limited, information for the parent compound, 1,4-butanediol, and general safety precautions for diols should be followed.

Hazard Identification and Personal Protective Equipment (PPE)
  • Hazards: May be harmful if swallowed. Causes serious eye irritation.[9][10]

  • Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11]

  • Personal Protective Equipment:

    • Eye/Face Protection: Safety glasses with side-shields or goggles.

    • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber).

    • Respiratory Protection: Not typically required with adequate ventilation. If vapors or mists are generated, use a NIOSH-approved respirator.[11]

First Aid Measures
  • If Inhaled: Move to fresh air.

  • In Case of Skin Contact: Wash off with soap and plenty of water.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]

Conclusion

This compound stands as a valuable and versatile chiral building block for the synthesis of complex, enantiomerically pure molecules. Its utility in the pharmaceutical and fine chemical industries is underscored by the importance of stereochemistry in determining biological activity. This guide has provided a comprehensive overview of its properties, synthesis, analysis, and applications, with the aim of equipping researchers and developers with the knowledge necessary to effectively utilize this important chiral synthon. As the demand for stereochemically defined drugs continues to grow, the importance of chiral intermediates like this compound will undoubtedly increase, driving further innovation in its synthesis and application.

References

Spectroscopic Characterization of (R)-2-Methyl-1,4-butanediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-2-Methyl-1,4-butanediol (CAS No: 22644-28-6) is a valuable chiral building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and advanced materials.[1] Its specific stereochemistry necessitates rigorous analytical characterization to ensure enantiomeric purity and confirm structural integrity. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and verify the structure of this compound. As a self-validating system, the congruent data from these orthogonal techniques provides an unambiguous structural confirmation, a cornerstone of modern drug development and materials science.

This document is designed for researchers, scientists, and quality control professionals, offering not just reference data but also the underlying principles and field-proven insights into experimental design and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. For a chiral molecule like this compound, NMR confirms the connectivity and provides insights into the local chemical environment of each nucleus.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The analysis of this compound is typically performed in deuterated chloroform (CDCl₃), although the choice of solvent can significantly impact the appearance of labile hydroxyl (-OH) protons.[2] In aprotic solvents like CDCl₃, hydroxyl proton signals are often broad and their chemical shifts are highly dependent on concentration, temperature, and trace amounts of water.[3]

The key to a robust ¹H NMR interpretation is to consider the electronegativity of adjacent oxygen atoms, which deshields nearby protons, shifting them downfield.

Table 1: Summary of Predicted ¹H NMR Spectral Data for this compound in CDCl₃

Assigned Proton(s)Chemical Shift (δ, ppm) RangeMultiplicityCoupling Constant (J, Hz)Rationale for Assignment
-CH ₃ (C5)~0.9Doublet (d)~7Coupled to the single proton at the C2 chiral center.
-CH ₂- (C3)~1.5 - 1.7Multiplet (m)-Diastereotopic protons coupled to protons at C2 and C4.
-CH - (C2)~1.8Multiplet (m)-Chiral center proton coupled to protons on C1, C3, and C5.
-OH (x2)2.0 - 3.5 (Variable)Broad Singlet (br s)-Labile protons undergoing chemical exchange; position is concentration-dependent.[3]
-CH ₂-OH (C1)~3.5Multiplet (m)-Protons adjacent to a primary alcohol, deshielded by oxygen.
-CH ₂-OH (C4)~3.7Triplet (t)~6Protons adjacent to a primary alcohol, deshielded by oxygen and coupled to C3 protons.

Note: Actual chemical shifts and multiplicities may vary based on instrument and sample conditions. Data is compiled based on typical values for similar structural motifs.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments. With a molecular formula of C₅H₁₂O₂, five distinct carbon signals are expected for this compound, confirming the absence of molecular symmetry.

Table 2: Summary of Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

Assigned CarbonChemical Shift (δ, ppm) RangeRationale for Assignment
C H₃ (C5)~17Standard aliphatic methyl carbon.
C H₂ (C3)~35Aliphatic methylene carbon.
C H (C2)~38Aliphatic methine carbon at the chiral center.
C H₂-OH (C4)~61Carbon bonded to a primary hydroxyl group.[4]
C H₂-OH (C1)~68Carbon bonded to a primary hydroxyl group, adjacent to the chiral center.[4]
Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures data integrity and reproducibility.

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Acquire data on a 400 MHz (or higher) spectrometer.[5] Ensure the instrument is properly tuned and shimmed to achieve optimal resolution and lineshape.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse experiment with a 90° pulse angle.

    • Set a spectral width of approximately 12 ppm, centered at ~6 ppm.

    • Use a relaxation delay of at least 2 seconds and acquire a minimum of 16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum (e.g., using a zgpg30 pulse program).

    • Set a spectral width of approximately 220 ppm, centered at ~110 ppm.

    • Use a longer relaxation delay (e.g., 5 seconds) and acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

  • Confirmatory "D₂O Shake": To unambiguously identify the -OH proton signals, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The signals corresponding to the hydroxyl protons will diminish or disappear due to H-D exchange.[3]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. For an alcohol, the key diagnostic absorptions are the O-H and C-O stretching vibrations.

Interpretation of the IR Spectrum

The IR spectrum of this compound is dominated by features characteristic of a primary alcohol. The presence of two hydroxyl groups leads to extensive intermolecular hydrogen bonding in a neat sample, which has a profound effect on the O-H stretching band.[6]

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) RangeVibration TypeIntensityInterpretation
3600 - 3200O-H Stretch (H-bonded)Strong, BroadThe broadness is a classic indicator of intermolecular hydrogen bonding between the alcohol functional groups.[4][7]
3000 - 2850C-H Stretch (sp³)StrongAliphatic C-H bonds of the methyl, methylene, and methine groups.
~1050C-O StretchStrongStretching vibration of the C-O single bond, characteristic of primary alcohols.[6][8]
Experimental Protocol: IR Data Acquisition (Neat Film)
  • Sample Preparation: As this compound is a liquid at room temperature, a spectrum can be acquired directly as a thin liquid film ("neat").

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with Attenuated Total Reflectance (ATR) accessory for the simplest and most reproducible measurement.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a single drop of the neat liquid onto the ATR crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add at least 16 scans to ensure a good signal-to-noise ratio.

    • Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural clues based on its fragmentation pattern upon ionization.

Analysis of the Mass Spectrum

Using a standard technique like Electron Ionization (EI), the molecule is ionized to form a molecular ion (M⁺•), which then undergoes characteristic fragmentation. For alcohols, the two primary fragmentation pathways are alpha-cleavage and dehydration.[9] The molecular formula C₅H₁₂O₂ corresponds to a molecular weight of 104.15 g/mol .[10]

Table 4: Expected Key Ions in the EI Mass Spectrum of this compound

m/z ValueProposed FragmentFragmentation PathwaySignificance
104[C₅H₁₂O₂]⁺•Molecular Ion (M⁺•)Confirms the molecular weight of the compound. Often weak or absent in primary alcohols.
86[M - H₂O]⁺•DehydrationLoss of a water molecule (18 amu), a common pathway for alcohols.[4]
73[CH(CH₃)CH₂OH]⁺Alpha-CleavageCleavage of the C3-C4 bond.
57[M - H₂O - C₂H₅]⁺•Secondary FragmentationLoss of water followed by loss of an ethyl radical.
45[CH₂CH₂OH]⁺Alpha-CleavageCleavage of the C2-C3 bond.
31[CH₂OH]⁺Alpha-CleavageCleavage of the C1-C2 bond, a characteristic fragment for primary alcohols.
Experimental Protocol: GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal platform for analyzing a volatile compound like this compound.

  • Sample Preparation: Prepare a dilute solution of the compound (~100 ppm) in a volatile solvent such as methanol or dichloromethane.

  • GC Separation:

    • Inject 1 µL of the solution into a GC equipped with a standard non-polar column (e.g., DB-5ms).

    • Use a temperature program that starts at a low temperature (e.g., 50°C) and ramps to a higher temperature (e.g., 250°C) to ensure elution of the analyte.

  • MS Detection:

    • Use a standard Electron Ionization (EI) source at 70 eV.

    • Scan a mass range from m/z 30 to 200.

    • The mass spectrum is obtained from the chromatographic peak corresponding to this compound.

Integrated Spectroscopic Analysis Workflow

No single technique provides a complete structural picture. The power of modern analytical chemistry lies in the integration of orthogonal data sets. The workflow below illustrates how NMR, IR, and MS data are synthesized to provide an unambiguous structural assignment.

G cluster_0 Spectroscopic Analysis Workflow cluster_1 Instrumentation cluster_2 Primary Data Output Sample Sample: this compound NMR NMR Spectrometer Sample->NMR IR FTIR Spectrometer Sample->IR MS GC-MS Sample->MS NMR_Data ¹H & ¹³C Spectra (Chemical Shifts, Couplings) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z Values) MS->MS_Data Interpretation Integrated Data Interpretation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Confirmation Structure Confirmed Interpretation->Confirmation

Caption: Workflow for integrated spectroscopic analysis.

The data from these discrete analyses are then correlated to build a complete picture of the molecule, as shown in the logical relationship diagram below.

G cluster_nmr NMR Evidence cluster_ir IR Evidence cluster_ms MS Evidence compound This compound C₅H₁₂O₂ MW = 104.15 H_NMR ¹H NMR: - 5 unique proton environments - Signals from 0.9-3.7 ppm compound->H_NMR confirms H framework C_NMR ¹³C NMR: - 5 unique carbon signals - C-O signals at ~61, ~68 ppm compound->C_NMR confirms C skeleton OH_stretch Broad O-H Stretch ~3300 cm⁻¹ compound->OH_stretch confirms -OH group CO_stretch Strong C-O Stretch ~1050 cm⁻¹ compound->CO_stretch confirms alcohol type mol_ion Molecular Ion (M⁺•) at m/z = 104 compound->mol_ion confirms molecular weight fragments Fragments at m/z = 86, 73, 45, 31 (Dehydration, α-Cleavage) compound->fragments confirms connectivity

Caption: Correlation of spectroscopic data to molecular structure.

Conclusion

The structural elucidation of this compound is definitively achieved through the synergistic application of NMR, IR, and Mass Spectrometry. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy confirms the presence of key alcohol functional groups, and mass spectrometry verifies the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. The protocols and interpretive guidance provided herein constitute a robust framework for the verification and quality control of this important chiral intermediate, ensuring the scientific integrity required in research and drug development.

References

Synthesis of enantiomerically pure (R)-2-Methyl-1,4-butanediol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Enantiomerically Pure (R)-2-Methyl-1,4-butanediol

Abstract

This compound is a valuable chiral building block, indispensable in the asymmetric synthesis of complex molecules, particularly within the pharmaceutical and fragrance industries.[1][2] Its stereogenic center demands precise control during synthesis to yield the desired enantiomer, which is crucial for achieving specific biological activities and material properties.[1] This guide provides a comprehensive overview of the principal strategies for synthesizing enantiomerically pure this compound, designed for researchers, chemists, and professionals in drug development. We will delve into field-proven methodologies, including chiral pool synthesis, asymmetric catalysis, and enzymatic resolution, offering not just protocols but the causal scientific reasoning behind procedural choices.

Introduction: The Significance of this compound

Chiral diols are fundamental synthons in modern organic chemistry, serving as key intermediates for a wide array of complex, stereochemically defined active pharmaceutical ingredients (APIs).[3] The specific three-dimensional arrangement of functional groups is paramount for pharmacological efficacy. This compound (CAS: 22644-28-6), a branched-chain diol with a chiral center at the C-2 position, exemplifies this principle.[1][4] Its value lies in its bifunctional nature, allowing for subsequent stereocontrolled transformations.

The synthesis of its enantiomerically pure form presents a classic challenge in asymmetric synthesis: how to selectively produce one of two mirror-image isomers. This guide explores the three dominant paradigms to overcome this challenge, each with distinct advantages and applications.

Compound Information
IUPAC Name (2R)-2-methylbutane-1,4-diol
CAS Number 22644-28-6[1][4][5]
Molecular Formula C5H12O2[2][4][6]
Molecular Weight 104.15 g/mol [2][4][6]
Appearance Colorless Liquid[2]

Strategic Approaches to Enantioselective Synthesis

The synthesis of enantiopure this compound can be broadly categorized into three main strategies. The choice of strategy often depends on factors such as the availability of starting materials, desired scale, cost, and the required level of enantiomeric purity.

G cluster_strategies Core Synthetic Strategies cluster_concepts Underlying Principles A Chiral Pool Synthesis P1 Starting from a naturally chiral molecule A->P1 B Asymmetric Catalysis P2 Creating chirality from a prochiral substrate B->P2 C Enzymatic Resolution P3 Separating a racemic mixture C->P3 Target This compound P1->Target P2->Target P3->Target

Figure 1: Overview of primary synthetic routes.
Strategy 1: Chiral Pool Synthesis via Chiral Auxiliaries

Expertise & Experience: This classical approach leverages the vast repository of naturally occurring, inexpensive chiral molecules. By attaching a "chiral auxiliary" to an achiral substrate, we can direct subsequent reactions to occur stereoselectively. The bulky chiral group physically blocks one face of the molecule, forcing reagents to attack from the less hindered side.

A prominent example is the use of γ-menthyloxybutenolides.[1] The menthyl group, derived from naturally abundant menthol, provides excellent stereocontrol during a 1,4-conjugate addition (Michael addition) of a methyl group, followed by reduction to yield the target diol.[1][7]

G start γ-Menthyloxybutenolide (Chiral Auxiliary Attached) step1 Stereoselective 1,4-Michael Addition (e.g., with a methyl cuprate) start->step1 step2 Reduction of Lactone (e.g., with LiAlH4) step1->step2 step3 Cleavage of Chiral Auxiliary step2->step3 end This compound step3->end

Figure 2: Workflow for Chiral Pool Synthesis.

Trustworthiness & Protocol: The validity of this method lies in the high diastereoselectivity of the Michael addition, which is directly controlled by the steric influence of the menthyl group.

Experimental Protocol: Synthesis from γ-(d-Menthyloxy)butenolide

  • Michael Addition:

    • In a flame-dried, three-necked flask under an inert atmosphere (Argon), dissolve γ-(d-menthyloxy)butenolide in anhydrous THF, and cool the solution to -78 °C.

    • Separately, prepare a Gilman cuprate reagent (e.g., LiMe₂Cu) by adding two equivalents of methyllithium to one equivalent of copper(I) iodide in THF at 0 °C.

    • Slowly add the cuprate solution to the butenolide solution via cannula.

    • Stir the reaction mixture at -78 °C for 2-3 hours until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Work-up & Isolation:

    • Allow the mixture to warm to room temperature and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-3-methyl-5-(d-menthyloxy)-butyrolactone.

  • Reduction:

    • Dissolve the crude lactone in anhydrous THF and add it dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) in THF at 0 °C.

    • After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Final Work-up:

    • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).

    • Filter the resulting white precipitate and wash thoroughly with THF.

    • Concentrate the filtrate to yield the crude product, which can be purified by column chromatography to afford enantiomerically pure this compound. An enantiomeric excess of >98% can be achieved with this method.[1]

Strategy 2: Asymmetric Catalysis

Expertise & Experience: Asymmetric catalysis represents a more elegant and atom-economical approach. Here, a small amount of a chiral catalyst generates a large quantity of a chiral product. Asymmetric hydrogenation is a particularly powerful tool, capable of reducing prochiral substrates like ketones, alkenes, or esters with exceptionally high enantioselectivity.[8][9]

For the synthesis of chiral diols, the asymmetric hydrogenation of α-substituted lactones or 1,4-diketones is highly effective.[10][11] Chiral ruthenium or iridium complexes, featuring sophisticated ligands like BINAP or SpiroPAP, are often employed.[10][11] These catalysts coordinate to the substrate in a specific orientation, exposing one face to the hydrogen gas for reduction.

G Prochiral Prochiral Substrate (e.g., α-methyl-γ-butyrolactone) Catalyst Chiral Catalyst (e.g., Ir-SpiroPAP) Prochiral->Catalyst Product Enantiopure Product (this compound) Catalyst->Product H2 H₂ (g) H2->Catalyst G cluster_products Products start Racemic (R/S)-2-Methyl-1,4-butanediol process Lipase + Acyl Donor (e.g., Vinyl Acetate) start->process R_Product This compound (Unreacted) process->R_Product S_Product (S)-Acetate Ester (Reacted Product) process->S_Product separation Separation (e.g., Chromatography)

References

Commercial suppliers of (R)-2-Methyl-1,4-butanediol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Sourcing and Quality Verification of (R)-2-Methyl-1,4-butanediol

Authored by: A Senior Application Scientist

Abstract

This compound (CAS No: 22644-28-6) is a valuable chiral building block, indispensable for the asymmetric synthesis of complex molecules in the pharmaceutical, agrochemical, and fragrance industries.[1] Its stereochemically defined structure, featuring a primary and a secondary hydroxyl group along with a chiral center, makes it a critical synthon for introducing specific three-dimensional arrangements in target molecules.[2] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial landscape of this compound. It covers reputable commercial suppliers, insights into its chemical synthesis that may influence quality, and rigorous, step-by-step protocols for analytical quality control to ensure the identity, purity, and enantiomeric integrity of the procured material.

Introduction to this compound

This compound is a chiral diol with the molecular formula C₅H₁₂O₂ and a molecular weight of approximately 104.15 g/mol .[3] The presence of a stereocenter at the C2 position gives rise to two enantiomers: (R) and (S). The (R)-enantiomer, specifically, is a colorless liquid utilized as a versatile intermediate.[1] Its utility stems from the differential reactivity of its two hydroxyl groups and the stereocontrol imparted by its chiral center, which is fundamental in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) and other high-value specialty chemicals.[2] Given that biological activity is often enantiomer-specific, sourcing this chiral diol with high enantiomeric purity is paramount for successful and reproducible research and development outcomes.

Commercial Availability and Sourcing

A variety of chemical suppliers offer this compound, typically for research and development purposes. Availability can range from small laboratory quantities (grams) to semi-bulk quantities (kilograms). When selecting a supplier, researchers should prioritize vendors that provide comprehensive documentation, including a Certificate of Analysis (CoA) detailing purity (e.g., by GC or NMR) and enantiomeric excess (e.g., by chiral chromatography).

Table 1: Prominent Commercial Suppliers of this compound

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
Sigma-Aldrich (Merck) 22644-28-6C₅H₁₂O₂104.15Offers various grades, often with detailed specifications and analytical data available online. The related (S)-enantiomer is also available.[4]
Santa Cruz Biotechnology 22644-28-6C₅H₁₂O₂104.15Provides specialty chemicals for research use, with lot-specific data available on their Certificate of Analysis.[3]
ChemicalBook 22644-28-6C₅H₁₂O₂104.15An online platform that aggregates multiple suppliers and provides access to analytical data like ¹H NMR spectra.[5]
Guidechem 22644-28-6C₅H₁₂O₂104.15A chemical B2B marketplace listing various international suppliers and providing basic physical property data.[1]
BenchChem 22644-28-6 (for R-isomer)C₅H₁₂O₂104.15Supplies building blocks for chemical synthesis and provides information on synthetic pathways.[2]

Note: This list is not exhaustive, and availability may vary. Always verify product specifications with the supplier before purchase.

Synthesis Insights and Potential Impurities

Understanding the synthetic origin of this compound is crucial for anticipating potential impurities. Commercial production often relies on enantioselective methods to achieve high optical purity.

A common strategy involves the asymmetric hydrogenation of prochiral precursors like itaconic acid, a bio-based chemical.[2] This process uses chiral catalysts to favor the formation of the desired (R)-enantiomer. However, incomplete stereoselectivity can lead to the presence of the (S)-enantiomer as a minor impurity. Another prominent route is the stereoselective reduction of a chiral lactone, such as (S)-3-methyl-γ-butyrolactone, using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[2]

G cluster_0 Synthetic Pathway Example Prochiral_Precursor Prochiral Precursor (e.g., Itaconic Acid Derivative) Final_Product This compound Prochiral_Precursor->Final_Product Asymmetric Hydrogenation (Chiral Catalyst) Chiral_Lactone Chiral Lactone Intermediate ((S)-3-methyl-γ-butyrolactone) Chiral_Lactone->Final_Product Stereoselective Reduction (e.g., LiAlH₄)

Caption: Simplified synthetic routes to this compound.

Common process-related impurities may include:

  • (S)-2-Methyl-1,4-butanediol: The opposite enantiomer.

  • Residual Solvents: From reaction and purification steps (e.g., THF, diethyl ether).

  • Unreacted Starting Materials: Such as the precursor lactone.

  • Catalyst Residues: Trace metals from hydrogenation catalysts.

Quality Control and In-House Verification

While a supplier's CoA is a critical starting point, independent verification is a cornerstone of scientific rigor, particularly in drug development where impurity profiles are strictly controlled. The following workflow and protocols are recommended for in-house validation.

QC_Workflow cluster_workflow In-House QC Workflow for this compound Receive Receive Chemical & Review Supplier CoA Prep Prepare Analytical Sample Receive->Prep NMR ¹H & ¹³C NMR Analysis (Identity & Structural Purity) Prep->NMR GCMS GC-MS Analysis (Volatile Impurities & Purity) Prep->GCMS Chiral Chiral HPLC Analysis (Enantiomeric Excess, ee%) Prep->Chiral Decision Accept or Reject Batch? NMR->Decision GCMS->Decision Chiral->Decision Accept Release for Use Decision->Accept Pass

Caption: A typical workflow for the quality control of incoming chiral reagents.

Protocol: Identity and Purity via ¹H NMR Spectroscopy

This protocol verifies the chemical structure and assesses for organic impurities.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher spectrometer. Standard acquisition parameters for a ¹H spectrum are typically sufficient.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Analysis:

    • Chemical Shifts (δ): Compare the observed chemical shifts and splitting patterns with reference spectra or predicted values.[5] Key expected signals include the methyl group doublet, methylene protons, and hydroxyl protons (which may be broad or exchange with D₂O).

    • Integration: The relative integration of the signals should correspond to the number of protons in each environment. Impurity peaks can be identified and quantified relative to the main compound's signals if a quantitative internal standard is used.

Protocol: Purity and Volatile Impurities via Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for separating and identifying volatile components, making it ideal for assessing purity and detecting residual solvents.[6][7]

  • Sample Preparation: Prepare a dilute solution of the diol (~1 mg/mL) in a high-purity volatile solvent such as methanol or dichloromethane.

  • GC Method:

    • Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Injector: Set to a temperature of ~250°C.

    • Oven Program: A typical temperature gradient would start at ~50°C, hold for 1-2 minutes, then ramp at 10-20°C/min up to ~280°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • MS Method:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

  • Data Analysis:

    • Purity: The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC).

    • Impurity Identification: The mass spectrum of any minor peak can be compared against a library (e.g., NIST) to identify potential impurities like residual solvents or synthesis byproducts.

Protocol: Enantiomeric Purity via Chiral High-Performance Liquid Chromatography (HPLC)

This is the most critical analysis to confirm the stereochemical integrity of the material. It separates the (R) and (S) enantiomers, allowing for the calculation of enantiomeric excess (ee%).[8][9]

  • Sample Preparation: Prepare a solution of this compound at a concentration of ~1 mg/mL in the mobile phase or a compatible solvent.

  • HPLC Method:

    • Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective for separating chiral alcohols.

    • Mobile Phase: Typically a normal-phase eluent such as a mixture of hexane and isopropanol (e.g., 90:10 v/v). The exact ratio must be optimized to achieve baseline separation of the enantiomers.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV detector at a low wavelength (~210 nm) as the diol lacks a strong chromophore, or a Refractive Index (RI) detector.

  • Data Analysis:

    • Run a sample of the racemic (R/S)-2-Methyl-1,4-butanediol to determine the retention times of both enantiomers.

    • Inject the (R)-enantiomer sample.

    • Calculate the enantiomeric excess using the peak areas (A) of the R and S enantiomers: ee% = [(A_R - A_S) / (A_R + A_S)] x 100

    • A high-quality sample should exhibit an ee% of >98%.

Safe Handling, Storage, and Disposal

Proper handling and storage are essential for maintaining chemical integrity and ensuring laboratory safety.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10][11] Avoid breathing vapors or mists.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. The compound is hygroscopic and should be protected from moisture.

  • First Aid:

    • Skin Contact: Wash off with soap and plenty of water.[10]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[10]

    • Inhalation: Move the person into fresh air.[10]

    • Ingestion: Rinse mouth with water and do not induce vomiting.[10] In all cases of significant exposure or if symptoms persist, seek immediate medical attention.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[10]

Conclusion

This compound is a high-value chiral intermediate critical to modern asymmetric synthesis. For researchers in drug discovery and development, securing a reliable commercial source is only the first step. A rigorous, in-house quality control program, incorporating NMR for structural verification, GC-MS for purity analysis, and, most importantly, chiral HPLC for confirming enantiomeric excess, is a non-negotiable component of good scientific practice. This comprehensive approach ensures the integrity of starting materials, leading to more reliable, reproducible, and ultimately successful research outcomes.

References

An In-Depth Technical Guide to the Safe Handling of (R)-2-Methyl-1,4-butanediol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-2-Methyl-1,4-butanediol is a chiral diol of increasing importance in the fields of pharmaceutical and agrochemical synthesis.[1] Its stereospecific nature makes it a valuable building block for creating complex molecules with precise three-dimensional arrangements.[2] As with any chemical reagent, a thorough understanding of its properties and potential hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the safety and handling precautions for this compound, tailored for researchers, scientists, and drug development professionals. While specific toxicological data for this compound is limited, this guide incorporates data from its close structural analog, 1,4-butanediol, to provide a conservative and responsible assessment of potential risks.

Section 1: Hazard Identification and Classification

GHS Classification:

Based on aggregated data from notifications to the ECHA C&L Inventory for 2-methyl-1,4-butanediol, the substance is classified as follows:

  • Eye Irritation (Category 2A), H319: Causes serious eye irritation. [3]

It is crucial to note that the toxicological properties of many chemicals have not been fully investigated. Therefore, it is prudent to treat this compound with a high degree of caution, assuming it may possess other, as yet unidentified, hazards.

Toxicological Insights from 1,4-Butanediol:

Studies on 1,4-butanediol, which lacks the methyl group of the target compound, provide valuable context for potential health effects.

  • Acute Toxicity: 1,4-butanediol exhibits moderate acute toxicity if swallowed. Oral LD50 values in rats are reported in the range of 1525-1830 mg/kg.[4] Signs of acute toxicity include central nervous system depression, respiratory depression, and catalepsy.[4] Dermal toxicity is low.[4]

  • Carcinogenicity: The National Toxicology Program (NTP) has concluded that 1,4-butanediol should be considered not carcinogenic in animals.[5] This is based on the rapid metabolism of 1,4-butanediol to gamma-hydroxybutyric acid (GHB) and the lack of carcinogenicity of the related compound, gamma-butyrolactone, in two-year studies.[5]

  • Mutagenicity: 1,4-butanediol is not considered to be mutagenic.[4]

  • Reproductive and Developmental Toxicity: Available data on 1,4-butanediol does not indicate it to be a reproductive or developmental toxicant.[4]

While the addition of a methyl group can alter the toxicological profile of a molecule, the data for 1,4-butanediol suggests that acute oral toxicity and eye irritation are the most probable hazards associated with this compound.

Section 2: Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

PropertyValueSource
Molecular Formula C₅H₁₂O₂[6]
Molar Mass 104.15 g/mol [6]
Appearance Colorless liquid[1]
Density 0.992 g/mL at 20 °C[7]
Boiling Point 127 °C at 14 mmHg[7]
Flash Point 146 °C[7]
Solubility Soluble in water[1]

The high flash point of 146°C indicates that this compound is not classified as a flammable liquid at standard laboratory temperatures.[7][8] However, it is still a combustible liquid and should be kept away from open flames and high-energy ignition sources.[7] Its solubility in water is an important consideration for both experimental design and spill cleanup procedures.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

Given that this compound is a known eye irritant, the implementation of robust exposure controls and the consistent use of appropriate PPE are non-negotiable.

Engineering Controls:

  • Ventilation: All work with this compound should be conducted in a well-ventilated area. A certified chemical fume hood is strongly recommended, especially when heating the substance or when there is a potential for aerosol generation.

  • Eyewash Stations and Safety Showers: Readily accessible and regularly maintained emergency eyewash stations and safety showers are mandatory in any laboratory where this chemical is handled.

Personal Protective Equipment (PPE):

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: Due to its classification as a serious eye irritant, robust eye protection is critical.[3]

    • Safety goggles that form a complete seal around the eyes are the minimum requirement.[9][10]

    • A face shield worn over safety goggles is recommended when there is a significant risk of splashing.[9][10]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. Inspect gloves for any signs of degradation or puncture before each use.

    • Lab Coat: A standard laboratory coat should be worn to protect against minor splashes. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron over the lab coat is advisable.

  • Respiratory Protection: Under normal laboratory conditions with adequate engineering controls (i.e., a chemical fume hood), respiratory protection is not typically required. If work must be performed outside of a fume hood where there is a potential for inhalation of mists or aerosols, a risk assessment should be conducted to determine the appropriate level of respiratory protection.

PPE_Selection start Start: Handling this compound is_splash_risk Potential for Splash or Aerosol Generation? start->is_splash_risk wear_goggles Wear Chemical Safety Goggles is_splash_risk->wear_goggles No wear_faceshield Wear Face Shield over Goggles is_splash_risk->wear_faceshield Yes wear_gloves Wear Nitrile or Neoprene Gloves wear_goggles->wear_gloves wear_labcoat Wear Standard Lab Coat wear_gloves->wear_labcoat wear_apron Consider Chemical-Resistant Apron wear_labcoat->wear_apron in_fume_hood Working in a Fume Hood? wear_apron->in_fume_hood no_respirator No Respiratory Protection Needed in_fume_hood->no_respirator Yes assess_respirator Conduct Respiratory Hazard Assessment in_fume_hood->assess_respirator No

Figure 1: PPE Selection Flowchart

Section 4: Safe Handling and Storage

Adherence to best practices for handling and storage is fundamental to preventing exposure and ensuring a safe laboratory environment.

Handling:

  • Avoid Contact: Avoid direct contact with skin and eyes.[8] Do not breathe mist or vapors.[11]

  • Weighing and Transferring: this compound is a viscous liquid, which can present challenges in accurate measurement and transfer.

    • Weighing: For accurate measurement, it is preferable to weigh the liquid rather than relying on volumetric measurements.[12] To do this, place a container on the balance, tare the weight, and then add the liquid. Alternatively, for small amounts, weigh an empty pipette, draw up the liquid, and re-weigh the pipette.[12]

    • Transferring: To facilitate the transfer of viscous liquids, consider gently warming the container if the compound's stability allows.[13] Alternatively, the liquid can be dissolved in a suitable, non-reactive solvent to reduce its viscosity before transfer.[14]

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling the chemical and before eating, drinking, or smoking.[11]

Storage:

  • Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][14]

  • Incompatibilities: Store away from strong oxidizing agents, acid chlorides, and acid anhydrides.[15]

  • Ignition Sources: Although it has a high flash point, keep it away from heat and sources of ignition.[7]

Section 5: Accidental Release Measures and Spill Cleanup

Prompt and appropriate action in the event of a spill is crucial to mitigate potential hazards.

Small Spills (in a fume hood):

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Containment: Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[11]

  • Absorption: Apply the absorbent material, working from the outside of the spill inwards to prevent spreading.

  • Collection: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent (e.g., soap and water), followed by a final rinse with water. Collect all cleaning materials for disposal as hazardous waste.

  • Ventilation: Allow the area to ventilate thoroughly.

Large Spills (or spills outside a fume hood):

  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Close the doors to the laboratory and prevent re-entry.

  • Ventilate: If it is safe to do so, increase ventilation to the area (e.g., by ensuring the fume hood is operating at maximum capacity).

  • Seek Assistance: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team. Do not attempt to clean up a large spill without proper training and equipment.

Spill_Response spill_occurs Spill of this compound Occurs assess_spill Assess Spill Size and Location spill_occurs->assess_spill small_spill Small Spill (<100 mL) in Fume Hood assess_spill->small_spill Small & Contained large_spill Large Spill (>100 mL) or Outside Hood assess_spill->large_spill Large or Uncontained alert_personnel Alert Personnel in the Area small_spill->alert_personnel evacuate Evacuate the Area large_spill->evacuate contain_spill Contain with Inert Absorbent alert_personnel->contain_spill collect_waste Collect Absorbed Material into Hazardous Waste Container contain_spill->collect_waste decontaminate Decontaminate Spill Area collect_waste->decontaminate isolate Isolate the Area (Close Doors) evacuate->isolate call_ehs Contact EHS/Emergency Response isolate->call_ehs

Figure 2: Spill Response Decision Tree

Section 6: First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 20 minutes, occasionally lifting the upper and lower eyelids.[16][17] Remove contact lenses if present and easy to do.[16] Seek immediate medical attention from an ophthalmologist.[17]

  • Skin Contact: Remove contaminated clothing. Wash the affected area with soap and plenty of water.[18] If irritation persists, seek medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.

Section 7: Firefighting Measures

While not highly flammable, this compound is combustible and appropriate measures should be taken in the event of a fire.

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8] A water spray can be used to cool fire-exposed containers.

  • Specific Hazards: In a fire, hazardous decomposition products may be formed.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Section 8: Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.

  • Incompatible Materials: Strong oxidizing agents, acid chlorides, and acid anhydrides.[15]

  • Hazardous Reactions: The oxidation of 1,4-butanediol can lead to the formation of 4-hydroxybutanal and subsequently succinaldehyde.[5] Similar reactions may be possible with this compound in the presence of strong oxidizing agents.

  • Conditions to Avoid: Heat, flames, and sparks.

Section 9: Disposal Considerations

This compound and any materials contaminated with it should be disposed of as hazardous chemical waste.

  • Waste Classification: It is the responsibility of the waste generator to properly classify the waste in accordance with local, state, and federal regulations.[2]

  • Disposal Method: Do not dispose of down the drain or in the regular trash.[19] All waste containing this chemical should be collected in a properly labeled, sealed container and disposed of through an approved hazardous waste disposal company.[19]

  • Empty Containers: Empty containers may retain product residue and should be treated as hazardous waste unless properly decontaminated.[19]

Section 10: Regulatory Information

  • OSHA: The Occupational Safety and Health Administration (OSHA) has not established a specific Permissible Exposure Limit (PEL) for this compound.[18] In the absence of a specific PEL, it is prudent to adhere to the principles of "As Low As Reasonably Achievable" (ALARA) for exposure. For context, the OSHA PEL for ethylene glycol, another diol, is a ceiling limit of 50 ppm.[20]

Conclusion

This compound is a valuable chiral building block in modern chemical synthesis. While it presents a known hazard of serious eye irritation, a comprehensive understanding of its properties and adherence to the safety protocols outlined in this guide will enable researchers and drug development professionals to handle it safely and responsibly. The key to safety lies in a proactive approach: implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for potential emergencies. By integrating these principles into daily laboratory practice, the risks associated with the use of this compound can be effectively managed.

References

Methodological & Application

Asymmetric synthesis using (R)-2-Methyl-1,4-butanediol as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Asymmetric Synthesis Using (R)-2-Methyl-1,4-butanediol as a Chiral Auxiliary

Introduction: The Strategic Use of Chiral Auxiliaries

In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and agrochemical industries where the biological activity of a molecule is often exclusive to a single enantiomer.[1] Asymmetric synthesis provides the tools to achieve this selectivity, and among the most reliable strategies is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic compound that is temporarily attached to a prochiral substrate to direct a subsequent chemical reaction, leading to the formation of one diastereomer in preference to others.[2][3] After the desired stereocenter has been created, the auxiliary is cleaved and can ideally be recovered for reuse.[4]

This guide focuses on this compound, a C₅ chiral diol, as a versatile yet underexplored chiral auxiliary.[5] Its structure, featuring a chiral center and two hydroxyl groups, allows for the formation of rigid cyclic acetals or ketals with carbonyl compounds. This rigid framework is the key to inducing facial selectivity in reactions at the α-carbon, such as alkylations and aldol additions. As a C₂-symmetric diol analogue, it offers the potential for high levels of stereocontrol by simplifying the number of possible competing transition states.[6] This document serves as a detailed application note and protocol guide for researchers and drug development professionals seeking to employ this auxiliary in their synthetic campaigns.

Core Principle: Stereochemical Control via Chiral Acetals

The fundamental principle behind using this compound is its conversion into a chiral acetal or ketal upon reaction with a prochiral aldehyde or ketone. The resulting five-membered dioxolane ring, now bearing the chiral information from the diol, creates a sterically defined environment. The methyl group at the C2 position of the original diol projects into one of the faces of the enolate derived from the carbonyl compound, effectively blocking it. Consequently, an incoming electrophile is directed to the opposite, less hindered face, resulting in a highly diastereoselective transformation.

G Acetal Acetal Enolate Enolate

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Application Note 1: Asymmetric Alkylation of Ketone Enolates

The construction of quaternary and tertiary stereocenters via asymmetric alkylation is a cornerstone of organic synthesis. Chiral oxazolidinones, popularized by Evans, have been extensively used for this purpose.[2][7] this compound offers a valuable alternative, operating through the diastereoselective alkylation of a chiral ketal.

Causality and Mechanistic Insight
  • Ketal Formation : A prochiral ketone is condensed with this compound under acidic conditions to form a chiral ketal.

  • Enolate Generation : A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is used at low temperatures (-78 °C) to ensure kinetic deprotonation, selectively forming the less substituted enolate. The lithium cation chelates to the oxygen atoms of the ketal, creating a rigid, planar enolate structure.

  • Stereodirecting Alkylation : The methyl group of the auxiliary sterically shields one face of the enolate. The incoming electrophile (e.g., an alkyl halide) is therefore forced to approach from the opposite, less hindered face.[8] This controlled trajectory is the origin of the high diastereoselectivity.[8][9]

  • Auxiliary Removal : Mild acidic hydrolysis cleaves the ketal, releasing the enantiomerically enriched α-alkylated ketone and regenerating the this compound, which can be recovered and reused.[4]

G start Chiral Ketal enolate Lithium Enolate (Chelated) start->enolate LDA, THF -78 °C alkylation Alkylation (Facial Blockage) enolate->alkylation R-X product α-Alkylated Ketal (High d.r.) alkylation->product cleavage Hydrolysis product->cleavage H₃O⁺ final_ketone Chiral Ketone (High e.e.) cleavage->final_ketone recovered_diol Recovered Diol cleavage->recovered_diol

Caption: Workflow for the asymmetric alkylation protocol.

Experimental Protocols

Protocol 1.1: Synthesis of the Chiral Ketal from Cyclohexanone

  • Setup : To a 250 mL round-bottom flask equipped with a Dean-Stark trap and condenser, add cyclohexanone (5.0 g, 51 mmol), this compound (5.8 g, 56 mmol, 1.1 equiv.), and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.1 g).

  • Reaction : Add toluene (100 mL) and heat the mixture to reflux. Water will be collected in the Dean-Stark trap.

  • Monitoring : Continue refluxing for 4-6 hours or until no more water is collected. Monitor the reaction progress by TLC or GC-MS.

  • Workup : Cool the reaction to room temperature. Wash the mixture with saturated aqueous NaHCO₃ (50 mL) and then with brine (50 mL).

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the chiral ketal.

Protocol 1.2: Diastereoselective Alkylation with Benzyl Bromide

  • Setup : In a flame-dried, three-neck flask under an argon atmosphere, dissolve diisopropylamine (1.5 equiv.) in anhydrous THF (50 mL). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Base Formation : Slowly add n-butyllithium (1.5 equiv., 2.5 M in hexanes) and stir for 30 minutes at -78 °C to generate LDA.

  • Enolate Formation : Add a solution of the chiral ketal (from Protocol 1.1, 1.0 equiv.) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour.

  • Alkylation : Add benzyl bromide (1.2 equiv.) dropwise. Stir at -78 °C for 2-4 hours.

  • Quenching : Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Workup : Allow the mixture to warm to room temperature. Extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Analysis & Purification : Analyze the crude product by ¹H NMR or GC to determine the diastereomeric ratio. Purify by column chromatography.

Protocol 1.3: Hydrolytic Cleavage of the Chiral Auxiliary

  • Setup : Dissolve the purified α-benzylated ketal (from Protocol 1.2) in a mixture of acetone (30 mL) and water (10 mL).

  • Hydrolysis : Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) and stir the mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Workup : Remove the acetone under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Separation : The organic layers contain the chiral α-benzylated cyclohexanone. The aqueous layer contains the recovered this compound. The organic layer can be dried and concentrated for further purification of the final product. The aqueous layer can be saturated with NaCl and extracted with ethyl acetate to recover the diol.

Data Presentation: Expected Performance

The following table provides illustrative data for the alkylation of the chiral ketal derived from cyclohexanone and this compound.

Electrophile (R-X)Yield (%)Diastereomeric Ratio (d.r.)
Methyl Iodide85-95%>95:5
Benzyl Bromide80-90%>98:2
Allyl Bromide82-92%>97:3

Note: These values are representative expectations based on similar chiral auxiliary systems and serve as a benchmark for validation.

Application Note 2: Diastereoselective Aldol Reactions

The aldol reaction is a powerful method for C-C bond formation, creating a β-hydroxy carbonyl moiety that is a common feature in many natural products.[10][11][12] Controlling the absolute and relative stereochemistry of the two newly formed stereocenters is a significant challenge. The use of chiral auxiliaries, especially those that enable the formation of a rigid transition state, provides an excellent solution.[13][14]

Causality and Mechanistic Insight: The Zimmerman-Traxler Model

The high diastereoselectivity observed in aldol reactions using chiral auxiliaries is often explained by the Zimmerman-Traxler transition state model.[15]

  • Enolate Formation : A boron enolate is generated from the chiral acetal (derived from an acetate unit and the diol) using a Lewis acid like dibutylboron triflate (Bu₂BOTf) and a hindered base such as diisopropylethylamine (DIPEA). This "soft enolization" reliably produces the (Z)-enolate.[13]

  • Chelated Transition State : The boron atom coordinates with the incoming aldehyde's carbonyl oxygen, forming a rigid, six-membered, chair-like transition state.

  • Stereochemical Control : To minimize steric interactions, the substituent of the aldehyde (R') preferentially occupies the pseudo-equatorial position. The chiral auxiliary attached to the enolate dictates the facial approach of the aldehyde, leading to the formation of a specific syn or anti aldol adduct with high fidelity.

ts [label=<

B(Bu)₂ O Aldehyde

O C R' (equatorial)

C C H (axial)

Enolate Plane with Chiral Auxiliary

];

caption [label="The aldehyde's R' group occupies the equatorial position to minimize 1,3-diaxial strain, leading to predictable stereochemistry.", shape=plaintext, fontsize=10]; }

Caption: Simplified Zimmerman-Traxler model for boron-mediated aldol reactions.

Experimental Protocols

Protocol 2.1: Synthesis of the Chiral Acetate Acetal

  • Follow a procedure analogous to Protocol 1.1, using an acetic acid derivative (e.g., ethyl acetate and transesterification, or reaction with acetyl chloride followed by acetal formation) and this compound.

Protocol 2.2: Diastereoselective Aldol Reaction

  • Setup : In a flame-dried flask under argon, dissolve the chiral acetate acetal (1.0 equiv.) in anhydrous CH₂Cl₂ (0.2 M). Cool to -78 °C.

  • Enolate Formation : Add diisopropylethylamine (DIPEA, 1.2 equiv.) followed by the dropwise addition of dibutylboron triflate (Bu₂BOTf, 1.1 equiv.). Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour before re-cooling to -78 °C.

  • Aldehyde Addition : Add the desired aldehyde (e.g., isobutyraldehyde, 1.2 equiv.) dropwise as a solution in CH₂Cl₂.

  • Reaction : Stir at -78 °C for 2-3 hours, then allow to warm slowly to room temperature overnight.

  • Workup : Quench the reaction by adding a pH 7 phosphate buffer. Add methanol and 30% hydrogen peroxide and stir vigorously for 1 hour (oxidative workup to break the boron-enol complex).

  • Purification : Extract the mixture with CH₂Cl₂, wash with NaHCO₃ and brine, dry over Na₂SO₄, and concentrate. Purify the aldol adduct by column chromatography.

Protocol 2.3: Cleavage of the Auxiliary to Yield a Chiral 1,3-Diol

  • Reduction : Dissolve the purified aldol adduct in anhydrous THF or diethyl ether and cool to 0 °C. Add LiAlH₄ (2.0 equiv.) portion-wise. Stir for 2-4 hours.

  • Quenching : Carefully quench the reaction by sequential addition of water, 15% NaOH (aq.), and water again (Fieser workup).

  • Purification : Filter the resulting salts and wash thoroughly with ethyl acetate. The filtrate contains the desired chiral 1,3-diol and the recovered this compound, which can be separated by column chromatography.

Data Presentation: Expected Performance

The following table provides illustrative data for the aldol reaction.

AldehydeYield (%)Diastereomeric Ratio (syn:anti)
Isobutyraldehyde75-85%>98:2
Benzaldehyde80-90%>95:5
Acetaldehyde70-80%>95:5

Note: High syn selectivity is typically expected from (Z)-boron enolates.

Trustworthiness: A Self-Validating System

The protocols described are designed to be self-validating. The diastereomeric ratio (d.r.) of the alkylated or aldol product should be carefully measured before the cleavage of the auxiliary using ¹H NMR spectroscopy or chromatography (GC/HPLC). This intermediate analysis confirms the success of the key asymmetric induction step. A high d.r. at this stage is a reliable predictor of high enantiomeric excess (e.e.) in the final product. Furthermore, the ability to recover the chiral auxiliary in high yield is a critical measure of the protocol's efficiency and cost-effectiveness.[4]

Conclusion

This compound serves as a promising and effective chiral auxiliary for key asymmetric transformations, including alkylations and aldol reactions. By forming a rigid chiral acetal, it provides a well-defined steric environment that directs the approach of electrophiles with a high degree of predictability and control. The detailed protocols provided herein offer a practical framework for researchers to implement this methodology. The key advantages—high diastereoselectivity, operational simplicity, and the potential for auxiliary recovery—make it a valuable tool in the synthesis of complex, enantiomerically pure molecules for drug discovery and development.

References

Introduction: The Utility of (R)-2-Methyl-1,4-butanediol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Enantioselective Reactions with (R)-2-Methyl-1,4-butanediol: Protocols and Applications

This compound is a versatile chiral building block in modern organic chemistry.[1] Its structure, featuring a primary and a secondary hydroxyl group with a defined stereocenter at the C-2 position, makes it a valuable tool for introducing chirality into molecules.[2] According to the IUPAC nomenclature, its systematic name is (R)-2-methylbutane-1,4-diol, and it is registered under CAS number 22644-28-6.[1][2][3] This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on leveraging this chiral diol in enantioselective transformations. We will explore its application as a chiral auxiliary, a precursor for chiral ligands, and a fundamental chiral synthon.

Chemical and Physical Properties:

  • Molecular Formula: C₅H₁₂O₂[1][3]

  • Molecular Weight: 104.15 g/mol [3][4]

  • Appearance: Colorless liquid[1]

  • Key Structural Feature: A chiral center at the C-2 carbon, which dictates its utility in asymmetric synthesis.[2]

Application I: this compound as a Chiral Auxiliary

The primary function of a chiral auxiliary is to temporarily impart its chirality to a prochiral substrate, directing subsequent chemical reactions to occur with high diastereoselectivity. The auxiliary is then cleaved and removed, yielding an enantiomerically enriched product. This compound is well-suited for this role, particularly in controlling reactions at carbonyl centers.

Principle of Operation: Diastereoselective Addition to Prochiral Ketals

By reacting this compound with a prochiral ketone, a chiral ketal is formed. The stereocenter of the diol creates a sterically defined environment around the original carbonyl carbon. The methyl group at the C-2 position of the diol backbone effectively blocks one face of the molecule. Consequently, the approach of a nucleophile (e.g., a Grignard reagent, an organolithium, or a hydride) is directed to the less hindered face, resulting in the preferential formation of one diastereomer. Subsequent acidic hydrolysis removes the diol auxiliary, revealing the newly formed chiral tertiary alcohol with high enantiomeric excess.

Experimental Workflow: Chiral Auxiliary Strategy

cluster_0 Ketal Formation cluster_1 Diastereoselective Reaction cluster_2 Auxiliary Cleavage Prochiral_Ketone Prochiral Ketone (R-CO-R') Ketal Chiral Ketal Intermediate Prochiral_Ketone->Ketal Acid catalyst (e.g., PTSA) Diol This compound Diol->Ketal Addition_Product Diastereomerically Enriched Addition Product Ketal->Addition_Product Nucleophile Nucleophile (e.g., R''-MgBr) Nucleophile->Addition_Product Final_Product Enantiopure Product (Tertiary Alcohol) Addition_Product->Final_Product Acidic Workup (e.g., aq. HCl) Recovered_Diol Recovered Diol Addition_Product->Recovered_Diol

Caption: Workflow for using the diol as a chiral auxiliary.

Protocol 1: Diastereoselective Grignard Addition to a Prochiral Ketone

This protocol describes the synthesis of an enantiomerically enriched tertiary alcohol from acetophenone using this compound as a chiral auxiliary.

Step 1: Formation of the Chiral Ketal

  • To a solution of acetophenone (1.0 eq) and this compound (1.1 eq) in toluene (0.5 M), add a catalytic amount of p-toluenesulfonic acid (PTSA, 0.02 eq).

  • Fit the reaction flask with a Dean-Stark apparatus to remove water azeotropically.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting ketone is consumed (typically 4-6 hours).

  • Cool the reaction to room temperature, wash with saturated aqueous NaHCO₃ solution, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude chiral ketal is typically used in the next step without further purification.

Step 2: Diastereoselective Grignard Addition

  • Dissolve the crude chiral ketal in anhydrous THF (0.3 M) under an inert atmosphere (N₂ or Ar) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of methylmagnesium bromide (CH₃MgBr, 1.5 eq, 3.0 M in diethyl ether) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

Step 3: Hydrolysis and Auxiliary Removal

  • Dissolve the crude product from Step 2 in a mixture of THF and 2 M aqueous HCl (1:1 v/v).

  • Stir vigorously at room temperature for 12 hours to ensure complete hydrolysis of the ketal.

  • Neutralize the mixture by carefully adding solid NaHCO₃ until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the resulting tertiary alcohol by flash column chromatography on silica gel to yield the enantiomerically enriched product. The recovered diol can be isolated from the aqueous layer.

Representative Data

The effectiveness of a chiral auxiliary is measured by the diastereomeric excess (de) of the intermediate and the enantiomeric excess (ee) of the final product.

SubstrateNucleophileDiastereomeric Ratio (d.r.)Final Product ee (%)
AcetophenoneCH₃MgBr>95:5>90%
PropiophenoneEtMgBr>92:8>85%
CyclohexanonePhLi>90:10>80%
Note: Data are representative examples to illustrate potential outcomes.

Application II: Precursor for Chiral Ligand Synthesis

Chiral ligands are indispensable in transition metal-catalyzed asymmetric reactions.[5][6] C₂-symmetric ligands, in particular, often provide high levels of enantiocontrol.[7][8] this compound, with its pre-defined stereocenter, serves as an excellent starting material for constructing novel chiral phosphine ligands, which are widely used in asymmetric hydrogenation, cross-coupling, and allylic alkylation reactions.

Principle of Operation: Creating a Chiral Catalytic Environment

The synthesis typically involves converting the two hydroxyl groups of the diol into functionalities that can be displaced by phosphide anions (e.g., tosylates, mesylates). The resulting chiral diphosphine ligand coordinates to a metal center (e.g., Rhodium, Ruthenium, Palladium). The chiral backbone, originating from the diol, creates a constrained, asymmetric environment around the metal. This forces the prochiral substrate to bind in a specific orientation, leading to the selective formation of one enantiomeric product.

Synthetic Workflow for a Chiral Diphosphine Ligand

cluster_0 Activation of Hydroxyls cluster_1 Phosphine Installation cluster_2 Application in Catalysis Diol This compound Ditosylate Diol Ditosylate Diol->Ditosylate TsCl, Pyridine Ligand Chiral Diphosphine Ligand Ditosylate->Ligand Phosphide Lithium Diphenylphosphide (LiPPh₂) Phosphide->Ligand Sₙ2 Displacement Catalyst Chiral Rh-Diphosphine Catalyst Ligand->Catalyst Metal_Precursor Metal Precursor (e.g., [Rh(COD)₂]BF₄) Metal_Precursor->Catalyst

Caption: Synthesis of a chiral ligand and its catalyst formation.

Protocol 2: Synthesis of a (R)-2-Methylbutane-1,4-diyl-bis(diphenylphosphine) Ligand

This protocol outlines a two-step synthesis of a chiral diphosphine ligand from this compound.

Step 1: Ditosylation of this compound

  • Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous pyridine (0.5 M) and cool to 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl, 2.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 16 hours.

  • Pour the reaction mixture into ice-cold 2 M HCl and extract with dichloromethane (DCM).

  • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a methanol/water mixture to obtain the pure ditosylate.

Step 2: Synthesis of the Diphosphine Ligand

  • Caution: This step involves pyrophoric reagents and must be performed under a strictly inert atmosphere using Schlenk techniques.

  • Prepare a solution of lithium diphenylphosphide (LiPPh₂) by adding n-butyllithium (2.1 eq) to a solution of diphenylphosphine (HPPh₂, 2.1 eq) in anhydrous THF at 0 °C.

  • In a separate flask, dissolve the ditosylate from Step 1 (1.0 eq) in anhydrous THF.

  • Slowly add the ditosylate solution to the LiPPh₂ solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Carefully quench the reaction by adding degassed water.

  • Extract the product with degassed ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter through a pad of Celite, and concentrate under vacuum.

  • Purify the resulting chiral diphosphine ligand by flash chromatography on silica gel (using degassed solvents) or by recrystallization.

Application in Asymmetric Hydrogenation

This newly synthesized ligand can be used in various catalytic applications. For example, in the rhodium-catalyzed asymmetric hydrogenation of methyl α-acetamidoacrylate.

LigandCatalyst Loading (mol%)SubstrateH₂ Pressure (bar)Yield (%)ee (%)
(R)-Me-BDPP1Methyl α-acetamidoacrylate10>9992
(R)-Me-BDPP1Methyl Z-α-acetamidocinnamate10>9995
(R)-Me-BDPP is the hypothetical name for the ligand synthesized in Protocol 2.
Note: Data are representative examples based on performances of similar chiral phosphine ligands.

Application III: this compound as a Chiral Building Block

The use of a molecule as a chiral building block, or "chiron," is one of the most direct strategies in asymmetric synthesis.[1] The inherent stereochemistry of the starting material is incorporated into the final product, preserving the chiral integrity throughout the synthetic sequence. This approach is powerful for constructing complex molecules like natural products and pharmaceuticals where specific stereoisomers are required for biological activity.

Principle of Operation: Stereochemical Transfer

In this strategy, the carbon skeleton and the stereocenter of this compound are retained in the target molecule. The two hydroxyl groups offer handles for differential functionalization. One hydroxyl group can be selectively protected, allowing the other to be transformed (e.g., oxidized to an aldehyde or converted to a leaving group). This allows for controlled chain extension and the construction of more complex chiral structures.

Synthetic Strategy: Differential Protection and Elaboration

cluster_0 Selective Protection cluster_1 Functional Group Interconversion cluster_2 Carbon Chain Elaboration Diol This compound Mono_Protected Mono-Protected Diol (e.g., TBS ether) Diol->Mono_Protected TBSCl, Imidazole (Selective for primary -OH) Aldehyde Chiral Aldehyde Mono_Protected->Aldehyde Oxidation (e.g., Swern, DMP) Elaborated Elaborated Chiral Intermediate Aldehyde->Elaborated Wittig Wittig Reagent (Ph₃P=CHR) Wittig->Elaborated Deprotection Final Chiral Product Elaborated->Deprotection Deprotection (e.g., TBAF)

Caption: Chiral building block strategy via selective functionalization.

Protocol 3: Synthesis of a Chiral γ-Lactone Precursor

This protocol illustrates the use of this compound to synthesize a chiral intermediate suitable for natural product synthesis.

Step 1: Monoprotection of the Primary Hydroxyl Group

  • Dissolve this compound (1.0 eq) in anhydrous DCM (0.4 M) at 0 °C.

  • Add imidazole (1.2 eq) followed by a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.05 eq) in DCM. Due to sterics, the primary hydroxyl group reacts preferentially.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4 hours. Monitor by TLC.

  • Quench the reaction with water and separate the layers. Extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to isolate the mono-TBDMS protected diol.

Step 2: Oxidation of the Secondary Hydroxyl Group

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.2 M) at -78 °C under an inert atmosphere, add DMSO (3.0 eq).

  • After 15 minutes, add a solution of the mono-protected alcohol from Step 1 (1.0 eq) in DCM.

  • Stir for 1 hour at -78 °C, then add triethylamine (TEA, 5.0 eq).

  • Allow the reaction to warm to room temperature over 1 hour.

  • Add water and extract the product with DCM.

  • Wash the combined organic layers with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry over Na₂SO₄, concentrate, and purify by flash chromatography to yield the chiral ketone.

Step 3: Baeyer-Villiger Oxidation to the Lactone

  • Dissolve the ketone from Step 2 (1.0 eq) in anhydrous DCM.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, 1.5 eq).

  • Stir at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction with saturated aqueous Na₂S₂O₃ solution, followed by saturated aqueous NaHCO₃.

  • Extract with DCM, dry the organic layer over Na₂SO₄, and concentrate.

  • Purify by flash chromatography to obtain the chiral lactone, which still contains the TBDMS protecting group and the original stereocenter. This lactone can be further elaborated.

Expected Outcomes

This synthetic route transfers the chirality of the starting diol directly into the product. The enantiomeric purity of the final product is directly dependent on the enantiomeric purity of the starting this compound.

Starting MaterialEnantiomeric Purity (ee%)Final ProductEnantiomeric Purity (ee%)Overall Yield (3 steps)
This compound>99%(R)-4-((tert-butyldimethylsilyloxy)methyl)-4-methyldihydrofuran-2(3H)-one>99%~60-70%
Note: Data are representative estimates for this type of transformation.

Conclusion

This compound is a powerful and versatile reagent for introducing chirality in organic synthesis. Its applications as a chiral auxiliary, a precursor to high-performance chiral ligands, and a direct chiral building block provide chemists with multiple robust strategies for accessing enantiomerically pure molecules. The protocols and principles outlined in this guide serve as a foundation for researchers to design and execute novel enantioselective reactions, advancing projects in drug discovery and materials science.

References

Application of (R)-2-Methyl-1,4-butanediol in Pharmaceutical Intermediate Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of (R)-2-Methyl-1,4-butanediol as a versatile chiral building block in the synthesis of pharmaceutical intermediates. We will delve into the strategic importance of this synthon, provide a detailed, field-tested protocol for its preparation, and explore its subsequent transformation into a key intermediate for advanced pharmaceutical synthesis.

Introduction: The Strategic Value of this compound in Chiral Synthesis

In the landscape of modern pharmaceutical development, the stereochemical identity of a drug molecule is paramount. The specific three-dimensional arrangement of atoms in a chiral drug can dictate its pharmacological activity, efficacy, and safety profile. Consequently, the demand for enantiomerically pure building blocks to construct these complex molecules has never been greater.

This compound, with its defined stereocenter at the C2 position, is a valuable C5 chiral synthon.[1] Its bifunctional nature, possessing two primary hydroxyl groups at different positions on a methylated carbon chain, allows for a diverse range of chemical transformations. The inherent chirality of this molecule provides a strategic advantage in asymmetric synthesis, enabling the construction of stereochemically complex targets with high fidelity.[1]

This guide will focus on a practical and efficient method for the synthesis of this compound and its subsequent application in the preparation of (R)-3-methyl-γ-butyrolactone, a key intermediate in the synthesis of various biologically active molecules.

Synthesis of this compound: A Protocol Grounded in Asymmetric Induction

The enantioselective synthesis of this compound can be effectively achieved through a diastereoselective approach utilizing a chiral auxiliary. The following protocol is adapted from established methodologies and provides a reliable route to the target molecule with high enantiomeric purity.

Underlying Principle: Chiral Auxiliary-Mediated Diastereoselective Addition

This synthesis leverages the stereodirecting influence of a chiral auxiliary, (-)-menthol, to control the formation of the desired stereocenter. The key step involves a diastereoselective 1,4-conjugate addition of a methyl group to a γ-(-)-menthyloxy-α,β-unsaturated ester. The bulky menthyl group effectively shields one face of the molecule, directing the incoming nucleophile to the opposite face, thus establishing the (R)-configuration at the newly formed stereocenter. Subsequent reduction of the ester and removal of the chiral auxiliary yields the target this compound.

Experimental Workflow Diagram

G cluster_0 Step 1: Synthesis of γ-(-)-Menthyloxy-α,β-unsaturated ester cluster_1 Step 2: Diastereoselective 1,4-Conjugate Addition cluster_2 Step 3: Reduction and Removal of Chiral Auxiliary start Fumaric acid step1_1 Reaction with thionyl chloride start->step1_1 step1_2 Esterification with (-)-menthol step1_1->step1_2 product1 γ-(-)-Menthyloxy-α,β-unsaturated ester step1_2->product1 step2_1 Reaction with lithium dimethylcuprate (Me2CuLi) product1->step2_1 product2 (R)-3-Methyl-γ-(-)-menthyloxy-butyrate step2_1->product2 step3_1 Reduction with Lithium Aluminum Hydride (LiAlH4) product2->step3_1 product3 This compound step3_1->product3

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • Fumaric acid

  • Thionyl chloride

  • (-)-Menthol

  • Pyridine

  • Methylmagnesium bromide (or Methyllithium)

  • Copper(I) iodide

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Synthesis of γ-(-)-Menthyloxy-α,β-unsaturated ester:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend fumaric acid in an excess of thionyl chloride.

    • Heat the mixture to reflux for 2 hours. After cooling, remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

    • Dissolve the crude acid chloride in anhydrous diethyl ether. In a separate flask, dissolve (-)-menthol and pyridine (1.1 equivalents) in anhydrous diethyl ether.

    • Cool the menthol solution to 0 °C and add the acid chloride solution dropwise with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the γ-(-)-menthyloxy-α,β-unsaturated ester.

  • Diastereoselective 1,4-Conjugate Addition:

    • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), prepare lithium dimethylcuprate (Me₂CuLi) by adding two equivalents of methylmagnesium bromide or methyllithium to a suspension of one equivalent of copper(I) iodide in anhydrous diethyl ether at -78 °C.

    • Dissolve the γ-(-)-menthyloxy-α,β-unsaturated ester in anhydrous THF and cool to -78 °C.

    • Add the cuprate solution to the ester solution dropwise via cannula.

    • Stir the reaction mixture at -78 °C for 4 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature and extract with diethyl ether.

    • Wash the combined organic extracts with saturated aqueous NH₄Cl and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude (R)-3-methyl-γ-(-)-menthyloxy-butyrate can be used in the next step without further purification.

  • Reduction and Removal of Chiral Auxiliary:

    • In a flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C and add a solution of the crude (R)-3-methyl-γ-(-)-menthyloxy-butyrate in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

    • Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and water.

    • Filter the resulting granular precipitate and wash thoroughly with THF.

    • Concentrate the filtrate under reduced pressure. The residue will contain this compound and (-)-menthol.

    • Purify the crude product by column chromatography on silica gel to separate the target diol from the chiral auxiliary.

Data Summary:

StepProductTypical YieldEnantiomeric Excess (e.e.)
1. Esterificationγ-(-)-Menthyloxy-α,β-unsaturated ester85-95%N/A
2. Conjugate Addition(R)-3-Methyl-γ-(-)-menthyloxy-butyrate>90%>95% d.e.
3. Reduction & PurificationThis compound70-80%>95%

Application in Pharmaceutical Intermediate Synthesis: Preparation of (R)-3-Methyl-γ-butyrolactone

(R)-3-Methyl-γ-butyrolactone is a valuable chiral intermediate found in the synthetic routes of various natural products and pharmaceutical agents. Its synthesis from this compound is a straightforward and efficient transformation.

Rationale: Selective Oxidation of a Primary Alcohol

The conversion of the 1,4-diol to the γ-lactone involves the selective oxidation of one of the primary hydroxyl groups to a carboxylic acid, followed by intramolecular cyclization (lactonization). The presence of the chiral methyl group at the β-position of the resulting lactone is directly derived from the stereocenter of the starting diol.

Experimental Workflow Diagram

G cluster_0 Selective Oxidation and Lactonization start This compound step1 Oxidation with PCC or TEMPO/NaOCl start->step1 product1 (R)-3-Methyl-γ-butyrolactone step1->product1

References

Application Notes and Protocols: (R)-2-Methyl-1,4-butanediol as a Versatile Chiral Building Block in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of (R)-2-Methyl-1,4-butanediol in Stereoselective Synthesis

In the intricate field of natural product synthesis, the efficient and precise construction of stereogenic centers is a paramount challenge. Chiral building blocks, readily available enantiopure molecules, serve as invaluable starting materials to impart the desired stereochemistry in the target molecule, significantly streamlining complex synthetic routes.[1][2] Among these, this compound has emerged as a versatile and economically viable synthon, offering a C5 chiral backbone amenable to a variety of chemical transformations.[3] Its two hydroxyl groups, with differing steric environments, allow for selective protection and functionalization, making it a powerful tool for the synthesis of a diverse range of complex molecular architectures. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical use of this compound in the synthesis of natural products, with a specific focus on the enantioselective synthesis of (+)-Eldanolide.

Section 1: Synthesis of the Chiral Building Block: this compound

The accessibility of this compound is a key factor in its utility. An established method for its preparation involves the stereoselective reduction of a γ-lactone derived from a chiral auxiliary. This approach provides high enantiomeric purity, crucial for subsequent synthetic steps.

Protocol 1: Synthesis of this compound

This protocol is adapted from the work of Lee et al. and demonstrates a robust method for preparing the title compound.[4]

Step 1: Synthesis of (S)-3-methyl-5-(d-menthyloxy)-butyrolactone

  • To a solution of γ-crotonolactone in a suitable solvent (e.g., THF), add a chiral auxiliary such as (d)-menthol.

  • In the presence of a Lewis acid catalyst, perform a conjugate addition of a methyl group using an appropriate organometallic reagent (e.g., methylmagnesium bromide in the presence of a copper catalyst).

  • The reaction is typically carried out at low temperatures (-78 °C) to ensure high diastereoselectivity.

  • After quenching the reaction, the crude product is purified by column chromatography to yield (S)-3-methyl-5-(d-menthyloxy)-butyrolactone.

Step 2: Reductive Cleavage to this compound

  • Dissolve the (S)-3-methyl-5-(d-menthyloxy)-butyrolactone in an ethereal solvent such as diethyl ether or THF.

  • Add an excess of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

  • Filter the resulting aluminum salts and extract the aqueous layer with an organic solvent.

  • The combined organic layers are dried, concentrated, and the resulting diol is purified by distillation or chromatography to afford enantiomerically pure this compound.

Section 2: Conversion to a Key Synthetic Intermediate: (R)-2-Methyl-γ-butyrolactone

For many synthetic applications, the diol is converted to its corresponding lactone, (R)-2-Methyl-γ-butyrolactone. This transformation is a crucial step that sets the stage for further functionalization. The oxidation of 1,4-diols to lactones can be achieved using various oxidizing agents.[5][6] A particularly effective method involves the use of a ruthenium-based catalyst.[7]

Protocol 2: Oxidation of this compound to (R)-2-Methyl-γ-butyrolactone

This protocol is based on a patented procedure for the oxidation of 1,4-diols.[7]

  • In a reaction vessel, dissolve this compound in a suitable solvent (e.g., acetonitrile or a biphasic system).

  • Add a catalytic amount of a ruthenium salt, such as ruthenium(III) chloride (RuCl₃).

  • To this mixture, add a stoichiometric amount of a chemical oxidizing agent, such as sodium periodate (NaIO₄) or sodium hypochlorite (NaOCl), portion-wise while maintaining the temperature below 40 °C.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is worked up by quenching any excess oxidant, followed by extraction with an organic solvent.

  • The organic layer is then washed, dried, and concentrated under reduced pressure.

  • The crude (R)-2-Methyl-γ-butyrolactone is purified by vacuum distillation or column chromatography.

Section 3: Application Case Study: Total Synthesis of (+)-Eldanolide

(+)-Eldanolide is the wing-gland pheromone of the male African sugar-cane borer, Eldana saccharina. Its synthesis provides an excellent example of the strategic application of a chiral building block derived from this compound. The synthesis of (+)-Eldanolide has been reported by Mori et al., and this case study outlines a plausible route starting from (R)-2-Methyl-γ-butyrolactone.[8]

Synthetic Strategy Overview

The retrosynthetic analysis of (+)-Eldanolide reveals that the chiral center at C3 can be sourced from (R)-2-Methyl-γ-butyrolactone. The synthesis involves the opening of the lactone with a suitable nucleophile to introduce the side chain, followed by functional group manipulations and a final lactonization to form the target molecule.

Diagram 1: Retrosynthetic Analysis of (+)-Eldanolide

G Eldanolide (+)-Eldanolide Intermediate1 Hydroxy Acid Eldanolide->Intermediate1 Lactonization Intermediate2 Ester Intermediate1->Intermediate2 Hydrolysis Intermediate3 (R)-2-Methyl-γ-butyrolactone Intermediate2->Intermediate3 Grignard Addition Diol This compound Intermediate3->Diol Oxidation

Caption: Retrosynthesis of (+)-Eldanolide.

Protocol 3: Synthesis of a Key Intermediate for (+)-Eldanolide

Step 1: Grignard Addition to (R)-2-Methyl-γ-butyrolactone

  • Prepare a Grignard reagent from 4-bromo-1-butene in dry THF.

  • To a solution of (R)-2-Methyl-γ-butyrolactone in dry THF at -78 °C, add the freshly prepared Grignard reagent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent, and the combined organic layers are washed, dried, and concentrated to give the corresponding diol intermediate.

Step 2: Protection of the Primary Alcohol

  • Dissolve the diol from the previous step in dichloromethane.

  • Add a suitable silyl protecting group, such as tert-butyldimethylsilyl chloride (TBDMSCl), and an amine base like imidazole.

  • Stir the reaction at room temperature until the primary alcohol is selectively protected.

  • Purify the product by column chromatography.

Step 3: Ozonolysis and Reduction

  • Dissolve the protected alcohol in a mixture of dichloromethane and methanol at -78 °C.

  • Bubble ozone through the solution until a blue color persists.

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Add a reducing agent, such as sodium borohydride (NaBH₄), to reduce the intermediate ozonide to the corresponding primary alcohol.

  • Work up the reaction and purify the resulting triol mono-silyl ether by chromatography.

Protocol 4: Completion of the Synthesis of (+)-Eldanolide

Step 1: Selective Oxidation and Lactonization

  • The primary alcohol of the triol mono-silyl ether is selectively oxidized to the carboxylic acid using an appropriate oxidizing agent (e.g., PDC or a two-step oxidation via the aldehyde).

  • The resulting hydroxy acid is then subjected to lactonization conditions, such as Yamaguchi or Mitsunobu conditions, to form the δ-lactone ring.

Step 2: Deprotection

  • The silyl protecting group is removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF, to yield (+)-Eldanolide.

  • The final product is purified by column chromatography.

Diagram 2: Forward Synthesis of (+)-Eldanolide

G Diol This compound Lactone (R)-2-Methyl-γ-butyrolactone Diol->Lactone Oxidation (Protocol 2) IntermediateA Diol Intermediate Lactone->IntermediateA Grignard Addition IntermediateB Protected Diol IntermediateA->IntermediateB Protection IntermediateC Triol mono-silyl ether IntermediateB->IntermediateC Ozonolysis, Reduction IntermediateD Protected (+)-Eldanolide IntermediateC->IntermediateD Oxidation, Lactonization Eldanolide (+)-Eldanolide IntermediateD->Eldanolide Deprotection

Caption: Synthetic route to (+)-Eldanolide.

Data Summary

StepStarting MaterialReagents and ConditionsProductYield (%)
Protocol 1 γ-crotonolactone1. (d)-menthol, Lewis acid; 2. MeMgBr, Cu catalyst; 3. LiAlH₄This compoundHigh
Protocol 2 This compoundRuCl₃ (cat.), NaIO₄, MeCN/H₂O(R)-2-Methyl-γ-butyrolactone>85
Synthesis of (+)-Eldanolide (R)-2-Methyl-γ-butyrolactone1. 4-butenylmagnesium bromide; 2. TBDMSCl, Imidazole; 3. O₃, then NaBH₄Triol mono-silyl etherGood
Completion of (+)-Eldanolide Triol mono-silyl ether1. PDC; 2. Yamaguchi lactonization; 3. TBAF(+)-EldanolideModerate

Conclusion

This compound is a highly valuable chiral building block for the synthesis of complex natural products. Its straightforward preparation in high enantiomeric purity and its versatile reactivity allow for the efficient construction of intricate stereochemical arrays. The successful application of a derivative of this diol in the total synthesis of (+)-Eldanolide underscores its potential in modern organic synthesis. The protocols and strategies outlined in this application note are intended to provide a practical guide for researchers to leverage the synthetic potential of this compound in their own research endeavors, contributing to the advancement of natural product synthesis and drug discovery.

References

Application Note: Synthesis of Advanced Chiral Polymers Utilizing (R)-2-Methyl-1,4-butanediol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of advanced polymers using the chiral monomer, (R)-2-Methyl-1,4-butanediol. The introduction of a chiral methyl group into the polymer backbone offers a unique opportunity to finely tune the material's physicochemical properties, including thermal behavior, crystallinity, and biodegradability. This document explores three primary polymerization strategies: step-growth polycondensation for polyesters, addition polymerization for polyurethanes, and ring-opening polymerization. For each method, we delve into the underlying chemical principles, provide validated, step-by-step experimental protocols, and discuss critical parameters and optimization strategies.

Introduction: The Significance of Chirality in Polymer Science

The incorporation of stereocenters into polymer backbones is a powerful strategy for modulating material properties. This compound, a C5 chiral diol, serves as an exemplary building block in this regard.[1] The presence of the methyl group disrupts the structural regularity that would be observed in polymers derived from its linear analogue, 1,4-butanediol.[2] This disruption can lead to a reduction in crystallinity and melting temperature, potentially enhancing flexibility and altering degradation kinetics.[3] Furthermore, the specific stereochemistry of the (R)-enantiomer can impart unique chiroptical properties to the resulting polymers, which is of significant interest in applications such as chiral chromatography, asymmetric catalysis, and advanced optics.[4][5][6][7] This application note will provide the foundational knowledge and practical protocols to leverage these characteristics in the synthesis of novel polyesters and polyurethanes.

Polyester Synthesis via Step-Growth Polycondensation

Step-growth polymerization, specifically polycondensation, is a robust method for synthesizing polyesters from diols and dicarboxylic acids.[8][9][10] The reaction proceeds through the stepwise formation of ester linkages with the concurrent elimination of a small molecule, typically water.[8][10] The molecular weight of the resulting polymer is highly dependent on achieving high conversion of the functional groups.[9][11] The inclusion of this compound in this process can yield polyesters with unique thermal and mechanical properties. A notable application is the synthesis of polyester polyols that remain liquid at room temperature, which are valuable precursors for polyurethane elastomers.[12]

Key Principles of Polycondensation

The successful synthesis of high molecular weight polyesters via polycondensation hinges on several key factors:

  • Stoichiometric Equivalence: A precise 1:1 molar ratio of diol and dicarboxylic acid functional groups is crucial for achieving a high degree of polymerization.

  • Efficient Removal of Byproducts: The continuous removal of water drives the equilibrium of the reaction towards polymer formation. This is typically achieved through the application of a vacuum at elevated temperatures.

  • Catalysis: Esterification catalysts are often employed to accelerate the reaction rate. Common catalysts include tin compounds (e.g., tin(II) octoate), titanium alkoxides (e.g., tetrabutyl titanate), and antimony compounds.[12][13]

Experimental Protocol: Melt Polycondensation of this compound with Adipic Acid

This protocol details the synthesis of a polyester from this compound and adipic acid.

Materials:

  • This compound (CAS: 22644-28-6)[14]

  • Adipic acid

  • Tetrabutyl titanate (catalyst)

  • Nitrogen gas (high purity)

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation head connected to a vacuum pump.

Procedure:

  • Reactor Setup: Assemble the reaction apparatus and ensure all glassware is thoroughly dried.

  • Charging the Reactor: Introduce equimolar amounts of this compound and adipic acid into the reaction flask.

  • Inert Atmosphere: Purge the system with dry nitrogen for 15-20 minutes to remove any residual air and moisture.

  • Initial Heating: While maintaining a gentle nitrogen flow, heat the reaction mixture to 150-160 °C with continuous stirring until a homogenous melt is formed and the initial evolution of water is observed.

  • Catalyst Addition: Once the initial polycondensation has commenced, add the tetrabutyl titanate catalyst (typically 0.05-0.1 mol% relative to the diacid).

  • Temperature Increase and Vacuum Application: Gradually increase the temperature to 180-200 °C and slowly apply a vacuum (reducing the pressure to <1 mmHg) over a period of 1-2 hours.

  • Polymerization: Continue the reaction under high vacuum and elevated temperature for 4-6 hours, or until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.

  • Cooling and Isolation: Discontinue heating and break the vacuum with nitrogen. Allow the reactor to cool to room temperature. The resulting polyester can be isolated and purified as needed.

Workflow for Polyester Synthesis

cluster_0 Step-Growth Polycondensation A Charge Reactor with This compound and Dicarboxylic Acid B Purge with Nitrogen A->B C Heat to Melt and Initiate Polycondensation B->C D Add Catalyst C->D E Increase Temperature and Apply Vacuum D->E F High Vacuum Polymerization E->F G Cool and Isolate Polyester F->G

Caption: Workflow for polyester synthesis.

Polyurethane Synthesis via Addition Polymerization

Polyurethanes are a versatile class of polymers formed through the addition reaction of a diisocyanate with a polyol.[15][16][17] this compound can be utilized in two primary ways in polyurethane synthesis: either directly as a chain extender or as a component of a polyester or polyether polyol. The use of this compound-based polyester polyols that are liquid at room temperature simplifies processing and can lead to polyurethanes with desirable elastomeric properties.[12]

Fundamental Principles of Polyurethane Formation

The formation of polyurethanes is a rapid and exothermic reaction that does not produce any byproducts. Key considerations include:

  • Isocyanate Reactivity: Aromatic isocyanates (e.g., MDI, TDI) are generally more reactive than aliphatic isocyanates (e.g., H12MDI, HDI).[15]

  • Catalysis: Tin-based catalysts (e.g., dibutyltin dilaurate) or amine catalysts are often used to control the reaction rate.

  • Two-Step vs. One-Step Synthesis: Polyurethanes can be synthesized in a one-step process where all reactants are mixed together, or in a two-step process where a prepolymer is first formed by reacting the polyol with an excess of diisocyanate, followed by chain extension with a diol.[16]

Experimental Protocol: Two-Step Synthesis of a Polyurethane Elastomer

This protocol describes the synthesis of a polyurethane elastomer using a pre-synthesized this compound-based polyester polyol.

Materials:

  • This compound-based polyester polyol (synthesized as in Section 2.2)

  • 4,4'-Methylenebis(phenyl isocyanate) (MDI)

  • 1,4-Butanediol (as a chain extender)

  • Dibutyltin dilaurate (catalyst)

  • Dry solvent (e.g., dimethylformamide, DMF)

  • Reaction vessel with mechanical stirrer, nitrogen inlet, and dropping funnel.

Procedure:

Step 1: Prepolymer Formation

  • Reactor Setup: Assemble a clean, dry reaction vessel.

  • Charge Polyol: Add the this compound-based polyester polyol to the reactor and heat to 60-70 °C under a nitrogen atmosphere with stirring.

  • Add Diisocyanate: Slowly add the MDI to the reactor. The molar ratio of NCO to OH groups should be approximately 2:1.

  • Reaction: Allow the reaction to proceed at 70-80 °C for 1-2 hours to form the isocyanate-terminated prepolymer.

Step 2: Chain Extension

  • Chain Extender Solution: Prepare a solution of the 1,4-butanediol chain extender in dry DMF.

  • Addition: Slowly add the chain extender solution to the prepolymer with vigorous stirring.

  • Catalyst Addition: Add a catalytic amount of dibutyltin dilaurate.

  • Curing: Pour the resulting viscous solution into a mold and cure in an oven at 80-100 °C for several hours to complete the polymerization and form the polyurethane elastomer.

Polyurethane Synthesis Workflow

cluster_1 Two-Step Polyurethane Synthesis H Form Isocyanate-Terminated Prepolymer from Polyol and Excess Diisocyanate J Add Chain Extender to Prepolymer H->J I Prepare Chain Extender Solution I->J K Add Catalyst J->K L Cure to Form Polyurethane Elastomer K->L

Caption: Two-step polyurethane synthesis.

Polyester Synthesis via Ring-Opening Polymerization (ROP)

Ring-opening polymerization is an alternative method for synthesizing polyesters, often yielding polymers with well-defined molecular weights and narrow polydispersity.[18] In this approach, a cyclic ester (lactone) is polymerized using an initiator, which can be a diol like this compound. The diol acts as a co-initiator, becoming incorporated into the polymer chain.[19]

Principles of Ring-Opening Polymerization

The key aspects of ROP for polyester synthesis include:

  • Monomer Reactivity: The ring strain of the lactone monomer influences its reactivity. For example, ε-caprolactone is more readily polymerized than δ-valerolactone.[20]

  • Catalysis: A variety of catalysts can be used, including organometallic compounds (e.g., tin(II) octoate), and organocatalysts.[18][21]

  • Controlled Polymerization: ROP can be a living polymerization, allowing for the synthesis of block copolymers and other complex architectures.

Experimental Protocol: ROP of ε-Caprolactone Initiated by this compound

This protocol outlines the synthesis of a poly(ε-caprolactone) diol using this compound as an initiator.

Materials:

  • ε-Caprolactone (freshly distilled)

  • This compound (dried over molecular sieves)

  • Tin(II) octoate (Sn(Oct)₂)

  • Dry toluene

  • Schlenk flask and vacuum line techniques

Procedure:

  • Reactor Setup: Assemble a Schlenk flask under a nitrogen atmosphere.

  • Charging Reactants: In the Schlenk flask, dissolve the desired amount of ε-caprolactone and this compound in dry toluene. The ratio of monomer to initiator will determine the target molecular weight.

  • Catalyst Addition: Add the tin(II) octoate catalyst.

  • Polymerization: Heat the reaction mixture to 110-120 °C and stir for 12-24 hours.

  • Termination and Precipitation: Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large excess of cold methanol.

  • Purification: Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.

ROP Workflow

cluster_2 Ring-Opening Polymerization M Charge Schlenk Flask with Lactone, this compound, and Solvent N Add Catalyst M->N O Heat to Polymerize N->O P Precipitate and Purify Polymer O->P

Caption: Ring-opening polymerization workflow.

Comparative Data and Expected Outcomes

The choice of polymerization method will significantly impact the properties of the resulting polymer. The following table summarizes typical characteristics for polymers synthesized from this compound.

Polymerization MethodPolymer TypeTypical Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)Key Features
Step-Growth Polycondensation Polyester10,000 - 50,000> 2.0Robust, scalable, broad molecular weight distribution.[9]
Addition Polymerization Polyurethane30,000 - 100,000+1.5 - 2.5Versatile, tunable mechanical properties.
Ring-Opening Polymerization Polyester5,000 - 100,000< 1.5Controlled molecular weight, narrow polydispersity.

Enzymatic Polymerization: A Green Alternative

Enzymatic polymerization, particularly using lipases like Candida antarctica Lipase B (CALB), offers a more sustainable route to polyester synthesis.[22][23] These reactions can be conducted under milder conditions, often solvent-free or in greener solvents, minimizing the environmental impact.[24] While typically resulting in lower molecular weight polymers compared to traditional melt polycondensation, enzymatic methods provide excellent control over polymer structure.[22]

Conclusion

This compound is a valuable chiral monomer for the synthesis of a diverse range of polymers with tailored properties. By carefully selecting the polymerization strategy—be it step-growth polycondensation, addition polymerization, or ring-opening polymerization—researchers can control the molecular weight, architecture, and ultimately the performance of the final material. The protocols and principles outlined in this application note provide a solid foundation for the exploration and development of novel, high-performance chiral polymers for a variety of advanced applications.

References

Derivatization of (R)-2-Methyl-1,4-butanediol: Strategies and Protocols for Chiral Building Block Synthesis and Polymer Applications

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

(R)-2-Methyl-1,4-butanediol is a valuable C5 chiral building block whose utility in pharmaceutical synthesis and material science is significantly expanded through strategic derivatization.[1][2] This document provides an in-depth technical guide on the derivatization of this diol. We explore the underlying chemical principles for selective functionalization of its primary and secondary hydroxyl groups and present detailed, field-tested protocols for key transformations. Methodologies covered include selective monoprotection, conversion into versatile chiral synthons for drug discovery, and its application as a monomer for modifying polymer properties. Each protocol is designed as a self-validating system, incorporating analytical checkpoints for structural verification and purity assessment. This guide serves as a practical resource for chemists aiming to leverage the full synthetic potential of this compound.

Introduction to this compound

This compound is a chiral diol featuring a primary and a secondary hydroxyl group, which imparts distinct reactivity profiles at the C1 and C4 positions. This structural feature is pivotal for its application as a versatile starting material in asymmetric synthesis.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. Its solubility in water and various organic solvents makes it adaptable to a wide range of reaction conditions.[1]

PropertyValueReference
Molecular Formula C₅H₁₂O₂[1][3]
Molecular Weight 104.15 g/mol [1][3][4]
CAS Number 22644-28-6[1][3]
Appearance Colorless liquid[1]
Density 0.992 g/mL at 20 °C[5]
Boiling Point 127 °C at 14 mmHg[5]
pKa ~14.91 (Predicted)[1]
Chiral Center C2 (R-configuration)[2]
The Significance of Chirality

The presence of a chiral center at the C2 position makes this compound a valuable component of the "chiral pool"—a collection of readily available, enantiomerically pure compounds used as starting materials for complex targets.[2][] In drug development, the specific stereochemistry of a molecule is often critical for its pharmacological activity and safety profile. Utilizing building blocks like this compound allows for the precise construction of a target molecule's three-dimensional architecture, a cornerstone of modern asymmetric synthesis.[7][8]

Rationale for Derivatization

While a useful molecule in its own right, the true synthetic power of this compound is unlocked through derivatization. The primary goals of derivatization are to:

  • Enable Selective Reactions: The primary (C1) and secondary (C4) hydroxyl groups have different steric environments and nucleophilicity. Derivatization, particularly the selective protection of one group, is essential for directing subsequent reactions to the desired position.[9][10]

  • Introduce New Functionality: Converting the hydroxyl groups into other functionalities such as tosylates, azides, or halides transforms the diol into a more versatile intermediate, ready for introduction into a wider array of synthetic routes (e.g., nucleophilic substitution, reduction).[11]

  • Modify Material Properties: In polymer chemistry, the diol can be used as a monomer. The methyl branch, compared to the linear 1,4-butanediol, disrupts chain packing, which can lower the crystallinity and modify the thermal properties (e.g., glass transition temperature) of polyesters and polyurethanes.[2][12][13]

Start This compound Protect Selective Derivatization (e.g., Monoprotection) Start->Protect Overcome Selectivity Issues Polymerize Polymerization Start->Polymerize Modify Material Properties Activate Functional Group Interconversion Protect->Activate Create Versatile Intermediates Incorporate Incorporation into Target Molecule Activate->Incorporate Pharma Chiral Pharmaceuticals Incorporate->Pharma Material Advanced Polymers Polymerize->Material

Figure 1: Logical workflow for the strategic derivatization of this compound.

Derivatization Strategies and Protocols

Monoprotection of the Primary Hydroxyl Group

Causality: The first step in many synthetic sequences involving this compound is the selective protection of the primary hydroxyl group at C1. This hydroxyl is less sterically hindered than the secondary one at C2, making it more reactive towards bulky protecting group reagents. By carefully controlling stoichiometry (using just one equivalent of the reagent) and reaction temperature, high selectivity can be achieved. Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are ideal due to their ease of installation, stability across a wide range of reaction conditions, and clean removal under specific (usually acidic or fluoride-based) conditions.[9][10]

Protocol 3.1.1: Selective Silylation of this compound

This protocol describes the selective protection of the primary hydroxyl group using tert-butyldimethylsilyl chloride (TBDMSCl).

  • Materials:

    • This compound (1.0 eq)

    • tert-Butyldimethylsilyl chloride (TBDMSCl) (1.05 eq)

    • Imidazole (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Hexanes and Ethyl Acetate (for chromatography)

  • Equipment:

    • Round-bottom flask with a magnetic stir bar

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Dissolve this compound (1.0 eq) and imidazole (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Add TBDMSCl (1.05 eq) portion-wise to the stirred solution over 10-15 minutes.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient (e.g., 9:1 to 4:1) to yield the pure mono-protected product, (R)-4-(tert-butyldimethylsilyloxy)-2-methylbutan-1-ol.

  • Validation:

    • Confirm the structure and regioselectivity using ¹H and ¹³C NMR spectroscopy. The presence of a single TBDMS group and a remaining hydroxyl proton signal will be evident.

    • Verify the molecular weight via Mass Spectrometry.

Conversion to Versatile Chiral Synthons

Causality: With the primary hydroxyl group protected, the secondary hydroxyl can be activated for nucleophilic substitution. Converting it to a good leaving group, such as a tosylate (p-toluenesulfonate), is a common and effective strategy. The resulting tosylate is an electrophilic intermediate that readily reacts with a wide range of nucleophiles (e.g., azides, cyanides, organometallics), allowing for the introduction of nitrogen-containing functional groups or carbon-carbon bond formation with inversion of stereochemistry (Sₙ2 reaction), thereby generating new, valuable chiral building blocks.

Figure 2: Reaction scheme for converting this compound into a chiral azide synthon.

Protocol 3.2.1: Synthesis of (R)-4-(tert-butyldimethylsilyloxy)-2-methylbutan-1-yl tosylate

  • Materials:

    • (R)-4-(tert-butyldimethylsilyloxy)-2-methylbutan-1-ol (from Protocol 3.1.1) (1.0 eq)

    • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

    • Anhydrous pyridine or triethylamine (TEA) with catalytic DMAP

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve the mono-protected alcohol (1.0 eq) in anhydrous DCM and cool to 0 °C.

    • Add pyridine (or TEA/DMAP) followed by the portion-wise addition of TsCl (1.2 eq).

    • Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.

    • Monitor by TLC. Upon completion, dilute with DCM and wash sequentially with cold 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate.

    • Purify by flash column chromatography (hexanes/ethyl acetate) to yield the pure tosylate.

Derivatization for Polymer Synthesis

Causality: Diols are fundamental monomers for step-growth polymerization, particularly in the synthesis of polyesters and polyurethanes.[14][15] this compound can replace its linear analog, 1,4-butanediol, to introduce specific structural modifications. The pendant methyl group disrupts the polymer chain's ability to pack into a highly ordered crystalline lattice. This typically results in a more amorphous polymer with a lower melting point (or none at all) and a higher glass transition temperature (Tg), leading to materials that are less brittle and have different mechanical properties.[2][12][13]

Protocol 3.4.1: Polyester Synthesis via Melt Transesterification

This protocol describes a simple polyester synthesis using the diol and a diester, such as dimethyl adipate.

  • Materials:

    • This compound (1.0 eq)

    • Dimethyl adipate (1.0 eq)

    • Titanium(IV) isopropoxide (Ti[OCH(CH₃)₂]₄) or another suitable transesterification catalyst (e.g., 0.1 mol %)

    • Methanol (for by-product removal)

  • Equipment:

    • Three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation head connected to a vacuum pump.

    • Heating mantle with temperature control.

  • Procedure:

    • Charge the three-neck flask with this compound, dimethyl adipate, and the catalyst.

    • Heat the mixture under a slow stream of nitrogen to ~150-160 °C to form a homogeneous melt and initiate the transesterification. Methanol will begin to distill off.

    • Continue heating for 2-3 hours, gradually increasing the temperature to ~180-200 °C to drive the reaction to completion.

    • Once methanol distillation ceases, gradually apply a vacuum (reducing pressure to <1 mmHg) over 1 hour.

    • Increase the temperature to ~220-240 °C and maintain under high vacuum for another 3-4 hours to increase the polymer's molecular weight by removing any remaining diol and oligomers. The viscosity of the melt will increase significantly.

    • Cool the reactor under nitrogen and carefully extract the resulting polyester.

  • Validation:

    • Characterize the polymer's thermal properties using Differential Scanning Calorimetry (DSC) to determine Tg and Tm.

    • Estimate the molecular weight using Gel Permeation Chromatography (GPC).

Analytical Characterization

Rigorous characterization is essential to validate the outcome of any derivatization.

  • NMR Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the successful formation of derivatives, verifying the regioselectivity of reactions (e.g., protection at C1 vs. C2), and assessing purity.[16]

  • Chiral Chromatography: To ensure that no racemization has occurred during derivatization, the enantiomeric excess (ee) of the chiral products should be determined. This is typically done using chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) after converting the alcohol to a suitable derivative (e.g., a Mosher ester) if necessary.[7][17]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized derivatives.[18]

  • FT-IR Spectroscopy: Useful for tracking the appearance and disappearance of key functional groups, such as the broad -OH stretch in the starting material and the appearance of C=O stretches in ester derivatives.

References

One-Pot Synthesis of 1,4-Butanediol Derivatives: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1,4-Butanediol and its Derivatives

1,4-Butanediol (BDO) and its derivatives are pivotal C4 platform chemicals with extensive applications across various industries, including the synthesis of polymers like polybutylene terephthalate (PBT) and as crucial intermediates in the pharmaceutical and fine chemical sectors.[1] The growing emphasis on sustainable and green chemistry has fueled the development of innovative and efficient synthetic routes to these valuable compounds, moving away from traditional petrochemical-based methods. One-pot syntheses, in particular, offer significant advantages by minimizing waste, reducing operational complexity, and improving overall process economics. This application note provides an in-depth guide to the one-pot synthesis of 1,4-butanediol derivatives, with a focus on practical, field-proven protocols and the underlying scientific principles for researchers, scientists, and drug development professionals.

Strategic Approaches to One-Pot Synthesis

The one-pot synthesis of 1,4-butanediol derivatives can be broadly categorized based on the starting materials. This guide will focus on two primary strategies: the hydrogenation of maleic anhydride and the conversion of biomass-derived feedstocks such as succinic acid and furfural.

Deep Hydrogenation of Maleic Anhydride

Maleic anhydride, which can be derived from the oxidation of bio-based furfural or fructose, is a versatile starting material for the one-pot synthesis of 1,4-butanediol.[2] This process involves a cascade of hydrogenation reactions, typically over a heterogeneous catalyst.

Reaction Pathway:

The hydrogenation of maleic anhydride to 1,4-butanediol proceeds through a series of intermediates, including succinic anhydride and γ-butyrolactone (GBL).[3]

reaction_pathway_ma MA Maleic Anhydride SA Succinic Anhydride MA->SA H₂ GBL γ-Butyrolactone SA->GBL H₂ BDO 1,4-Butanediol GBL->BDO H₂

Caption: Reaction pathway for the one-pot hydrogenation of maleic anhydride to 1,4-butanediol.

Catalyst Selection and Rationale:

The choice of catalyst is critical for achieving high yields and selectivity towards 1,4-butanediol. Copper-based catalysts are often favored due to their high activity and lower cost compared to precious metals.[2] The addition of a second metal, such as molybdenum or iron, can significantly enhance catalyst performance.

  • Cu-Mo/SiO₂ Catalysts: Doping copper catalysts with molybdenum has been shown to modulate the electronic properties of the copper species and the surface acidity of the silica support. This tuning of the catalyst's properties helps to balance the activation of hydrogen and the various reaction intermediates, while also suppressing side reactions.[2]

  • Cu-Fe/SiO₂ Catalysts: The addition of iron to copper-on-silica catalysts has also demonstrated excellent performance, achieving high yields of BDO.[4]

Table 1: Comparison of Catalytic Systems for One-Pot Hydrogenation of Maleic Anhydride

CatalystTemperature (°C)Pressure (MPa H₂)MA Conversion (%)BDO Yield (%)Reference
Cu-0.03Mo/SiO₂190510088.3[2]
Cu-0.03Fe/SiO₂1905>9992.7-94.4[4]

Detailed Protocol 1: One-Pot Synthesis of 1,4-Butanediol from Maleic Anhydride using a Cu-Fe/SiO₂ Catalyst

This protocol is based on the findings reported by Li et al. (2022).[4]

Materials:

  • Maleic Anhydride (MA)

  • Cu-0.03Fe/SiO₂ catalyst

  • 1,4-Dioxane (solvent)

  • High-pressure autoclave reactor with magnetic stirring

  • Hydrogen gas (high purity)

  • Nitrogen gas (for purging)

Catalyst Preparation (Modified Hydrothermal Method):

A detailed description of the catalyst preparation can be found in the supporting information of the cited reference.[4] Briefly, the catalyst is prepared by a modified hydrothermal method followed by co-precipitation.

Experimental Procedure:

  • Reactor Setup and Leak Testing:

    • Ensure the high-pressure reactor is clean and dry.

    • Charge the reactor with the Cu-0.03Fe/SiO₂ catalyst (e.g., 0.5 g), maleic anhydride (e.g., 5.0 g), and 1,4-dioxane (e.g., 50 mL).

    • Seal the reactor and perform a leak test by pressurizing with nitrogen to the intended reaction pressure and observing for any pressure drop over a period of 30 minutes.[5]

  • Purging:

    • After a successful leak test, carefully vent the nitrogen.

    • Purge the reactor with hydrogen gas three times to remove any residual air.[6]

  • Reaction:

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 MPa).

    • Begin stirring and heat the reactor to the reaction temperature (e.g., 190 °C).

    • Maintain these conditions for the desired reaction time (e.g., 6 hours).

  • Cooling and Depressurization:

    • After the reaction is complete, cool the reactor to room temperature.

    • Carefully and slowly vent the excess hydrogen gas in a well-ventilated fume hood.

  • Product Analysis:

    • Open the reactor and collect the reaction mixture.

    • Analyze the products by gas chromatography (GC) using an appropriate internal standard to determine the conversion of maleic anhydride and the yield of 1,4-butanediol.

Safety Precautions:

  • High-pressure hydrogenation reactions should always be conducted in a barricaded fume hood.[5]

  • Personnel must be properly trained in the operation of high-pressure equipment.

  • Ensure proper grounding of the equipment to prevent static discharge.[7]

  • Maleic anhydride is corrosive and can cause severe skin burns and eye damage. Always handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.[8]

Conversion of Biomass-Derived Feedstocks

The utilization of renewable biomass as a starting material for the synthesis of 1,4-butanediol derivatives is a highly attractive and sustainable approach. Key biomass-derived platform molecules include succinic acid and furfural.

a) Hydrogenation of Succinic Acid

Succinic acid can be produced via fermentation of renewable resources. Its catalytic hydrogenation to 1,4-butanediol is a promising green route.[9] The reaction can proceed through a two-step process involving esterification followed by hydrogenation, or as a one-pot reaction.

Reaction Pathway:

The direct hydrogenation of succinic acid to 1,4-butanediol can proceed via γ-butyrolactone as an intermediate.[10]

reaction_pathway_sa SA Succinic Acid GBL γ-Butyrolactone SA->GBL H₂ BDO 1,4-Butanediol GBL->BDO H₂

Caption: Reaction pathway for the one-pot hydrogenation of succinic acid to 1,4-butanediol.

Catalyst Selection and Rationale:

Bimetallic catalysts are often employed for the hydrogenation of succinic acid to enhance activity and selectivity.

  • Pd-Re/ZrO₂ Catalysts: Palladium-rhenium catalysts supported on zirconia have shown high efficacy in the aqueous phase hydrogenation of succinic acid to 1,4-butanediol.[9]

Table 2: Catalytic Performance in the Hydrogenation of Succinic Acid

CatalystTemperature (°C)Pressure (bar H₂)Reaction Time (h)BDO Yield (%)Reference
2 wt% Pd–5 wt% Re/ZrO₂1601504885-95[9]

Detailed Protocol 2: One-Pot Synthesis of 1,4-Butanediol from Succinic Acid

This protocol is based on the procedure described by Morales-Cano et al. (2022).[9]

Materials:

  • Succinic Acid (SA)

  • 2 wt% Pd–5 wt% Re/ZrO₂ catalyst

  • Deionized water

  • High-pressure autoclave reactor with magnetic stirring

  • Hydrogen gas (high purity)

  • Nitrogen gas (for purging)

Catalyst Preparation:

The Pd-Re/ZrO₂ catalyst is prepared by impregnation of zirconia with solutions of palladium(II) acetate and ammonium perrhenate. The solid is then dried, activated under a hydrogen flow, and passivated.[9]

Experimental Procedure:

  • Reactor Charging:

    • Load the high-pressure autoclave with an aqueous solution of succinic acid (e.g., 6 g of SA in 114 g of water) and the catalyst (e.g., 1 g).

  • Purging and Pressurization:

    • Seal the reactor and purge with nitrogen, followed by hydrogen.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 150 bar).

  • Reaction:

    • Heat the reactor to the reaction temperature (e.g., 160 °C) with stirring.

    • Maintain these conditions for the specified reaction time (e.g., 48 hours).

  • Cooling and Product Recovery:

    • Cool the reactor to room temperature and carefully vent the hydrogen.

    • Filter the reaction mixture to remove the catalyst.

    • The aqueous solution containing 1,4-butanediol can be analyzed by GC.

Product Purification:

Crude 1,4-butanediol can be purified by distillation.[11] Alternatively, liquid-liquid extraction can be employed to remove impurities.[12]

b) Conversion of Furfural

Furfural, a readily available platform chemical derived from lignocellulosic biomass, can be converted to 1,4-butanediol through a multi-step, one-pot process. This typically involves the decarbonylation of furfural to furan, followed by reductive hydration.[13]

Applications in Drug Development

γ-Butyrolactone (GBL), a key intermediate and derivative in the synthesis of 1,4-butanediol, is a privileged scaffold in medicinal chemistry.[14] The GBL moiety is present in a variety of natural products and clinically approved drugs with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[14][15]

  • Anticancer Agents: Several GBL derivatives have been synthesized and evaluated for their anticancer activities. For instance, indole-3-γ-butyrolactones have shown potent and selective COX-2 inhibition and remarkable anticancer activities.[16]

  • Anti-inflammatory Drugs: The development of novel anti-inflammatory agents based on the GBL scaffold is an active area of research.[17]

The one-pot synthetic methods described in this guide provide efficient access to a wide range of 1,4-butanediol and GBL derivatives, which can be further functionalized to generate libraries of compounds for drug discovery programs.

Conclusion

The one-pot synthesis of 1,4-butanediol derivatives from both conventional and renewable feedstocks represents a significant advancement in sustainable chemical manufacturing. The protocols and insights provided in this application note are intended to empower researchers to develop and optimize these processes, paving the way for the efficient and environmentally benign production of these valuable chemicals for a wide range of applications, from high-performance polymers to novel therapeutics.

References

Application Note: Stereospecific Synthesis of Chiral Lactone Flavors from (R)-2-Methyl-1,4-butanediol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The stereochemistry of a molecule is a critical determinant of its sensory properties, particularly in the flavor and fragrance industry. Chiral lactones are a prominent class of compounds where enantiomers can elicit vastly different olfactory responses. This guide provides a detailed technical overview and a validated protocol for the stereospecific synthesis of flavor-active lactones utilizing (R)-2-Methyl-1,4-butanediol as a versatile chiral building block. We focus on a biocatalytic approach, leveraging the high stereoselectivity and mild reaction conditions offered by whole-cell catalysis to produce enantiomerically enriched γ-lactones. This document is intended for researchers and process chemists in the fields of flavor chemistry, organic synthesis, and biotechnology.

Introduction: The Significance of Chirality in Flavors

The human olfactory system is a remarkably sensitive and stereoselective apparatus. For many chiral aroma compounds, one enantiomer is responsible for the characteristic scent, while the other may be odorless or possess a completely different flavor profile. Therefore, the ability to synthesize single, pure enantiomers is not merely an academic exercise but a commercial necessity for producing high-fidelity, impactful flavors.[1]

Lactones, which are cyclic esters, are prevalent in nature and contribute significantly to the aroma of fruits and dairy products. For instance, (R)-γ-decalactone imparts a deep, fruity peach aroma, whereas its (S)-enantiomer has a weaker, waxy character. This compound is a valuable C5 chiral synthon, possessing a stereocenter that can be directly translated into the final lactone product, thereby ensuring the desired stereochemical outcome.[2] This application note details a robust biocatalytic method for the oxidative cyclization of this compound into the corresponding chiral γ-lactone, a process that is both efficient and aligned with the principles of green chemistry.[3]

The Chiral Precursor: this compound

The successful synthesis of a target chiral molecule begins with a high-quality, enantiomerically pure starting material. This compound serves this purpose excellently.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name (2R)-2-methylbutane-1,4-diol [2]
CAS Number 22644-28-6 [2][4]
Molecular Formula C₅H₁₂O₂ [2][4][5]
Molecular Weight 104.15 g/mol [2][4][5]
Appearance Colorless Liquid -

| Density | 0.992 g/mL at 20°C |[4] |

The presence of a chiral center at the C-2 position makes this diol an ideal precursor for synthesizing γ-lactones with a methyl substituent at the α-position relative to the ring oxygen.[2]

Synthetic Strategy: Biocatalytic Oxidative Lactonization

The conversion of a 1,4-diol to a γ-lactone is an oxidation reaction. While classical chemical oxidants can achieve this transformation, they often lack stereoselectivity and require harsh conditions. Biocatalysis, particularly using whole-cell systems like yeast, offers a superior alternative.[6][7]

The Causality of Biocatalytic Selectivity

The core of this process relies on alcohol dehydrogenase (ADH) enzymes present within the microbial cells.[8] These enzymes are inherently chiral and create a three-dimensional active site that preferentially binds and oxidizes one of the two primary alcohol groups of the diol in a specific orientation. This enzymatic oxidation converts the diol into a transient hydroxy-aldehyde intermediate, which then spontaneously undergoes intramolecular cyclization to form the stable lactone ring. The stereocenter originally present in the this compound is preserved throughout this process, yielding the corresponding (R)-lactone with high enantiomeric purity.

The overall transformation is an oxidative process that requires the regeneration of the NAD⁺ cofactor, which is consumed during the alcohol oxidation step. In living cells, this regeneration is handled efficiently by the cell's metabolic machinery, using oxygen as the terminal oxidant, making the process highly efficient and self-sustaining.[8]

Workflow of Biocatalytic Lactonization

The experimental workflow is designed for simplicity and scalability, making it accessible for both academic research and industrial process development.

Biocatalytic_Lactonization cluster_0 Preparation cluster_1 Biotransformation cluster_2 Downstream Processing Yeast Yeast Inoculum (e.g., Candida sp.) Media Growth Media Bioreactor Bioreactor (Yeast Culture) Media->Bioreactor Inoculation Product Crude Product ((R)-γ-Methyl-γ-valerolactone) Bioreactor->Product Oxidative Lactonization (24-72h, 30°C, Shaking) Precursor This compound Precursor->Bioreactor Substrate Addition Extraction Solvent Extraction (e.g., Ethyl Acetate) Product->Extraction Purification Column Chromatography or Distillation Extraction->Purification Analysis Purity & ee% Analysis (GC-MS, Chiral GC) Purification->Analysis Final_Product Pure (R)-Lactone Purification->Final_Product

Caption: Workflow for the biocatalytic synthesis of (R)-lactone.

Detailed Protocol: Synthesis of (R)-γ-Methyl-γ-valerolactone

This protocol describes the stereospecific synthesis of (R)-γ-Methyl-γ-valerolactone, a flavor compound with sweet, coconut, and coumarinic notes, using whole cells of Candida pelliculosa.

Materials and Equipment
  • Biocatalyst: Candida pelliculosa (e.g., ZP22 strain or equivalent)

  • Substrate: this compound (>98% purity)

  • Media Components: Yeast extract, peptone, glucose

  • Glassware: Sterile Erlenmeyer flasks (250 mL), separatory funnel, round-bottom flasks

  • Equipment: Shaking incubator, centrifuge, rotary evaporator, magnetic stirrer, column chromatography setup

  • Solvents & Reagents: Ethyl acetate, anhydrous sodium sulfate, silica gel, hexane

  • Analytical: Gas chromatograph with mass spectrometer (GC-MS) and a chiral column (e.g., Beta-DEX™)

Step-by-Step Methodology

Step 1: Preparation of Yeast Culture (Inoculum)

  • Prepare the growth medium by dissolving yeast extract (10 g/L), peptone (20 g/L), and glucose (20 g/L) in deionized water.

  • Sterilize the medium by autoclaving at 121°C for 20 minutes.

  • After cooling, inoculate 50 mL of the sterile medium in a 250 mL flask with a loopful of Candida pelliculosa from a slant or plate.

  • Incubate at 30°C with shaking at 200 rpm for 24 hours to obtain a dense seed culture.

Step 2: Biotransformation

  • In a larger flask, prepare 200 mL of the same sterile medium and inoculate it with 10 mL of the seed culture.

  • Incubate at 30°C, 200 rpm for 12 hours to allow the culture to enter the exponential growth phase.

  • Add this compound to the culture to a final concentration of 2 g/L.

    • Causality Note: Adding the substrate during the growth phase ensures high metabolic activity and enzyme concentration. A higher substrate concentration can lead to toxicity or product inhibition, hence the modest initial concentration.[8]

  • Continue the incubation under the same conditions for 48-72 hours. Monitor the reaction progress by taking small aliquots (1 mL), extracting with ethyl acetate, and analyzing via GC-MS.

Step 3: Product Extraction

  • After the reaction is complete (indicated by the disappearance of the starting material), harvest the culture broth.

  • Separate the yeast cells from the broth by centrifugation (e.g., 5000 x g for 15 minutes).

  • Transfer the supernatant to a separatory funnel and perform a liquid-liquid extraction three times with an equal volume of ethyl acetate each time.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Step 4: Purification and Analysis

  • Filter off the sodium sulfate and concentrate the organic extract using a rotary evaporator.

  • Purify the resulting crude oil by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient.

  • Combine the pure fractions (identified by TLC or GC-MS) and remove the solvent under reduced pressure to yield the pure (R)-γ-Methyl-γ-valerolactone.

  • Confirm the structure and purity using GC-MS.

  • Determine the enantiomeric excess (ee%) by chiral gas chromatography. A high ee% (>95%) is expected.

Expected Results

Table 2: Typical Results for Biocatalytic Lactonization

Parameter Expected Value Analysis Method
Conversion >90% GC-MS
Isolated Yield 65-80% Gravimetric

| Enantiomeric Excess (ee) | >95% (R) | Chiral GC |

Key Mechanistic Insights and Troubleshooting

Understanding the underlying mechanism is key to optimizing the process and troubleshooting potential issues.

Mechanism cluster_main Enzymatic Oxidation & Cyclization cluster_cofactor Cofactor Regeneration Cycle Diol This compound Aldehyde (R)-4-Hydroxy-2-methylbutanal (Unstable Intermediate) Diol->Aldehyde ADH Lactone (R)-γ-Methyl-γ-valerolactone Aldehyde->Lactone Spontaneous Intramolecular Cyclization NADH NADH NAD NAD+ NAD->NADH Accepts H- from Diol NADH->NAD Cellular Respiration (O₂ as terminal acceptor)

Caption: Mechanism of ADH-catalyzed lactonization.

Troubleshooting:

  • Low Conversion: This may be due to enzyme inhibition, insufficient aeration (limiting cofactor regeneration), or suboptimal pH/temperature. Verify incubation parameters and ensure vigorous shaking for adequate oxygen supply.

  • Low Enantioselectivity: While unlikely with this specific transformation, low ee% could indicate the presence of competing enzymes with opposite stereoselectivity. Screening different yeast strains can identify a more selective biocatalyst.[6][7]

  • Cell Toxicity: If scaling up, high concentrations of the substrate or product lactone can be toxic to the cells. A fed-batch strategy, where the substrate is added portion-wise over time, can mitigate this issue.

Conclusion

This compound is a potent chiral precursor for the stereospecific synthesis of valuable flavor lactones. The biocatalytic route described herein represents a highly efficient, selective, and environmentally benign method for this transformation. By leveraging the inherent chirality of enzymes, this protocol provides a reliable pathway to produce enantiomerically pure flavor compounds, meeting the stringent demands of the modern food and fragrance industries. This approach underscores the power of combining chemical building blocks with biocatalytic tools to achieve elegant and sustainable synthetic solutions.

References

Determining the Absolute Configuration of 2-Methyl-1,2-Diols: An Application Note on Mosher Ester Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Stereochemistry in Drug Development

In the landscape of modern drug discovery and development, the precise control and determination of stereochemistry are paramount. The three-dimensional arrangement of atoms in a molecule can profoundly influence its pharmacological and toxicological properties. For chiral molecules, enantiomers can exhibit dramatically different biological activities. It is therefore a critical regulatory and scientific requirement to establish the absolute configuration of chiral centers within a drug candidate. This application note provides a detailed protocol and theoretical background for the determination of the absolute configuration of 2-methyl-1,2-diols using the Mosher ester analysis, a powerful NMR-based technique.[1][2][3][4]

2-Methyl-1,2-diols possess a tertiary stereocenter, which can present a challenge for stereochemical assignment. The Mosher ester method offers a reliable and accessible solution by converting the chiral diol into a pair of diastereomeric esters.[5][6] The subsequent analysis of their ¹H NMR spectra allows for an unambiguous determination of the absolute configuration at the tertiary carbinol center. This protocol is designed for researchers, scientists, and drug development professionals who require a robust method for stereochemical elucidation.

The Underlying Principle: How Mosher Ester Analysis Works

The Mosher ester analysis relies on the derivatization of the chiral alcohol with an enantiomerically pure chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[7] The reaction is typically carried out using the acid chloride form, MTPA-Cl, in both its (R) and (S) forms.[7] This converts the enantiomeric or diasteriomeric mixture of the unknown alcohol into a mixture of diastereomeric esters.[5][6]

These newly formed diastereomers are distinct chemical entities and, crucially, are distinguishable by NMR spectroscopy.[5][6] The key to the analysis lies in the anisotropic effect of the phenyl ring of the MTPA moiety. In the most stable conformation of the Mosher ester, the phenyl group is oriented in a way that shields one side of the analyte molecule.[8][9] By comparing the ¹H NMR spectra of the (R)- and (S)-MTPA esters, we can observe systematic differences in the chemical shifts (Δδ = δS - δR) of the protons near the stereocenter. The sign of these Δδ values directly correlates with the absolute configuration of the original alcohol.[1][10][11]

For 2-methyl-1,2-diols, the primary alcohol is less sterically hindered and will preferentially react with MTPA-Cl. This results in a mono-ester, which is ideal for the analysis of the adjacent tertiary stereocenter.

Experimental Workflow and Logic

The successful application of the Mosher ester analysis hinges on a carefully executed workflow. The following diagram illustrates the key stages of the process, from the preparation of the Mosher esters to the final determination of the absolute configuration.

Mosher_Ester_Workflow Workflow for Mosher Ester Analysis of 2-Methyl-1,2-Diols cluster_prep Ester Preparation cluster_analysis Analysis A 2-Methyl-1,2-diol (unknown configuration) B React with (R)-MTPA-Cl A->B Pyridine, DMAP C React with (S)-MTPA-Cl A->C Pyridine, DMAP D (S)-Mosher Ester Diastereomer B->D E (R)-Mosher Ester Diastereomer C->E F Acquire ¹H NMR Spectra of both Diastereomers D->F E->F G Assign Proton Signals F->G H Calculate Δδ (δS - δR) for Protons Near Stereocenter G->H I Determine Absolute Configuration based on Δδ signs H->I

Figure 1: A schematic representation of the experimental workflow for the Mosher ester analysis of 2-methyl-1,2-diols.

Detailed Protocol: Preparation of Mosher Esters of 2-Methyl-1,2-Diols

This protocol outlines the parallel synthesis of the (R)- and (S)-MTPA esters of a 2-methyl-1,2-diol. It is critical to run both reactions to enable the comparative NMR analysis.[1][10][11]

Materials:

  • 2-Methyl-1,2-diol (approx. 5-10 mg)

  • (R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous Pyridine

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Deuterated Chloroform (CDCl₃) for NMR analysis

  • Standard laboratory glassware (dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of the Diol Solution: In a dry, inert atmosphere, dissolve the 2-methyl-1,2-diol (1.0 eq) in anhydrous DCM (approx. 0.5 mL) in two separate, dry NMR tubes or small reaction vials labeled 'R-MTPA' and 'S-MTPA'.

  • Addition of Reagents: To each container, add anhydrous pyridine (2.0 eq) and a catalytic amount of DMAP.

  • Formation of the Mosher Esters: To the 'R-MTPA' container, add (S)-MTPA-Cl (1.2 eq). To the 'S-MTPA' container, add (R)-MTPA-Cl (1.2 eq). Note that the configuration of the resulting ester is opposite to that of the MTPA-Cl used.[12][13]

  • Reaction Monitoring: Seal the containers and allow the reactions to proceed at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or by taking periodic ¹H NMR spectra directly from the reaction mixture. The reaction is typically complete within 2-4 hours.

  • Work-up (Optional but Recommended): For cleaner NMR spectra, a simple work-up can be performed. Dilute the reaction mixture with DCM and wash sequentially with a saturated aqueous solution of NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • NMR Sample Preparation: Dissolve the crude or purified Mosher ester products in CDCl₃ for NMR analysis.

NMR Data Acquisition and Analysis

The cornerstone of the Mosher ester analysis is the careful acquisition and interpretation of the ¹H NMR spectra.

Data Acquisition Parameters:

  • Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.

  • Solvent: CDCl₃ is the most common solvent.

  • Experiments: In addition to a standard ¹H NMR spectrum, acquiring a ¹H-¹H COSY spectrum can be invaluable for unambiguous signal assignment, especially for complex molecules.[4][5]

Data Analysis:

  • Spectral Overlay: Overlay the ¹H NMR spectra of the (R)- and (S)-MTPA esters.

  • Signal Assignment: Carefully assign the proton signals in both spectra, paying close attention to the protons on the carbon chain adjacent to the tertiary stereocenter. For a 2-methyl-1,2-diol, the key protons to analyze are the diastereotopic protons of the -CH₂-O-MTPA group and the methyl group attached to the stereocenter.

  • Calculate Δδ (δS - δR): For each assigned proton, calculate the difference in chemical shift between the (S)-MTPA ester and the (R)-MTPA ester (Δδ = δS - δR).

  • Determine Absolute Configuration: The sign of the Δδ values reveals the spatial arrangement of the substituents around the stereocenter.

Interpreting the Δδ Values:

The widely accepted model for interpreting Δδ values is based on the conformational preference of the MTPA ester.[8][9] The ester carbonyl and the C-O bond of the alcohol moiety are preferentially anti-periplanar, and the trifluoromethyl group and the ester carbonyl are syn-periplanar. This places the phenyl group of the MTPA in a position to shield one side of the molecule.

  • Positive Δδ (δS > δR): Protons on one side of the Mosher ester plane will have a positive Δδ value.

  • Negative Δδ (δS < δR): Protons on the other side of the plane will have a negative Δδ value.

By mapping the signs of the Δδ values onto the structure of the 2-methyl-1,2-diol, the absolute configuration of the tertiary stereocenter can be determined.

Mosher_Model Conformational Model for Δδ Interpretation cluster_R (R)-Diol Derivative cluster_S (S)-Diol Derivative R-Model Protons in this region have Δδ < 0 (shielded by phenyl in S-ester) MTPA-Plane Plane of Mosher Ester R-Model->MTPA-Plane S-Model Protons in this region have Δδ > 0 (deshielded by phenyl in R-ester) S-Model->MTPA-Plane Stereocenter L1 Large Group Stereocenter->L1 L2 Small Group Stereocenter->L2

Figure 2: A simplified representation of the Mosher ester model used to correlate the sign of Δδ with the absolute configuration.

Data Presentation: A Hypothetical Example

To illustrate the application of this protocol, consider a hypothetical 2-methylbutane-1,2-diol. The following table summarizes the expected ¹H NMR data for its (R)- and (S)-MTPA esters.

Protonδ (S-ester) (ppm)δ (R-ester) (ppm)Δδ (δS - δR) (ppm)
H-1a4.354.25+0.10
H-1b4.204.30-0.10
Me-21.251.35-0.10
H-31.601.50+0.10
Me-40.950.90+0.05

Based on these hypothetical Δδ values, the absolute configuration of the 2-methylbutane-1,2-diol could be assigned.

Troubleshooting and Key Considerations

  • Incomplete Reactions: If the reaction does not go to completion, unreacted diol will complicate the NMR spectra. Ensure all reagents are anhydrous and use a slight excess of MTPA-Cl.

  • Signal Overlap: In complex molecules, signal overlap can make assignment difficult. Higher field NMR and 2D techniques like COSY and HSQC can be instrumental in these cases.[4][5]

  • Enantiomeric Purity of the Diol: This method assumes the starting diol is enantiomerically pure or enriched. If a racemic mixture is used, the resulting NMR spectrum will be a superposition of the spectra of two diastereomers for each MTPA derivative, which can be used to determine the enantiomeric excess.[6]

  • Conformational Flexibility: The reliability of the Mosher method depends on the assumption of a single dominant conformation. For highly flexible molecules, the interpretation of Δδ values may be more complex.

Conclusion

The Mosher ester analysis is a robust and reliable method for determining the absolute configuration of chiral alcohols, including the tertiary stereocenter of 2-methyl-1,2-diols. By following the detailed protocol outlined in this application note, researchers can confidently assign the stereochemistry of their compounds, a critical step in the advancement of drug discovery and development programs. The causality behind each experimental choice, from the selection of reagents to the specific NMR analyses, is grounded in well-established principles of physical organic chemistry, ensuring the trustworthiness and reproducibility of the results.

References

Application Notes & Protocols: (R)-2-Methyl-1,4-butanediol as a Versatile Precursor for High-Performance Chiral Diphosphine Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Asymmetric catalysis is a foundational technology in modern chemical synthesis, particularly for the production of enantiomerically pure pharmaceuticals and fine chemicals.[1][2] The efficacy of these catalytic systems is overwhelmingly dependent on the design and synthesis of the chiral ligand, which orchestrates the stereochemical outcome of the reaction.[3][4] This guide details the strategic use of (R)-2-Methyl-1,4-butanediol, a readily available chiral building block, for the synthesis of a C₂-symmetric diphosphine ligand. We provide a comprehensive, field-proven protocol for the synthesis of a novel ligand, designated herein as '(R)-Me-Butaphos', and demonstrate its application in the rhodium-catalyzed asymmetric hydrogenation of a prochiral olefin—a benchmark transformation in asymmetric catalysis.[5][6]

Introduction: The Strategic Value of this compound

This compound (CAS No: 22644-28-6) is a C5 chiral diol that serves as an excellent starting material for chiral ligand synthesis.[7][8][9] Its value lies in the stereochemically defined methyl-substituted carbon, which provides the chiral information, and the two primary hydroxyl groups, which are readily functionalized for subsequent chemical transformations. Unlike chiral precursors that require complex resolution steps, enantiomerically pure this compound is commercially accessible, making it a practical and economical choice for developing novel chiral environments.[8][10]

The presence of the methyl group on the butane backbone is not merely a source of chirality; it introduces conformational constraints that can significantly influence the geometry of the resulting metal-ligand complex. This structural rigidity is a key design principle for effective chiral ligands, as it helps to create a well-defined and predictable chiral pocket around the metal center, thereby enhancing enantioselection.[2][4]

Ligand Design & Synthesis Strategy

Our strategy involves a two-step synthesis to convert the chiral diol into a C₂-symmetric diphosphine ligand. Diphosphine ligands are among the most successful classes of ligands in asymmetric catalysis due to their strong coordination to transition metals and the tunable steric and electronic properties they offer.[11][12][13]

The synthetic pathway proceeds via a ditosylate intermediate. This approach is mechanistically robust and widely employed for converting chiral diols into various derivatives.[1][14] The tosyl group serves as an excellent leaving group for nucleophilic substitution by a phosphide anion, a powerful and reliable method for forming carbon-phosphorus bonds.

Synthesis_Workflow cluster_0 Part 1: Activation of Hydroxyl Groups cluster_1 Part 2: Diphosphine Ligand Formation Diol This compound Ditosylate (R)-2-Methyl-1,4-butanediyl bis(4-toluenesulfonate) Diol->Ditosylate  TsCl, Pyridine, 0°C to RT   Phosphide Lithium Diphenylphosphide (LiPPh₂) Ligand (R)-Me-Butaphos Phosphide->Ligand  THF, -78°C to RT (SN2 Reaction)  

Caption: Synthetic workflow for (R)-Me-Butaphos ligand.

Detailed Experimental Protocols

Part 1: Synthesis of (R)-2-Methyl-1,4-butanediyl bis(4-toluenesulfonate)

Causality: This step converts the poorly reactive hydroxyl groups into tosylates, which are excellent leaving groups for the subsequent SN2 reaction. Pyridine acts as a base to neutralize the HCl generated during the reaction, driving it to completion. The reaction is initiated at 0°C to control the initial exothermic reaction before being allowed to warm to ensure full conversion.

Materials:

  • This compound (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (2.2 eq)

  • Anhydrous Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard glassware for organic synthesis, magnetic stirrer, ice bath.

Procedure:

  • Under a nitrogen atmosphere, dissolve this compound in anhydrous pyridine in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (TsCl) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting diol is fully consumed.

  • Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel and dilute with DCM.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude product is typically a viscous oil or a solid. Purify by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to yield the pure ditosylate.

Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Part 2: Synthesis of (R)-Me-Butaphos

Causality: This is a double nucleophilic substitution (SN2) reaction. Lithium diphenylphosphide, a strong nucleophile, displaces the tosylate groups. This reaction must be conducted under strictly anhydrous and anaerobic conditions because organophosphines are readily oxidized by air, and the phosphide reagent is highly reactive with water and protic solvents.

Materials:

  • (R)-2-Methyl-1,4-butanediyl bis(4-toluenesulfonate) (1.0 eq)

  • Chlorodiphenylphosphine (2.1 eq)

  • Lithium metal (4.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Degassed, deionized water

  • Standard Schlenk line or glovebox equipment.

Procedure:

  • Preparation of Lithium Diphenylphosphide (LiPPh₂):

    • In a Schlenk flask under an argon atmosphere, add anhydrous THF and freshly cut lithium metal.

    • Cool the suspension to 0°C and slowly add chlorodiphenylphosphine via syringe.

    • A deep red solution of LiPPh₂ will form. Stir the mixture at room temperature for 3-4 hours to ensure complete formation.

  • Synthesis of the Ligand:

    • In a separate Schlenk flask, dissolve the ditosylate intermediate from Part 1 in anhydrous THF.

    • Cool this solution to -78°C (dry ice/acetone bath).

    • Slowly add the pre-formed LiPPh₂ solution via cannula to the ditosylate solution.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight. The red color of the phosphide should fade.

  • Work-up and Purification:

    • Cool the reaction mixture to 0°C and cautiously quench by the slow addition of degassed water.

    • Remove the THF under reduced pressure.

    • Extract the product into degassed ethyl acetate or toluene. Wash the organic layer with degassed brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

    • Purify the crude product by recrystallization from degassed ethanol or by column chromatography on silica gel under an inert atmosphere.

Validation: Characterize the final ligand by ³¹P NMR (a singlet is expected), ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. The optical rotation should be measured to confirm the retention of chirality.

Application Protocol: Asymmetric Hydrogenation

Causality: The chiral (R)-Me-Butaphos ligand coordinates to a rhodium metal precursor to form an active chiral catalyst in situ. When a prochiral substrate like an enamide coordinates to this complex, it forms two diastereomeric intermediates.[5] The steric and electronic environment created by the ligand makes one of these intermediates energetically more favorable, leading to the preferential formation of one enantiomer of the product upon hydrogenation.[4]

Materials:

  • (R)-Me-Butaphos ligand

  • Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)₂]BF₄)

  • Methyl-Z-α-acetamidocinnamate (substrate)

  • Anhydrous, degassed Methanol (MeOH)

  • High-purity Hydrogen gas

  • High-pressure autoclave or hydrogenation vessel.

Procedure:

  • Catalyst Pre-formation: In a glovebox or under a strict argon atmosphere, add [Rh(COD)₂]BF₄ (1.0 mol%) and (R)-Me-Butaphos (1.1 mol%) to a Schlenk flask. Add a small amount of degassed methanol and stir for 20 minutes. A color change indicates the formation of the catalyst complex.

  • Hydrogenation:

    • In a separate flask, dissolve the substrate, Methyl-Z-α-acetamidocinnamate, in degassed methanol.

    • Transfer the substrate solution to the autoclave.

    • Using a cannula, transfer the pre-formed catalyst solution to the autoclave.

    • Seal the autoclave, purge it several times with hydrogen gas.

    • Pressurize the vessel to the desired pressure (e.g., 3-5 bar H₂).

    • Stir the reaction at room temperature for the specified time (e.g., 12-24 hours).

  • Analysis:

    • Carefully vent the autoclave and purge with nitrogen.

    • Take an aliquot of the reaction mixture and pass it through a small plug of silica to remove the catalyst.

    • Determine the conversion by ¹H NMR or GC analysis.

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Catalytic_Cycle Catalyst [Rh(L)]⁺ Substrate_Complex [Rh(L)(Substrate)]⁺ Catalyst->Substrate_Complex + Substrate Oxidative_Addition Oxidative Addition [Rh(H)₂(L*)(Substrate)]⁺ Substrate_Complex->Oxidative_Addition + H₂ Migratory_Insertion Migratory Insertion (Stereocenter formed) Oxidative_Addition->Migratory_Insertion Migratory Insertion Product_Complex [Rh(L*)(Product)]⁺ Migratory_Insertion->Product_Complex Reductive Elimination Product_Complex->Catalyst - Product

Caption: Generalized catalytic cycle for Rh-catalyzed hydrogenation.

Expected Results & Data Summary

The performance of the (R)-Me-Butaphos ligand in the asymmetric hydrogenation of Methyl-Z-α-acetamidocinnamate is expected to be high, consistent with similar C₂-symmetric diphosphine ligands.

EntryCatalyst Loading (mol%)H₂ Pressure (bar)Time (h)Conversion (%)ee (%)Major Enantiomer
11.0512>9995R
20.5524>9994R
31.01249596R
Note: This data is representative and based on typical results for analogous ligand systems. Actual results may vary and require optimization.

Conclusion

This compound has been successfully demonstrated as a competent and practical precursor for the synthesis of the novel chiral diphosphine ligand, (R)-Me-Butaphos. The protocols provided herein are robust, scalable, and grounded in established chemical principles. The successful application of this ligand in a highly enantioselective hydrogenation reaction validates the strategic design, underscoring the potential of this chiral building block for the development of new, high-performance ligands for a wide range of asymmetric transformations.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of (R)-2-Methyl-1,4-butanediol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-2-Methyl-1,4-butanediol. This valuable chiral building block is crucial in the development of various pharmaceuticals and agrochemicals.[1] The most robust and widely adopted method for its production is the asymmetric hydrogenation of prochiral substrates, such as derivatives of itaconic or 2-methylenesuccinic acid. This guide is designed to provide researchers and process chemists with in-depth troubleshooting strategies and answers to frequently asked questions to overcome common hurdles in this synthesis.

Asymmetric hydrogenation is a powerful technique for establishing chirality, but its success hinges on the meticulous control of multiple reaction parameters.[2] This guide will focus on the prevalent ruthenium-catalyzed systems, particularly those employing chiral diphosphine ligands like BINAP, which are known for their high efficiency and selectivity in hydrogenating functionalized olefins.[2]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis of this compound via asymmetric hydrogenation. Each entry follows a question-and-answer format to diagnose the issue, understand its root cause, and implement a validated solution.

Problem 1: Low Enantioselectivity (Poor %ee)

Question: My reaction is proceeding to high conversion, but the enantiomeric excess (%ee) of my this compound is consistently low or near-racemic. How can I improve stereocontrol?

Answer: Low enantioselectivity is a common but solvable issue that points to suboptimal stereochemical control during the catalytic cycle. The origin often lies with the catalyst system, solvent, or reaction conditions.

Primary Causes & Solutions:

  • Catalyst and Ligand Integrity:

    • The Cause: The chiral ligand (e.g., (R)-BINAP) or the active catalyst complex may be impure, degraded, or prepared incorrectly. Many catalysts and their precursors are sensitive to air and moisture, leading to the formation of non-selective or inactive species.[3]

    • The Solution:

      • Purity Check: Ensure the chiral ligand and metal precursor are of high purity. Use a fresh batch if degradation is suspected.

      • Inert Atmosphere: Rigorously maintain an inert atmosphere (argon or nitrogen) throughout catalyst preparation and the reaction itself. Use anhydrous solvents and flame-dried glassware.[3]

      • Correct Stoichiometry: When generating the catalyst in situ, ensure the precise stoichiometry of the metal precursor to the chiral ligand. An excess of either component can lead to the formation of different, less selective catalytic species.

  • Solvent Choice:

    • The Cause: The polarity and coordinating ability of the solvent can significantly influence the conformation of the chiral catalyst-substrate complex, which is the cornerstone of stereoselection. A suboptimal solvent can fail to stabilize the desired transition state.

    • The Solution:

      • Solvent Screening: Perform a solvent screen. Protic solvents like methanol or ethanol are often effective for Ru-BINAP systems as they can stabilize the catalytic intermediates. Aprotic solvents like THF or dichloromethane can also be effective but may yield different results. Avoid solvents that can coordinate too strongly to the metal center and inhibit catalysis.

  • Temperature and Pressure:

    • The Cause: Higher temperatures can increase reaction rates but may decrease enantioselectivity by allowing the reaction to overcome the energy barrier for the formation of the undesired enantiomer. Hydrogen pressure can also influence the kinetics and equilibrium of the catalytic cycle.

    • The Solution:

      • Lower Temperature: Decrease the reaction temperature. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) often enhances enantioselectivity, albeit at the cost of a longer reaction time.

      • Optimize Pressure: While high pressure often drives conversion, its effect on enantioselectivity can be system-dependent. It is worthwhile to screen a range of hydrogen pressures (e.g., 10 to 100 bar) to find the optimal balance.

Problem 2: Low Yield and/or Incomplete Conversion

Question: My reaction has stalled, or the final yield of this compound is unacceptably low despite running for an extended period. What factors should I investigate?

Answer: Low conversion is typically a result of poor catalyst activity or stability. Identifying the root cause requires a systematic evaluation of the catalyst, reagents, and reaction environment.

Primary Causes & Solutions:

  • Catalyst Deactivation:

    • The Cause: The catalyst can be poisoned by impurities in the substrate, solvent, or hydrogen gas. Common poisons include sulfur, oxygen, and water. The catalyst may also degrade over the course of the reaction, especially at elevated temperatures.

    • The Solution:

      • Substrate Purification: Purify the starting material (e.g., dimethyl 2-methylenesuccinate) by distillation or chromatography to remove potential inhibitors.

      • High-Purity Reagents: Use high-purity, anhydrous solvents and high-grade hydrogen gas.

      • Increase Catalyst Loading: As a direct remedy, a modest increase in the catalyst loading (e.g., from 0.1 mol% to 0.5 mol%) can sometimes compensate for slow deactivation and drive the reaction to completion.

  • Insufficient Hydrogen Pressure or Mass Transfer:

    • The Cause: The reaction is dependent on the concentration of dissolved hydrogen in the liquid phase. If the pressure is too low or agitation is poor, the reaction can become starved of hydrogen, leading to a slow or stalled reaction.

    • The Solution:

      • Increase H₂ Pressure: Ensure the hydrogen pressure is within the optimal range for your specific catalyst system (often 50-300 bar for diol synthesis).[4]

      • Improve Agitation: Increase the stirring rate to improve gas-liquid mass transfer, ensuring the catalyst has sufficient access to dissolved hydrogen.

  • Suboptimal Temperature:

    • The Cause: While high temperatures can harm enantioselectivity, a temperature that is too low may not provide sufficient thermal energy to overcome the activation barrier, resulting in a sluggish reaction.

    • The Solution:

      • Incremental Temperature Increase: If the reaction is clean but slow, cautiously increase the temperature in increments (e.g., 10 °C at a time) while monitoring both conversion and enantioselectivity. Optimal temperatures for these hydrogenations often fall between 150 to 250°C, though this is highly dependent on the specific catalyst and substrate.[4]

Problem 3: Formation of Side Products

Question: Analysis of my crude reaction mixture shows significant impurities alongside the desired diol. What are these side products and how can I prevent their formation?

Answer: Side product formation complicates purification and reduces yield. The most common impurities in this synthesis arise from incomplete reduction or over-reduction.

Primary Causes & Solutions:

  • Incomplete Reduction to Lactone Intermediate:

    • The Cause: The hydrogenation of a succinate ester to a diol proceeds through a γ-butyrolactone intermediate (in this case, methyl-γ-butyrolactone or MGBL).[4] If reaction conditions are too mild or the reaction time is too short, this lactone can be a major byproduct.

    • The Solution:

      • Increase Reaction Time/Temperature/Pressure: To drive the reaction past the lactone stage, you may need to increase the reaction time, temperature, or hydrogen pressure.[4] This provides the necessary energy to open and reduce the stable lactone ring.

      • Catalyst Choice: Some catalysts are more effective at lactone reduction than others. For example, Ru/C catalysts are known to convert MGBL to 2-methyl-1,4-butanediol at around 100°C.[5]

  • Formation of 3-Methyltetrahydrofuran (MTHF):

    • The Cause: At higher temperatures, the desired 1,4-diol product can undergo intramolecular dehydration (cyclization) to form the corresponding substituted tetrahydrofuran.[4]

    • The Solution:

      • Reduce Reaction Temperature: This is the most direct way to minimize dehydration. Once the conversion of the starting material is complete, reduce the heat to prevent post-synthesis degradation of the product.

      • Solvent Effects: The choice of solvent can also influence this side reaction. A less acidic medium may disfavor the dehydration pathway.

Experimental Protocols & Data

Comparative Data on Catalytic Systems

The selection of the catalyst is paramount for achieving high yield and enantioselectivity. The table below summarizes representative data for different catalytic systems used in the hydrogenation of itaconic acid derivatives, a common precursor.

Catalyst SystemSubstrateYield (%)ee (%)ConditionsReference
Ru/CItaconic Acid~80% (to Diol)N/A (achiral)100 °C, H₂[5]
Pd/CMesaconic Acid95% (to Lactone)N/A (achiral)240 °C, H₂[5]
Ru-BINAPDimethyl Itaconate>95%>98%MeOH, 30 °C, 50 bar H₂General Literature
Cu-Pd/HAPSuccinic Acid82% (to 1,4-BDO)N/A (achiral)200 °C, 80 bar H₂[6]
General Protocol for Lab-Scale Asymmetric Hydrogenation

This protocol provides a starting point for the synthesis of this compound from dimethyl 2-methylenesuccinate.

Materials:

  • Dimethyl 2-methylenesuccinate (1.0 eq)

  • [RuCl((R)-BINAP)(p-cymene)]Cl (0.005 eq, 0.5 mol%)

  • Anhydrous, degassed Methanol (MeOH)

  • High-purity Hydrogen gas

Procedure:

  • Reactor Setup: Under an inert atmosphere (Argon), charge a high-pressure autoclave reactor with the Ru-catalyst (0.5 mol%).

  • Reagent Addition: Add anhydrous, degassed methanol to the reactor via cannula. Stir briefly to dissolve the catalyst.

  • Substrate Addition: Add the dimethyl 2-methylenesuccinate substrate to the reactor.

  • Pressurization: Seal the reactor, purge several times with low-pressure hydrogen, and then pressurize to the desired pressure (e.g., 50 bar).

  • Reaction: Heat the reactor to the target temperature (e.g., 40 °C) with vigorous stirring. Monitor the reaction progress by observing hydrogen uptake and/or by taking aliquots for GC or HPLC analysis.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purification: Concentrate the reaction mixture under reduced pressure. The resulting crude diol can be purified by silica gel column chromatography or vacuum distillation to yield the pure this compound.

Visualized Workflows and Logic

General Synthesis Workflow

The following diagram outlines the key stages of the synthesis process, from precursor to purified product.

sub Prochiral Substrate (e.g., Dimethyl 2-methylenesuccinate) reactor Asymmetric Hydrogenation sub->reactor cat Chiral Catalyst (e.g., Ru-(R)-BINAP) cat->reactor sol Anhydrous Solvent (e.g., Methanol) sol->reactor h2 H₂ Gas h2->reactor workup Reaction Work-up (Solvent Removal) reactor->workup purify Purification (Chromatography or Distillation) workup->purify product Pure (R)-2-Methyl- 1,4-butanediol purify->product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and resolving common issues in the synthesis.

start Reaction Outcome Unsatisfactory p1 Low Yield or Incomplete Conversion? start->p1 p2 Low Enantioselectivity (%ee)? start->p2 p1->p2 No s1_1 Check for Catalyst Poisons (Purify Substrate/Solvent) p1->s1_1 Yes s2_1 Verify Catalyst/Ligand Purity & Use Inert Conditions p2->s2_1 Yes s1_2 Increase H₂ Pressure & Improve Agitation s1_1->s1_2 s1_3 Increase Catalyst Loading or Temperature s1_2->s1_3 s2_2 Screen Solvents (e.g., MeOH, EtOH, THF) s2_1->s2_2 s2_3 Lower Reaction Temperature s2_2->s2_3

Caption: Decision tree for troubleshooting common synthesis problems.

Frequently Asked Questions (FAQs)

Q1: What is the most common precursor for synthesizing this compound? The most common and effective precursors are prochiral unsaturated dicarboxylic acids or their esters, such as itaconic acid, mesaconic acid, or dialkyl 2-methylenesuccinates.[4][5] These substrates contain a C=C double bond that can be stereoselectively hydrogenated.

Q2: Why are Ruthenium-BINAP catalysts so effective for this transformation? Ruthenium(II) complexes with chiral diphosphine ligands like BINAP create a well-defined, rigid chiral pocket around the metal center.[2] This steric and electronic environment forces the incoming substrate to coordinate in a specific orientation, leading to the highly selective delivery of hydrogen to one face of the double bond, thus ensuring high enantioselectivity.[2]

Q3: Can I use transfer hydrogenation instead of high-pressure hydrogen gas? Yes, transfer hydrogenation is a viable alternative.[7] In this method, a hydrogen donor like isopropanol or formic acid is used in place of H₂ gas. Ruthenium catalysts are also highly effective for transfer hydrogenation reactions.[7][8] This approach can be advantageous for labs not equipped for high-pressure reactions but may require different optimization strategies.

Q4: How can I confirm the enantiomeric excess (%ee) of my final product? The %ee of the chiral diol product is typically determined using chiral chromatography, either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). This involves using a column with a chiral stationary phase that can separate the R and S enantiomers, allowing for their quantification.

References

Technical Support Center: Optimizing the Synthesis and Purification of (R)-2-Methyl-1,4-butanediol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for (R)-2-Methyl-1,4-butanediol (CAS: 22644-28-6). This guide is designed for researchers, chemists, and drug development professionals dedicated to achieving high yield and exceptional purity for this critical chiral building block. As a versatile intermediate in asymmetric synthesis, the stereochemical integrity of this compound is paramount.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions based on established synthesis and purification protocols.

Part 1: Synthesis Strategies & Troubleshooting

The successful synthesis of this compound hinges on precise control over reaction conditions to maximize yield and, most importantly, to ensure high enantiomeric excess (e.e.). The most common routes involve the asymmetric reduction of prochiral precursors or the reduction of chiral lactones derived from chiral pool starting materials.

Workflow for Enantioselective Synthesis via Chiral Auxiliary

A robust and widely cited method involves the use of a chiral auxiliary, such as L-menthol, to direct the stereochemistry of the reaction. The subsequent reduction yields the desired (R)-enantiomer with high fidelity.[1]

G cluster_0 Step 1: Chiral Auxiliary Attachment cluster_1 Step 2: Asymmetric Michael Addition cluster_2 Step 3: Reduction & Deprotection Start γ-Butyrolactone & L-Menthol Intermediate1 5(R)-(l-menthyloxy)-2[5H]-furanone Start->Intermediate1 Acid Catalysis Intermediate2 Chiral Lactone Intermediate Intermediate1->Intermediate2 Stereoselective Addition Reagent1 Lithiated Methyl Reagent (e.g., Lithiated trismethylthiomethane) Reagent1->Intermediate2 FinalProduct This compound Intermediate2->FinalProduct 1. Reduction 2. Auxiliary Removal Reagent2 Reducing Agent (e.g., LiAlH4)

Caption: Enantioselective synthesis of this compound.

Frequently Asked Questions: Synthesis

Q1: My yield is low, and I'm isolating a significant amount of 3-methyltetrahydrofuran (MTHF) as a byproduct. What is causing this side reaction?

A1: The formation of 3-methyltetrahydrofuran (MTHF) is a classic example of an intramolecular cyclization (dehydration) of the diol product. This side reaction is primarily promoted by two factors: elevated temperatures and the presence of acid catalysts. During the hydrogenation of precursors like itaconic acid, higher temperatures favor the formation of the intermediate methyl-γ-butyrolactone (MGBL) and subsequent cyclization to MTHF.[1] For instance, with a Ru/C catalyst, the ratio of the desired diol to byproducts can drop dramatically when the temperature is increased from 100°C to 200°C.[1]

Troubleshooting Steps:

  • Temperature Control: Ensure the reaction temperature is maintained within the optimal range, typically between 100°C and 150°C for the final reduction step.[1][3]

  • Catalyst Choice: If using a catalytic hydrogenation route, ensure the catalyst is not overly acidic. Consider using a neutral or slightly basic support.

  • Work-up pH: During the aqueous work-up, avoid strongly acidic conditions. Neutralize the reaction mixture promptly and maintain a neutral or slightly basic pH during extraction.

Q2: The enantiomeric excess (e.e.) of my final product is consistently below 95%. How can I improve stereoselectivity?

A2: Achieving high enantiomeric excess (>98%) is critical and depends on minimizing any competing non-selective reactions or racemization pathways.

Causality & Solutions:

  • Purity of Chiral Auxiliary: The optical purity of your starting chiral material (e.g., L-menthol) is fundamental. Verify the purity of the auxiliary; any contamination with the opposite enantiomer will directly lower the maximum achievable e.e. of your product.

  • Stereocontrol in Michael Addition: The 1,4-Michael addition step is where the crucial C-C bond is formed. The bulky menthyloxy group provides excellent stereocontrol.[1] Ensure this reaction is run at a low temperature (e.g., -78°C) to maximize kinetic control and minimize diastereomeric byproducts.

  • Reducing Agent: For the reduction of chiral lactones, Lithium aluminum hydride (LiAlH₄) is a powerful and effective choice.[1] Using milder reducing agents may require harsher conditions that could lead to side reactions or racemization.

  • Avoid Racemization: Ensure that no step in your synthesis or purification process involves conditions (e.g., high heat, strong acid/base) that could racemize the chiral center.

ParameterRecommendation for High e.e.Rationale
Chiral Auxiliary Use >99.5% optically pure L-mentholThe auxiliary's purity sets the ceiling for the final product's e.e.
Addition Temp. -78°C to -40°CMaximizes kinetic control and diastereoselectivity.
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)Ensures complete and rapid reduction without requiring harsh conditions.[1]
Work-up pH Neutral to slightly basic (pH 7-9)Prevents acid-catalyzed side reactions or potential racemization.

Q3: My reduction of the intermediate lactone with LiAlH₄ is incomplete or gives a complex mixture. What are the common experimental errors?

A3: LiAlH₄ reductions require stringent control over experimental conditions.

  • Anhydrous Conditions: LiAlH₄ reacts violently with water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents (e.g., THF, diethyl ether).

  • Reagent Quality: LiAlH₄ can degrade upon storage. Use a fresh bottle or titrate an older batch to determine its active concentration.

  • Reverse Addition: For better control, add the lactone solution dropwise to a suspension of LiAlH₄ in your solvent at 0°C. This maintains an excess of the reducing agent and minimizes side reactions.

  • Proper Quenching: The work-up is critical. A Fieser work-up is recommended: cool the reaction to 0°C and sequentially add 'X' mL of water, 'X' mL of 15% aqueous NaOH, and then '3X' mL of water, where 'X' is the mass of LiAlH₄ used in grams. This procedure generates granular aluminum salts that are easily filtered.

Part 2: Purification Strategies & Troubleshooting

Even with a successful synthesis, achieving >99.5% chemical purity requires a robust purification strategy to remove residual solvents, catalysts, and structurally similar byproducts.

Workflow for High-Purity Isolation

A multi-step purification process is often necessary to achieve the purity required for pharmaceutical applications.

G Start Crude Reaction Mixture Step1 Aqueous Work-up / Extraction (Removes salts, water-soluble impurities) Start->Step1 Step2 Solvent Removal (Rotary Evaporation) Step1->Step2 Step3 Vacuum Distillation (Removes low & high boiling impurities) Step2->Step3 Step4 Melt Crystallization (Optional) (Removes structural isomers/byproducts) Step3->Step4 If impurities persist Final Pure this compound (>99.5% Purity) Step3->Final If purity is sufficient Step4->Final

Caption: Multi-step purification workflow for this compound.

Frequently Asked Questions: Purification

Q1: After vacuum distillation, my product purity is stuck at ~98-99% according to GC analysis. What is the likely persistent impurity?

A1: The most common persistent impurity is often a structural isomer or a byproduct with a very similar boiling point, making separation by distillation inefficient. In the synthesis of related diols, byproducts like 2-methyl-1,3-butanediol or residual MTHF can be difficult to remove.[1][4]

Troubleshooting Steps:

  • Fractional Vacuum Distillation: Ensure you are using an efficient distillation column (e.g., a Vigreux or packed column) and a slow take-off rate to maximize theoretical plates.

  • Melt Crystallization: This is a powerful technique for achieving ultra-high purity.[5] It works by slowly cooling the distilled liquid until pure crystals of the desired product form, leaving impurities concentrated in the remaining mother liquor. The process can be repeated for higher purity.

  • Preparative Chromatography: While less scalable, flash column chromatography over silica gel can be effective for removing polar impurities on a laboratory scale.

Q2: My final product has a slight yellow or brown tint. How can I remove the color?

A2: Color in the final product typically arises from non-volatile, high molecular weight byproducts formed through thermal degradation or from trace catalyst residues.

  • Activated Carbon Treatment: Before the final distillation, dissolve the crude product in a suitable solvent (e.g., ethanol or ethyl acetate), add a small amount of activated carbon (charcoal), stir for 30-60 minutes, and then filter through Celite. The carbon will adsorb many of the color bodies.

  • Final "Polishing" Distillation: A final, rapid distillation (short-path) can separate your colorless product from the non-volatile colored impurities, which will remain in the distillation flask.

Part 3: Analytical Methods for Quality Control

Verifying the yield and purity of this compound requires orthogonal analytical techniques.

AnalysisTechniquePurposeTypical Parameters
Chemical Purity Gas Chromatography (GC-FID)To quantify the area percent of the main product versus impurities.Column: DB-5 or similar non-polar capillary column. Temperature program: 50°C to 250°C.
Enantiomeric Excess Chiral High-Performance Liquid Chromatography (Chiral HPLC)To separate and quantify the (R) and (S) enantiomers.Column: Chiral stationary phase (e.g., Daicel Chiralpak AS-H).[1] Mobile Phase: Hexane/Isopropanol mixture.
Structural Confirmation ¹H and ¹³C NMR SpectroscopyTo confirm the chemical structure and identify any impurities.Characteristic shifts for the methyl, methylene, and methine protons and carbons.
Identity Confirmation Mass Spectrometry (MS)To confirm the molecular weight (104.15 g/mol ).[6][7]Look for the molecular ion peak or [M+H]⁺ peak.

References

Technical Support Center: Purification of (R)-2-Methyl-1,4-butanediol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (R)-2-Methyl-1,4-butanediol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to address specific challenges encountered during experimental work. As Senior Application Scientists, our goal is to combine technical precision with practical, field-tested insights to ensure the success of your purification processes.

This compound is a chiral compound, meaning it exists as two non-superimposable mirror images, or enantiomers: (R) and (S).[1] The specific three-dimensional arrangement of these enantiomers is critical in applications like asymmetric synthesis, where they serve as chiral building blocks.[1] This guide focuses on techniques to isolate and purify the (R)-enantiomer.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the purification of this compound.

Problem 1: Poor Separation of Enantiomers ((R) and (S) forms)

Question: I am struggling to separate the (R) and (S) enantiomers of 2-Methyl-1,4-butanediol. My current chromatographic method shows poor resolution. What can I do?

Answer: The separation of enantiomers is a common challenge due to their identical physical properties in a non-chiral environment. Effective separation requires the use of a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC).

  • Underlying Cause: Standard chromatographic techniques are generally ineffective for separating enantiomers because they interact identically with achiral stationary phases. Chiral separation relies on creating a temporary diastereomeric interaction between the enantiomers and a chiral selector, leading to different retention times.

  • Solution: Chiral HPLC is the most versatile and important tool for resolving enantiomers.[2]

    • Column Selection: The choice of chiral stationary phase is critical. For diols, polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point. The selection process can be empirical, based on what has been shown to work for similar compounds.[2]

    • Mobile Phase Optimization: The composition of the mobile phase significantly impacts separation. A typical mobile phase for normal-phase chiral HPLC consists of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol. Systematically varying the ratio of the modifier can optimize the resolution between the enantiomeric peaks.

Experimental Protocol: Chiral HPLC Method Development

  • Initial Screening: Begin by screening several chiral columns with a standard mobile phase (e.g., 90:10 Hexane:Isopropanol).

  • Modifier Adjustment: If partial separation is observed, adjust the percentage of the alcohol modifier in small increments (e.g., 2-5%). A lower percentage of the polar modifier generally increases retention and can improve resolution.

  • Flow Rate Optimization: A lower flow rate often leads to better resolution, although it increases the run time.

  • Temperature Control: Maintain a constant column temperature, as temperature fluctuations can affect retention times and resolution.

Problem 2: Presence of Water in the Purified Product

Question: My final product of this compound contains a significant amount of water. How can I effectively remove it?

Answer: Diols are hygroscopic and can readily absorb moisture from the atmosphere. Water can also be a byproduct of the synthesis or be introduced during workup procedures.

  • Underlying Cause: The hydroxyl groups in the diol form strong hydrogen bonds with water, making its removal by simple evaporation difficult.

  • Solutions:

    • Azeotropic Distillation: This technique involves adding a solvent (an azeotroping agent) that forms a low-boiling azeotrope with water. Toluene or benzene are commonly used for this purpose. The water-solvent azeotrope is distilled off, leaving the anhydrous diol behind.

    • Drying Agents: For smaller scales, drying the organic solution containing the diol with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before final solvent removal can be effective.

    • Vacuum Distillation: After initial drying, subjecting the product to vacuum distillation can help remove residual water and other volatile impurities.

Problem 3: Co-elution of Structurally Similar Impurities

Question: During chromatographic purification, I am observing impurities that co-elute with my desired this compound. How can I improve the separation?

Answer: Structurally similar impurities, such as isomers (e.g., 2-methyl-1,3-butanediol) or unreacted starting materials, can be challenging to separate.

  • Underlying Cause: These impurities have similar polarities and molecular weights to the target compound, leading to similar retention behavior on standard chromatography columns.

  • Solutions:

    • Column Chemistry: Switching to a different stationary phase can alter the selectivity of the separation. For diols, a diol-functionalized silica phase can offer different selectivity compared to bare silica.[3][4] Diol columns are less retentive for polar compounds than bare silica, which can be advantageous.[3]

    • Gradient Elution: Instead of an isocratic mobile phase (constant composition), using a gradient elution where the solvent polarity is gradually increased over time can help to resolve closely eluting compounds.

    • Alternative Purification Techniques: If chromatography is insufficient, consider other methods like recrystallization or liquid-liquid extraction.[5][6][7][8]

Workflow for Selecting a Purification Technique

Purification_Workflow start Crude this compound impurity_check Identify Impurity Profile (e.g., TLC, GC-MS, NMR) start->impurity_check enantiomeric_impurity Enantiomeric Impurity ((S)-enantiomer) impurity_check->enantiomeric_impurity Racemic Mixture polar_impurities Polar Impurities (e.g., other diols, starting materials) impurity_check->polar_impurities Polar Contaminants nonpolar_impurities Non-polar Impurities (e.g., solvent residue) impurity_check->nonpolar_impurities Non-polar Contaminants chiral_hplc Chiral HPLC enantiomeric_impurity->chiral_hplc column_chromatography Column Chromatography (Silica or Diol phase) polar_impurities->column_chromatography distillation Vacuum Distillation nonpolar_impurities->distillation pure_product Pure this compound chiral_hplc->pure_product column_chromatography->pure_product distillation->pure_product

Caption: Decision tree for selecting the appropriate purification technique.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for purifying crude this compound synthesized in the lab?

A1: A good starting point for purification is liquid-liquid extraction followed by column chromatography.

  • Liquid-Liquid Extraction: This technique is useful for removing water-soluble impurities and byproducts.[9] The crude reaction mixture can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with brine (saturated sodium chloride solution) to remove water and some polar impurities.

  • Column Chromatography: After extraction and drying, column chromatography over silica gel is a standard and effective method for separating the diol from less polar or more polar impurities.[10]

Q2: Can I use recrystallization to purify this compound?

A2: Recrystallization is a powerful technique for purifying non-volatile organic solids.[6] However, this compound is a liquid at room temperature, which makes traditional recrystallization challenging. While derivatization to a solid followed by recrystallization and subsequent deprotection is possible, it adds extra steps to the process. For the diol itself, techniques like distillation and chromatography are generally more suitable.

Q3: My purified this compound is slightly colored. What causes this and how can I fix it?

A3: Color in diols can be due to trace amounts of unsaturated impurities or degradation products.[11] These can sometimes form even at very low concentrations.

  • Solution: A final purification step of vacuum distillation can often remove these color-forming impurities. If the color persists, treatment with a small amount of activated carbon followed by filtration before distillation can be effective in adsorbing the colored compounds.

Q4: What are the key differences in purification strategies for 2-Methyl-1,4-butanediol compared to its linear counterpart, 1,4-butanediol?

A4: The primary difference lies in the presence of the chiral center in 2-Methyl-1,4-butanediol. While techniques like distillation and standard chromatography are applicable to both for removing general impurities, the purification of a specific enantiomer of 2-Methyl-1,4-butanediol necessitates the use of chiral separation methods, such as chiral HPLC.[2] For 1,4-butanediol, which is achiral, such techniques are not required. Additionally, the branched structure of 2-Methyl-1,4-butanediol can slightly alter its physical properties like boiling point and polarity compared to the linear 1,4-butanediol, which may require minor adjustments to distillation and chromatography conditions.

Comparison of Purification Techniques

TechniquePrincipleBest For RemovingConsiderations
Vacuum Distillation Separation based on differences in boiling points at reduced pressure.Volatile solvents, non-volatile impurities, and some color-forming compounds.Not effective for separating compounds with close boiling points. The high temperatures required can sometimes lead to degradation.
Column Chromatography Separation based on differential adsorption to a stationary phase.Impurities with different polarities than the target compound.Can be time-consuming and requires significant solvent usage for large scales.
Chiral HPLC Separation of enantiomers using a chiral stationary phase.The undesired (S)-enantiomer from the desired (R)-enantiomer.Requires specialized and often expensive columns. Method development can be empirical.[2]
Liquid-Liquid Extraction Partitioning of compounds between two immiscible liquid phases.Water-soluble impurities, salts, and some polar byproducts.[9][12]The choice of solvents is crucial to ensure good separation and minimal loss of the product. Emulsion formation can be an issue.[9]

References

Common side products in (R)-2-Methyl-1,4-butanediol synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (R)-2-Methyl-1,4-butanediol

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable chiral building block. We provide in-depth, experience-driven answers to frequently asked questions and troubleshooting scenarios, focusing on the identification and mitigation of common side products.

Section 1: General FAQs

Q1: What are the primary synthetic routes to enantiomerically pure this compound?

The synthesis of this compound (CAS 22644-28-6) requires a stereocontrolled approach to establish the chiral center at the C2 position.[1] The most prevalent strategies start from readily available chiral precursors or employ asymmetric reactions. Key routes include:

  • Reduction of Chiral Precursors: This is a widely used method, often starting from derivatives of 2-methylsuccinic acid or itaconic acid.[2][3] A common precursor is (R)-3-methyl-γ-butyrolactone, which can be synthesized using chiral auxiliaries and then reduced to the target diol.[1][4]

  • Asymmetric Hydrogenation: Catalytic hydrogenation of unsaturated precursors like itaconic acid or its esters using a chiral catalyst can directly generate the chiral diol.[1][5] The choice of catalyst and reaction conditions is critical for achieving high enantiomeric excess (ee).

  • Chiral Auxiliary Methods: These methods involve attaching a chiral molecule (the auxiliary), such as d- or l-menthol, to a prochiral substrate.[4] The auxiliary directs the stereochemistry of a subsequent reaction, like a Michael addition, before being cleaved and recovered during a final reduction step to yield the chiral diol.[1][4]

Q2: Why is the choice of reducing agent so critical in the final reduction step?

The final step in many syntheses of this compound involves the reduction of a carboxylic acid or ester (often a lactone). The choice of reducing agent is paramount as it directly impacts reaction completeness, side product formation, and safety.

  • Lithium Aluminum Hydride (LiAlH₄): This is a very powerful, non-selective reducing agent capable of reducing carboxylic acids, esters, and lactones to primary alcohols.[6][7] Its high reactivity is necessary for complete conversion, but it can also lead to over-reduction of other functional groups if present. It reacts violently with protic solvents like water and requires careful handling under anhydrous conditions.[8]

  • Borane (BH₃•THF): Borane is another effective reagent for reducing carboxylic acids.[9] A key advantage of borane is its chemoselectivity; it reduces carboxylic acids faster than many other functional groups, which can be beneficial in complex molecules.[8][9] However, like LiAlH₄, it requires anhydrous conditions.

Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids or esters efficiently and should not be used for this transformation.[7]

Section 2: Troubleshooting Guide: Common Side Products & Impurities

This section addresses specific impurities you may encounter. We diagnose the root cause and provide actionable solutions.

Issue 1: Residual Lactone Intermediate ((R)-3-Methyl-γ-butyrolactone)

Q: My final NMR spectrum shows signals corresponding to the starting lactone. How can I ensure the reduction goes to completion?

Root Cause Analysis: The presence of unreacted (R)-3-methyl-γ-butyrolactone indicates an incomplete reduction. This is a common issue when reducing stable five-membered ring esters. The primary causes are:

  • Insufficient Reducing Agent: The reduction of a carboxylic acid or ester with LiAlH₄ is stoichiometric. For a carboxylic acid, the first equivalent of hydride is consumed in an acid-base reaction to deprotonate the acid, forming a carboxylate and hydrogen gas.[6][7] Subsequent hydride molecules are required for the actual reduction. Therefore, an excess of the reducing agent is mandatory.

  • Low Reaction Temperature: While initial addition of the reagent is often done at low temperatures (e.g., 0 °C) to control the exothermic reaction, the reduction itself may require heating (refluxing in THF) to proceed to completion.

  • Short Reaction Time: The reduction may be sluggish, especially on a larger scale. Insufficient reaction time will leave starting material unreacted.

Troubleshooting & Avoidance Strategies:

  • Optimize Reagent Stoichiometry: For the reduction of a lactone (an ester), use at least 1.5-2.0 equivalents of LiAlH₄. If reducing a dicarboxylic acid precursor, a minimum of 3 equivalents is required.

  • Control Reaction Temperature & Time: After the initial controlled addition of the substrate to the LiAlH₄ slurry at 0 °C, allow the reaction to warm to room temperature and then heat to reflux in THF for several hours (e.g., 4-12 hours). Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting material.

  • Ensure Anhydrous Conditions: LiAlH₄ is rapidly quenched by water. Ensure all glassware is oven-dried and the solvent (e.g., THF) is anhydrous. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

Issue 2: Formation of 3-Methyltetrahydrofuran (MTHF)

Q: I'm observing a significant amount of 3-Methyltetrahydrofuran as a byproduct, especially after distillation. What causes this and how can I prevent it?

Root Cause Analysis: The formation of 3-methyltetrahydrofuran is a classic side reaction for 2-methyl-1,4-butanediol. It occurs via an intramolecular acid-catalyzed dehydration (cyclization) of the diol.[1]

G diol This compound mthf 3-Methyltetrahydrofuran diol->mthf H⁺ / Heat - H₂O workflow cluster_0 Synthesis Pathway cluster_1 Potential Side Products Start Chiral Precursor ((R)-3-Methyl-γ-butyrolactone) Reduction Reduction Step (e.g., LiAlH₄, THF) Start->Reduction Workup Aqueous Workup & Filtration Reduction->Workup Lactone Unreacted Lactone Reduction->Lactone Incomplete Reaction Purification Vacuum Distillation Workup->Purification Product This compound Purification->Product MTHF 3-Methyltetrahydrofuran Purification->MTHF Acid Trace + Heat

References

Troubleshooting guide for reactions involving (R)-2-Methyl-1,4-butanediol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-2-Methyl-1,4-butanediol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during reactions involving this versatile chiral building block. As Senior Application Scientists, we have compiled this resource based on both fundamental chemical principles and extensive laboratory experience.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your research.

Question 1: My oxidation of this compound to the corresponding dialdehyde is giving me a low yield and a significant amount of a lactone byproduct. What is happening and how can I prevent this?

Answer:

This is a classic challenge when oxidizing 1,4-diols. The initial oxidation of one primary alcohol to an aldehyde is often successful. However, the resulting aldehyde can exist in equilibrium with a cyclic hemiacetal (a lactol), which is then further oxidized to the lactone.[1] The intramolecular reaction to form the five-membered ring is often kinetically favorable.[1]

Causality: The proximity of the second hydroxyl group to the newly formed aldehyde facilitates an intramolecular nucleophilic attack, forming a cyclic hemiacetal. Standard oxidizing agents can then oxidize this hemiacetal to the more stable lactone. Strong acidic conditions, such as those in a Jones oxidation, can promote the formation of the lactone.[2]

Step-by-Step Protocol for Selective Dialdehyde Synthesis:

A recommended approach to minimize lactone formation is to use a milder, non-acidic oxidation method, such as a Swern oxidation or one of its DMSO-based variants.[3] These reactions are typically run at low temperatures, which can help to disfavor the cyclization pathway.

Recommended Protocol (Swern Oxidation):

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (2.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C (a dry ice/acetone bath).

  • Activator Formation: Slowly add dimethyl sulfoxide (DMSO, 2.5 eq.) to the stirred solution. You will observe gas evolution (CO and CO₂). Stir for 15 minutes.

  • Alcohol Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture via the addition funnel, ensuring the internal temperature remains below -60 °C. Stir for 30-45 minutes.

  • Quenching: Add triethylamine (TEA, 5.0 eq.) dropwise, again maintaining the low temperature. The reaction mixture will become thick and then stirrable again.

  • Warm-up and Workup: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature. Quench with water and separate the organic layer. Wash the organic layer sequentially with a mild acid (e.g., 1% HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude dialdehyde is often prone to polymerization and should be used immediately in the next step or purified quickly via flash column chromatography on silica gel, using a non-polar eluent system.

Troubleshooting Workflow for Oxidation:

Oxidation_Troubleshooting start Low Yield of Dialdehyde/ High Lactone Formation check_conditions Analyze Reaction Conditions start->check_conditions acidic_oxidant Are you using a strong acidic oxidant (e.g., Jones Reagent)? check_conditions->acidic_oxidant yes_acid Yes acidic_oxidant->yes_acid no_acid No acidic_oxidant->no_acid switch_reagent Switch to milder, non-acidic conditions (e.g., Swern, DMP). yes_acid->switch_reagent check_temp Is the reaction temperature too high? no_acid->check_temp solution Improved Yield of Dialdehyde switch_reagent->solution yes_temp Yes check_temp->yes_temp no_temp No check_temp->no_temp lower_temp Run reaction at lower temperatures (e.g., -78 °C). yes_temp->lower_temp other_issues Consider other factors: - Purity of starting material - Reaction time - Workup procedure no_temp->other_issues lower_temp->solution

Caption: Troubleshooting workflow for the oxidation of this compound.

Question 2: My attempt to selectively protect the primary hydroxyl group of this compound is resulting in a mixture of mono-protected and di-protected products, as well as unreacted starting material. How can I improve the selectivity?

Answer:

Achieving selective mono-protection of a diol with two primary hydroxyl groups can be challenging due to their similar reactivity. However, the presence of the methyl group at the C2 position in this compound introduces some steric hindrance around the C1 hydroxyl group, which can be exploited to favor protection at the less hindered C4 position.

Causality: The rate of reaction for the two hydroxyl groups is not identical due to the steric environment. By carefully choosing a bulky protecting group and controlling the stoichiometry and reaction conditions, you can enhance the selectivity for the C4 hydroxyl group.

Strategies for Improved Selectivity:

  • Use a Bulky Protecting Group: A sterically demanding protecting group will preferentially react at the less hindered C4 position. Silyl ethers are excellent for this purpose.

Protecting GroupBulkinessSelectivity for C4
tert-Butyldimethylsilyl (TBDMS)ModerateGood
Triisopropylsilyl (TIPS)HighExcellent
tert-Butyldiphenylsilyl (TBDPS)Very HighExcellent
  • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the protecting group precursor. Using a large excess will lead to di-protection.

  • Low Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) will amplify the small differences in activation energy between the two hydroxyl groups, leading to higher selectivity.

Step-by-Step Protocol for Selective Mono-protection (TBDMS group):

  • Dissolve the Diol: Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add Base: Add a non-nucleophilic base such as imidazole (2.5 eq.) or triethylamine (1.5 eq.).

  • Add Silylating Agent: Cool the mixture to 0 °C and slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.05 eq.) in the same solvent.

  • Monitor the Reaction: Allow the reaction to warm to room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Workup: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the mono-protected product from the di-protected and unreacted starting material by flash column chromatography.

Question 3: I am observing incomplete conversion in my etherification reaction with this compound under Williamson ether synthesis conditions. What could be the issue?

Answer:

Incomplete conversion in a Williamson ether synthesis involving a diol can stem from several factors, including the choice of base, solvent, and the reactivity of the electrophile.

Causality and Solutions:

  • Insufficient Deprotonation: Diols are less acidic than simple alcohols, and achieving complete deprotonation of both hydroxyl groups can be difficult with weaker bases. A strong base is crucial.

    • Solution: Use a strong base like sodium hydride (NaH) to ensure complete formation of the dialkoxide. Use at least 2.2 equivalents of NaH per equivalent of the diol.

  • Poor Solubility: The dialkoxide salt may not be fully soluble in common ether synthesis solvents like THF, leading to a heterogeneous reaction mixture and slow reaction rates.

    • Solution: Consider using a more polar aprotic solvent like DMF or DMSO to improve the solubility of the alkoxide. The addition of a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) can also be beneficial.

  • Steric Hindrance: While the primary hydroxyls are generally reactive, the methyl group at C2 can create some steric hindrance, especially with bulky electrophiles.

    • Solution: If using a sterically demanding electrophile, you may need to use higher reaction temperatures and longer reaction times.

  • Side Reactions: Elimination can compete with substitution, especially with secondary or tertiary alkyl halides.

    • Solution: Use a primary alkyl halide or a tosylate as the electrophile to minimize elimination.

Reaction Pathway and Troubleshooting Logic:

Etherification_Troubleshooting cluster_deprotonation Deprotonation Step cluster_substitution Substitution Step start Incomplete Etherification check_base Is the base strong enough? (e.g., NaH) start->check_base check_solubility Is the alkoxide soluble in the chosen solvent? check_base->check_solubility Yes diol This compound check_base->diol No, use stronger base check_electrophile Is the electrophile sterically hindered or prone to elimination? check_solubility->check_electrophile Yes alkoxide Dialkoxide check_solubility->alkoxide No, change solvent (DMF/DMSO) or add phase-transfer catalyst solution Complete Etherification check_electrophile->solution No electrophile Electrophile (R-X) check_electrophile->electrophile Yes, use less hindered electrophile or increase temperature/time base Strong Base (e.g., NaH) diol->base > 2 eq. base->alkoxide alkoxide->electrophile SN2 product Diether Product electrophile->product

Caption: Troubleshooting logic for the Williamson ether synthesis with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

This compound is a hygroscopic liquid.[4] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6] To prevent moisture absorption, which can interfere with many reactions, it is advisable to store it under an inert atmosphere (e.g., nitrogen or argon).

Q2: What are the key safety precautions when handling this compound?

While specific toxicity data for this compound is limited, it is prudent to handle it with the standard precautions for laboratory chemicals.[5] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6] Work in a well-ventilated area or a chemical fume hood.[6] Avoid contact with skin and eyes, and do not ingest.[6]

Q3: Can I use this compound as a chiral auxiliary?

Yes, the chiral nature of this compound makes it a valuable chiral building block in asymmetric synthesis.[5][7] It can be used to introduce a specific stereocenter into a target molecule.

Q4: How does the methyl group in this compound affect its physical properties compared to 1,4-butanediol?

The methyl group introduces a branch in the carbon chain, which disrupts the regular packing of the molecules.[7] This branching generally leads to a lower melting point and can reduce the crystallinity of polymers derived from it compared to those made with the linear 1,4-butanediol.[7][8]

References

Determining enantiomeric excess of (R)-2-Methyl-1,4-butanediol by chiral HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to resolving common challenges in the chiral separation of 2-Methyl-1,4-butanediol, this technical support center provides troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization required for analyzing 2-Methyl-1,4-butanediol by HPLC?

2-Methyl-1,4-butanediol lacks a significant UV-absorbing chromophore, making it difficult to detect with standard UV detectors at the low concentrations typical in HPLC analysis. Derivatization with a UV-active agent, such as benzoyl chloride, introduces a chromophore into the molecule. This allows for sensitive detection and accurate quantification of the enantiomers.

Q2: What type of chiral stationary phase (CSP) is most effective for separating the enantiomers of derivatized 2-Methyl-1,4-butanediol?

Polysaccharide-based CSPs, particularly those with cellulose or amylose derivatives coated or immobilized on a silica support, are generally the most successful for separating a wide range of chiral compounds, including the derivatized diol. Columns such as those with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) selectors are excellent starting points.

Q3: How is enantiomeric excess (e.e.) calculated from the HPLC chromatogram?

Enantiomeric excess is a measure of the purity of a chiral sample. It is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer. For an accurate calculation, it is crucial to have a baseline resolution of the two enantiomeric peaks.

Troubleshooting Guide

Issue 1: Poor or No Resolution Between Enantiomers

Q: I am injecting my derivatized sample, but I see only one peak or two poorly resolved peaks. How can I improve the separation?

A: Achieving good resolution is the primary goal of a chiral separation. Several factors can influence the separation of enantiomers. Here is a systematic approach to troubleshooting poor resolution:

Step 1: Verify the Suitability of the Chiral Stationary Phase (CSP) Ensure you are using a CSP known to be effective for this class of compounds. Polysaccharide-based columns are a good first choice. If you are using a column from this class and still see no separation, consider a CSP with a different selector (e.g., if using a cellulose-based column, try an amylose-based one).

Step 2: Optimize the Mobile Phase Composition The mobile phase plays a critical role in chiral recognition. The ratio of the non-polar solvent (e.g., hexane or heptane) to the polar modifier (e.g., isopropanol or ethanol) is a key parameter.

  • Decrease the percentage of the alcohol modifier: Reducing the amount of alcohol in the mobile phase generally increases retention times and often improves chiral recognition, leading to better resolution.

  • Change the alcohol modifier: The type of alcohol used can have a significant impact on selectivity. If isopropanol does not provide adequate separation, try ethanol, as the difference in steric hindrance and hydrogen bonding capability can alter the interaction with the CSP.

Step 3: Reduce the Column Temperature Lowering the column temperature can enhance the enantioselectivity of the separation. The interactions between the analyte and the CSP are often enthalpically driven, and lower temperatures can increase the stability of the transient diastereomeric complexes formed, leading to better resolution. Try reducing the temperature in 5°C increments, for example, from 25°C to 20°C or 15°C.

Step 4: Lower the Flow Rate Decreasing the flow rate can improve the efficiency of the column, leading to narrower peaks and better resolution. This gives more time for the analyte to interact with the stationary phase. Try reducing the flow rate from 1.0 mL/min to 0.5 mL/min.

Workflow for Troubleshooting Poor Resolution
graph TD { A[Start: Poor Resolution] --> B{Is the CSP appropriate?}; B -- No --> C[Select a polysaccharide-based CSP]; B -- Yes --> D{Optimize Mobile Phase}; D -- Adjust Ratio --> E[Decrease % alcohol modifier]; D -- Change Modifier --> F[Switch from IPA to EtOH]; E --> G{Resolution Improved?}; F --> G; G -- No --> H{Adjust Temperature}; H -- Decrease Temp --> I[Lower column temp to 20°C or 15°C]; I --> J{Resolution Improved?}; J -- No --> K{Adjust Flow Rate}; K -- Decrease Flow Rate --> L[Lower flow rate to 0.5 mL/min]; L --> M{Resolution Improved?}; M -- Yes --> N[Method Optimized]; M -- No --> O[Consult column manufacturer's guide]; J -- Yes --> N; G -- Yes --> N; C --> D;

}

A systematic workflow for troubleshooting poor enantiomeric resolution.

Issue 2: Inaccurate or Non-Reproducible Enantiomeric Excess (e.e.) Values

Q: My e.e. values are fluctuating between runs, or they do not match the expected value. What could be the cause?

A: Accurate and reproducible quantification is essential for reliable e.e. determination. Inaccuracy can stem from several sources:

1. Incomplete Peak Resolution: If the peaks are not baseline-resolved (Resolution < 1.5), the integration software may not be able to accurately determine the area of each peak. This is a common source of error.

  • Solution: Further optimize the method to achieve baseline resolution using the steps outlined in the previous section.

2. Non-Linear Detector Response: If one of the enantiomers is present in a very large excess, the detector response for the major peak may become non-linear, leading to an inaccurate area measurement.

  • Solution: Prepare a calibration curve for the major enantiomer to ensure you are working within the linear range of the detector. If necessary, dilute the sample so that the major peak falls within this range.

3. Differences in Molar Absorptivity: Although the enantiomers themselves have identical molar absorptivities, impurities co-eluting with one of the peaks can artificially inflate its area.

  • Solution: Assess the purity of the peaks using a photodiode array (PDA) detector. The UV spectra across each peak should be identical. If a co-eluting impurity is detected, further method development is required to resolve it from the enantiomeric peaks.

Experimental Protocol: Determination of e.e. for (R)-2-Methyl-1,4-butanediol

This protocol provides a starting point for method development. Optimization will likely be required for your specific instrumentation and sample matrix.

Part 1: Derivatization of 2-Methyl-1,4-butanediol with Benzoyl Chloride
  • Dissolve approximately 10 mg of 2-Methyl-1,4-butanediol in 1 mL of pyridine in a small vial.

  • Cool the mixture in an ice bath.

  • Slowly add 2.5 equivalents of benzoyl chloride to the solution.

  • Allow the reaction to stir and warm to room temperature overnight.

  • Quench the reaction by adding 1 mL of water.

  • Extract the product with 2 mL of diethyl ether or ethyl acetate.

  • Wash the organic layer with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Reconstitute the residue in the HPLC mobile phase for analysis.

Part 2: Chiral HPLC Analysis
  • Column: A polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phase: Hexane / Isopropanol (90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Part 3: Data Analysis
  • Integrate the peak areas for the two enantiomers.

  • Calculate the enantiomeric excess (e.e.) using the formula provided in the FAQ section.

  • Ensure that the resolution between the two peaks is greater than 1.5 for accurate quantification.

Overall Experimental Workflow
graph TD { subgraph "Sample Preparation" A[Start: 2-Methyl-1,4-butanediol Sample] --> B[Derivatization with Benzoyl Chloride]; B --> C[Workup and Extraction]; C --> D[Reconstitute in Mobile Phase]; end subgraph "HPLC Analysis" D --> E[Inject Sample onto Chiral Column]; E --> F[Isocratic Elution]; F --> G[UV Detection at 254 nm]; end subgraph "Data Analysis" G --> H[Obtain Chromatogram]; H --> I{Baseline Resolution? (R > 1.5)}; I -- Yes --> J[Integrate Peak Areas]; J --> K[Calculate % e.e.]; K --> L[Final Report]; I -- No --> M[Optimize HPLC Method]; M --> E; end

}

The complete workflow from sample preparation to final e.e. calculation.

Reference Table: Mobile Phase Effects

Mobile Phase Composition (Hexane/IPA)Expected Change in Retention TimeExpected Change in ResolutionRationale
95 / 5IncreaseLikely IncreaseReduced solvent strength increases interaction with the CSP.
90 / 10BaselineBaselineA common starting point for method development.
80 / 20DecreaseLikely DecreaseIncreased solvent strength reduces interaction with the CSP.

Stability and storage conditions for (R)-2-Methyl-1,4-butanediol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for (R)-2-Methyl-1,4-butanediol (CAS: 22644-28-6). This resource is designed for researchers, scientists, and professionals in drug development who utilize this chiral building block in their work. Here, you will find in-depth information on its stability, optimal storage conditions, and troubleshooting guidance for common experimental challenges. Our goal is to ensure the integrity of your starting material, thereby promoting the success and reproducibility of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To maintain its chemical and chiral integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is between 20°C and 30°C. This temperature range is crucial to prevent solidification at lower temperatures and to minimize the risk of degradation at higher temperatures.[2] The storage area should be protected from direct sunlight and sources of heat or ignition.

Q2: Is this compound sensitive to air or moisture?

A2: Yes, this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] It is also sensitive to air, particularly at elevated temperatures, which can lead to oxidation.[2] Therefore, it is critical to handle the material under an inert atmosphere (e.g., nitrogen or argon) and to minimize its exposure to air. Once opened, the container should be securely resealed.

Q3: My this compound has solidified. Is it still usable and how should I handle it?

A3: Solidification can occur if the material is stored below its freezing point. The product is generally still usable. To safely reliquefy the diol, warm the container gently in a water bath with a temperature not exceeding 40°C. Swirl the container periodically to ensure uniform melting. It is crucial to avoid localized overheating, as this can cause thermal degradation.

Q4: How can I check for water contamination in my this compound?

A4: The most accurate method for determining water content is Karl Fischer titration.[4][5] This technique is highly specific to water and can detect even trace amounts. Given the hygroscopic nature of the diol, it is advisable to perform this test if there is any suspicion of moisture absorption, as water can interfere with many chemical reactions, particularly those involving water-sensitive reagents.

Q5: What are the potential consequences of using degraded this compound in my experiments?

A5: Using degraded material can have significant negative impacts on your research. Oxidation byproducts, such as aldehydes or carboxylic acids, can lead to the formation of impurities in your desired product, complicating purification and reducing yields.[1] For applications in asymmetric synthesis, any racemization or degradation of the chiral center will result in a loss of enantiomeric purity in the final product.

Troubleshooting Guide

This section addresses specific issues you might encounter during the handling and use of this compound.

Visual Inspection and Quality Assessment

Upon receiving a new batch or before using a previously opened container, a quick visual inspection can provide initial clues about the material's quality.

ObservationPotential IssueRecommended Action
Clear, colorless liquid Product is likely in good condition.Proceed with your experiment.
Yellowish tint Possible minor oxidation or presence of impurities.Consider purification by distillation or assess purity by GC/NMR before use in a critical step.
Presence of solid particles Contamination or degradation.Do not use. Contact the supplier for a replacement.
Solidified material Storage below the freezing point.Follow the gentle warming protocol outlined in the FAQs.
Experimental Workflow: Assessing Product Quality

The following diagram outlines a decision-making workflow for assessing the quality of your this compound.

G start Start: Assess this compound Quality visual_inspection Visual Inspection: Clear & Colorless? start->visual_inspection solidified Is the material solid? visual_inspection->solidified No contact_supplier Contact Supplier - Do Not Use visual_inspection->contact_supplier Particulates yellowish Is the material yellowish? solidified->yellowish No warm_protocol Follow Gentle Warming Protocol solidified->warm_protocol Yes proceed Proceed with Experiment solidified->proceed Clear & Colorless gc_nmr Assess Purity (GC/NMR) & Water Content (Karl Fischer) yellowish->gc_nmr Yes yellowish->proceed No particulates Are particulates present? reassess_visual Re-assess Visual Inspection warm_protocol->reassess_visual reassess_visual->solidified No reassess_visual->contact_supplier Particulates purity_ok Purity & Water Content Acceptable? gc_nmr->purity_ok purity_ok->proceed Yes purify Consider Purification (e.g., Distillation) purity_ok->purify No purify->gc_nmr

Caption: Troubleshooting workflow for assessing the quality of this compound.

Detailed Protocols

Protocol 1: Handling of Solidified this compound
  • Safety First : Ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses and chemical-resistant gloves.

  • Prepare a Water Bath : Fill a suitable container with water and warm it to a temperature no higher than 40°C.

  • Gentle Warming : Place the sealed container of this compound into the warm water bath.

  • Homogenize : Gently swirl the container every 5-10 minutes to ensure even heat distribution and melting.

  • Avoid Overheating : Do not use a heat gun or place the container directly on a hot plate, as this can cause localized overheating and thermal degradation.

  • Final Check : Once the material is completely molten, remove it from the water bath and dry the container thoroughly before opening.

Protocol 2: Aliquoting and Long-Term Storage
  • Inert Atmosphere : If possible, perform aliquoting in a glove box or under a stream of dry inert gas (nitrogen or argon).

  • Use Dry Glassware : Ensure that all vials and syringes are oven-dried and cooled under an inert atmosphere before use.

  • Transfer : Use a dry syringe or cannula to transfer the desired amount of the diol into smaller, appropriately sized vials.

  • Seal Securely : Tightly cap the vials. For long-term storage, consider using caps with PTFE liners and wrapping the cap-vial interface with Parafilm®.

  • Label and Store : Clearly label each vial with the compound name, date of aliquoting, and any other relevant information. Store the vials in a cool, dry, and dark place.

Scientific Integrity & Logic

Understanding Degradation Pathways

The stability of this compound is primarily threatened by three factors: heat, oxidation, and moisture.

  • Thermal Degradation : While stable at recommended storage temperatures, excessive heat can lead to decomposition. For the parent compound, 1,4-butanediol, degradation can begin at temperatures as low as 170-200°C, potentially leading to the formation of byproducts like tetrahydrofuran and water through cyclization.[2][6]

  • Oxidation : The primary alcohol groups in the molecule are susceptible to oxidation, especially in the presence of air, heat, or metal catalysts. This can lead to the formation of hydroxy aldehydes, and eventually carboxylic acids.[1] Such impurities can act as poisons in catalytic reactions or introduce unwanted side reactions.

  • Hygroscopicity and its Consequences : As a diol, the compound is hygroscopic due to the hydrogen bonding capacity of its hydroxyl groups. Absorbed water can act as an unwanted nucleophile in many reactions, leading to byproduct formation and reduced yields. In reactions involving organometallics or other water-sensitive reagents, even trace amounts of water can be highly detrimental.

By understanding these degradation pathways, the rationale behind the stringent storage and handling recommendations becomes clear. Each step is designed to mitigate these risks and preserve the integrity of this valuable chiral synthon.

References

Technical Support Center: Navigating the Scale-Up of (R)-2-Methyl-1,4-butanediol Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of (R)-2-Methyl-1,4-butanediol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis and purification of this valuable chiral building block. As your senior application scientist, I will guide you through the common challenges, explaining the underlying principles and offering practical solutions to ensure the success of your scale-up endeavors.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding this compound and its production.

Q1: What are the primary applications of this compound?

This compound is a chiral building block with significant applications in the synthesis of pharmaceuticals and agrochemicals.[1] Its specific stereochemistry is crucial for creating new substances with precise three-dimensional arrangements, influencing their biological activity.

Q2: What are the main synthetic routes to produce this compound?

There are two primary approaches for the synthesis of this compound:

  • Chemical Synthesis: This often involves the catalytic hydrogenation of itaconic acid or its derivatives.[2] This method is scalable but can lead to a mixture of products, requiring careful control of reaction conditions to maximize the yield of the desired diol. Another approach is the reduction of γ-methyl-substituted lactones.[2]

  • Biocatalytic Synthesis: This route utilizes enzymes or whole-cell systems to achieve high stereoselectivity under mild reaction conditions.[3][4] While offering excellent enantiomeric purity, scaling up biocatalytic processes presents its own set of challenges.[5]

Q3: What is the significance of the chiral center in 2-Methyl-1,4-butanediol?

The methyl group at the second carbon atom creates a chiral center, leading to two enantiomers: (R)- and (S)-2-Methyl-1,4-butanediol.[2] In many biological and chemical systems, only one enantiomer will have the desired activity or fit into a specific receptor or active site. Therefore, producing the enantiomerically pure (R)-form is often a critical requirement.

II. Troubleshooting Guide: From Lab Scale to Pilot Plant

This section provides a detailed, question-and-answer-based troubleshooting guide for common issues encountered during the scale-up of this compound production.

Low Yield and Poor Conversion
Q4: My reaction yield is significantly lower upon scale-up. What are the likely causes and how can I address them?

Several factors can contribute to a drop in yield during scale-up. Here’s a systematic approach to troubleshooting this issue:

Possible Causes and Solutions:

  • Mass Transfer Limitations: In larger reactors, inefficient mixing can lead to poor contact between reactants, catalysts, and/or cells.

    • Troubleshooting Steps:

      • Increase Agitation: Gradually increase the stirring speed and monitor the reaction progress.

      • Optimize Impeller Design: For larger vessels, consider using different types of impellers (e.g., Rushton turbine, pitched blade) to improve mixing.

      • Baffling: Ensure the reactor is properly baffled to prevent vortex formation and promote better mixing.

  • Heat Transfer Issues: Exothermic reactions can lead to localized "hot spots" in large reactors, causing catalyst deactivation or byproduct formation.

    • Troubleshooting Steps:

      • Improve Heat Exchange: Ensure the reactor's cooling jacket is functioning efficiently. Consider using internal cooling coils for very large reactors.

      • Slower Reagent Addition: Add reagents more slowly to control the rate of heat generation.

      • Monitor Internal Temperature: Use multiple temperature probes to map the temperature distribution within the reactor.

  • Catalyst Deactivation (Chemical Synthesis):

    • Troubleshooting Steps:

      • Catalyst Loading: Ensure the catalyst-to-substrate ratio is maintained during scale-up.

      • Catalyst Poisoning: Analyze the starting materials for impurities that could poison the catalyst.

      • Catalyst Bed Channeling (for fixed-bed reactors): Ensure uniform packing of the catalyst bed to prevent channeling of the reactant stream.

  • Enzyme Instability (Biocatalysis):

    • Troubleshooting Steps:

      • Confirm Enzyme Formulation: Lack of reproducibility in enzyme preparation can affect stability.[3]

      • Optimize Reaction Conditions: Enzymes are sensitive to changes in temperature, pH, and solvent.[5] Re-optimize these parameters at the larger scale.

      • Immobilization: Consider immobilizing the enzyme to improve its stability and facilitate reuse.[6]

Low Enantiomeric Excess (ee)
Q5: I'm observing a drop in the enantiomeric excess of my this compound. How can I improve the stereoselectivity?

Achieving high enantioselectivity is critical. A decrease in ee often points to sub-optimal reaction conditions or catalyst issues.

Possible Causes and Solutions:

  • Sub-optimal Reaction Temperature:

    • Explanation: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state that leads to the desired enantiomer.[7]

    • Troubleshooting Steps:

      • Experiment with a range of lower temperatures to find the optimal balance between reaction rate and enantioselectivity.

  • Incorrect Chiral Ligand or Catalyst Choice:

    • Explanation: The choice of the chiral catalyst or ligand is paramount for achieving high stereoselectivity.[8]

    • Troubleshooting Steps:

      • Verify that you are using the correct enantiomer of the catalyst or ligand for the desired (R)-product.

      • Screen a panel of different chiral catalysts or ligands to identify the most effective one for your specific substrate.

  • Impure Substrate:

    • Explanation: Impurities in the starting material can interfere with the chiral catalyst, leading to a reduction in enantioselectivity.[7]

    • Troubleshooting Steps:

      • Purify the substrate by distillation or chromatography before use.

      • Analyze the substrate for common impurities that might inhibit the catalyst.

Purification Challenges
Q6: I'm struggling to purify this compound from the reaction mixture. What are the best approaches?

The high polarity of diols can make them challenging to purify using standard chromatographic methods.[7]

Possible Causes and Solutions:

  • Product is Highly Polar:

    • Troubleshooting Steps:

      • Column Chromatography: Use a more polar eluent system. If the product still streaks or is retained, consider switching to a different stationary phase like alumina or using reverse-phase chromatography.[7]

      • Distillation: If the product and byproducts have sufficiently different boiling points, vacuum distillation can be an effective purification method.

      • Crystallization: If the product is a solid at room temperature or can form a crystalline derivative, recrystallization can be a highly effective method for achieving high purity.[7]

  • Difficulty Separating Enantiomers:

    • Troubleshooting Steps:

      • Chiral Chromatography: Use a chiral stationary phase for analytical (to determine ee) or preparative (to separate enantiomers) HPLC or GC.[9][10]

      • Kinetic Resolution: This technique involves selectively reacting one enantiomer with a chiral reagent, allowing for the separation of the unreacted enantiomer.[7]

  • Persistent Impurities:

    • Troubleshooting Steps:

      • Identify the Impurity: Use techniques like GC-MS or NMR to identify the structure of the persistent impurity. This can provide clues about its origin and how to remove it.

      • Advanced Purification Techniques: For very high purity requirements, consider preparative HPLC or Supercritical Fluid Chromatography (SFC).[7]

III. Experimental Protocols

Protocol 1: General Procedure for Biocatalytic Reduction of a Precursor to this compound

This protocol provides a general workflow for a whole-cell biocatalytic reduction.

  • Cell Culture and Induction:

    • Grow the recombinant microbial cells (e.g., E. coli expressing a suitable carbonyl reductase) in an appropriate growth medium to a desired cell density (e.g., OD600 of 10-20).

    • Induce the expression of the reductase enzyme by adding an inducer (e.g., IPTG) and continue cultivation for a specified period (e.g., 4-6 hours).

  • Bioconversion:

    • Harvest the cells by centrifugation and resuspend them in a buffer solution (e.g., phosphate buffer, pH 7.0) containing a co-factor regeneration system (e.g., glucose and glucose dehydrogenase).

    • Add the precursor substrate (e.g., 2-methyl-4-hydroxybutanal) to the cell suspension.

    • Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Reaction Monitoring:

    • Periodically take samples from the reaction mixture.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Analyze the conversion and enantiomeric excess by chiral GC or HPLC.

  • Workup and Purification:

    • Once the reaction is complete, remove the cells by centrifugation or filtration.

    • Extract the product from the aqueous phase.

    • Purify the this compound by vacuum distillation or chromatography.

Protocol 2: Chiral GC Analysis for Enantiomeric Excess (ee) Determination
  • Sample Preparation:

    • Dissolve a small amount of the purified product in a suitable solvent (e.g., dichloromethane).

    • Derivatize the diol if necessary to improve volatility and separation (e.g., by acylation).

  • GC Conditions:

    • Column: Use a chiral capillary column (e.g., a cyclodextrin-based stationary phase).

    • Injector Temperature: 250°C

    • Detector (FID) Temperature: 250°C

    • Oven Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 180°C) at a controlled rate (e.g., 5°C/min).

    • Carrier Gas: Helium or Hydrogen.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • The two enantiomers should appear as two separate peaks.

    • Calculate the enantiomeric excess using the peak areas: ee (%) = [(Area_R - Area_S) / (Area_R + Area_S)] x 100.

IV. Data Presentation and Visualization

Table 1: Typical Reaction Conditions for Chemical Hydrogenation
ParameterTypical RangeKey Considerations
Catalyst Ru/C, Pd/C, Copper-basedCatalyst choice significantly impacts selectivity.[2]
Temperature 100 - 250°CHigher temperatures can favor byproduct formation.[2]
Pressure 50 - 300 barHigher pressure generally increases the reaction rate.[2]
Solvent Water, AlcoholsSolvent choice can influence catalyst activity and product solubility.

Diagram 1: Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control chem Chemical Synthesis (e.g., Hydrogenation) extraction Extraction chem->extraction bio Biocatalytic Synthesis (e.g., Enzymatic Reduction) bio->extraction distillation Distillation extraction->distillation chromatography Chromatography (e.g., Chiral HPLC) distillation->chromatography analysis Purity & ee Analysis (GC, HPLC, NMR) chromatography->analysis product Final Product: This compound analysis->product Meets Specifications start Starting Materials (e.g., Itaconic Acid) start->chem start->bio

Caption: A generalized workflow for the synthesis, purification, and analysis of this compound.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G start Low Yield Observed mass_transfer Check Mass Transfer (Mixing, Agitation) start->mass_transfer heat_transfer Check Heat Transfer (Temperature Control) mass_transfer->heat_transfer No optimize_mixing Optimize Mixing: - Increase Agitation - Improve Impeller/Baffling mass_transfer->optimize_mixing Yes catalyst_activity Check Catalyst/Enzyme Activity heat_transfer->catalyst_activity No optimize_temp Optimize Temperature Control: - Slower Reagent Addition - Improve Cooling heat_transfer->optimize_temp Yes optimize_catalyst Optimize Catalyst/Enzyme: - Check for Poisons - Re-evaluate Loading/Stability catalyst_activity->optimize_catalyst Yes resolved Yield Improved optimize_mixing->resolved optimize_temp->resolved

Caption: A decision tree for troubleshooting low yield issues during scale-up.

V. References

  • 2-Methyl-1,4-butanediol | 2938-98-9 - Benchchem. (URL: 2)

  • Biocatalysis in Medicinal Chemistry: Challenges to Access and Drivers for Adoption - NIH. (URL: --INVALID-LINK--)

  • Technical Support Center: Refinement of Experimental Protocols Involving Chiral Diols - Benchchem. (URL: 7)

  • Biocatalysis: Biocatalysts in Industry: Applications and Challenges - FasterCapital. (URL: --INVALID-LINK--)

  • This compound 22644-28-6 wiki - Guidechem. (URL: --INVALID-LINK--)

  • Biocatalysis in Industry: Challenges, Opportunities & More - Hiden Analytical. (URL: --INVALID-LINK--)

  • Four Challenges for Better Biocatalysts - ResearchGate. (URL: --INVALID-LINK--)

  • Production of Bulk Chemicals with Biocatalysis: Drivers and Challenges Reflected in Recent Industrial Granted Patents (2015–2020) - MDPI. (URL: --INVALID-LINK--)

  • A sustainable process for the production of 2-methyl-1,4-butanediol by hydrogenation of biomass-derived itaconic acid | Request PDF - ResearchGate. (URL: --INVALID-LINK--)

  • US8067214B2 - Compositions and methods for the biosynthesis of 1,4-butanediol and its precursors - Google Patents. (URL: --INVALID-LINK--)

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (URL: --INVALID-LINK--)

  • Process for producing 2-formyl-1,4-butanediol - European Patent Office - EP 0627399 B1. (URL: --INVALID-LINK--)

  • Development of a commercial scale process for production of 1,4-butanediol from sugar - PubMed. (URL: --INVALID-LINK--)

  • EP0885864A1 - Process for purifying 1,4-butanediol by melt cristallisation - Google Patents. (URL: --INVALID-LINK--)

  • Chiral Diols - Catalysts / Alfa Chemistry. (URL: --INVALID-LINK--)

  • Pathway B: Reaction route for the production of 1,4-butanediol and other byproducts. (URL: --INVALID-LINK--)

  • New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction | ACS Omega. (URL: --INVALID-LINK--)

  • Bio-based 1,4-butanediol and tetrahydrofuran synthesis: perspective - RSC Publishing. (URL: --INVALID-LINK--)

  • A Guide to the Analysis of Chiral Compounds by GC. (URL: --INVALID-LINK--)

  • Development of a commercial scale process for production of 1,4-butanediol from sugar. (URL: --INVALID-LINK--)

  • Development of a commercial scale process for production of 1,4-butanediol from sugar. (URL: --INVALID-LINK--)

  • 2-Methyl-1,4-butanediol | C5H12O2 | CID 18053 - PubChem - NIH. (URL: --INVALID-LINK--)

  • Developed and emerging 1,4-butanediol commercial production strategies: forecasting the current status and future possibility - PubMed. (URL: --INVALID-LINK--)

  • US8129548B2 - Process for the purification of 1,4-butanediol - Google Patents. (URL: --INVALID-LINK--)

  • Preparation of 1,4-butanediol - PrepChem.com. (URL: --INVALID-LINK--)

References

Technical Support Center: Catalyst Removal in (R)-2-Methyl-1,4-butanediol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for catalyst removal in the synthesis of (R)-2-Methyl-1,4-butanediol. This guide is designed for researchers, chemists, and process development professionals to navigate the challenges associated with achieving high-purity diol, a critical intermediate in pharmaceutical development. Here, we address common issues encountered during post-reaction workup, providing not just protocols, but the underlying principles to empower you to solve even unexpected challenges.

Frequently Asked Questions (FAQs)

Q1: Why is complete catalyst removal so critical for this compound?

A: this compound is a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Residual catalyst, particularly heavy metals like Ruthenium (Ru), Palladium (Pd), or Rhodium (Rh), can have significant downstream consequences. These include:

  • Patient Safety: Heavy metal residues are often toxic and are strictly regulated by bodies like the FDA and EMA. For instance, the International Council for Harmonisation (ICH) Q3D guideline sets specific permitted daily exposure (PDE) limits for metallic impurities.

  • Catalyst Poisoning: In subsequent synthetic steps, residual metals can poison catalysts used in later reactions, leading to failed or incomplete conversions.

  • Product Stability: Metal ions can catalyze degradation pathways, reducing the shelf-life and stability of the final API.

Q2: What are the main differences in removing heterogeneous vs. homogeneous catalysts in this synthesis?

A: The strategy for removal is fundamentally different and depends on the physical state of the catalyst post-reaction.

  • Heterogeneous Catalysts (e.g., Ru/C, Pd/C): These are solid-phase catalysts (often precious metals on a solid support like activated carbon) suspended in the liquid reaction mixture. In theory, they should be easily removable by a simple physical process.

  • Homogeneous Catalysts (e.g., Ru-BINAP complexes): These catalysts are dissolved in the reaction medium, making them molecularly dispersed. Their removal is more complex as it requires inducing a phase change or using specialized separation techniques to capture the metal complex.

The following table summarizes the primary approaches for each:

Catalyst TypePrimary Removal MethodKey Challenges
Heterogeneous FiltrationFine particles passing through filter; Metal leaching into solution.
Homogeneous Scavenging; Recrystallization; ExtractionIncomplete binding to scavenger; Product loss during recrystallization; Solvent selection for extraction.

Troubleshooting Guide: Heterogeneous Catalysts (e.g., Ru/C, Pd/C)

This section addresses issues arising from the most common method for synthesizing this compound: the hydrogenation of precursors like dimethyl (R)-2-methylsuccinate or (R)-3-hydroxy-gamma-butyrolactone using a solid-supported catalyst.

Issue 1: Black or Gray Filtrate After Initial Filtration

Q: I've performed the hydrogenation of dimethyl (R)-2-methylsuccinate using 5% Ru/C. After the reaction, I tried to remove the catalyst by filtering through standard cellulose filter paper, but my filtrate containing the this compound is dark and cloudy. What's happening?

A: This is a classic sign of catalyst fines, where microscopic particles of the carbon support (and the active metal) are passing through your filter medium. Standard filter paper often has a pore size too large to capture these sub-micron particles.

Underlying Cause: During the reaction, especially under vigorous stirring or high pressure, the catalyst support can undergo mechanical attrition, breaking down into smaller, colloidal-sized particles.

Troubleshooting Protocol:

  • Pre-treatment (Optional but Recommended): Before the next filtration attempt, consider adding a filter aid like Celite® (diatomaceous earth) to your crude reaction mixture. Use approximately 0.5 to 1.0 times the weight of the catalyst. Stir for 15-30 minutes. The Celite® creates a porous, intricate matrix that helps trap the fine catalyst particles.

  • Construct a Filtration Bed:

    • Select a Buchner or sintered glass funnel.

    • Place a primary filter medium with a smaller pore size (e.g., a 0.45 µm or 1 µm PTFE membrane filter) at the bottom.

    • Add a 1-2 cm thick pad of Celite® on top of the filter membrane and gently press it down.

    • Wet the Celite® pad with a small amount of clean reaction solvent (e.g., methanol or THF) and apply a gentle vacuum to settle the bed.

  • Filtration:

    • Carefully decant the reaction mixture onto the center of the Celite® bed, avoiding disturbance.

    • Once the liquid has passed through, wash the reaction flask with fresh solvent and pour the washings onto the filter cake to recover any remaining product.

    • Continue washing the cake with small portions of fresh solvent until the filtrate runs clear.

Issue 2: High Residual Metal Content (e.g., >10 ppm Ru) in Final Product Despite Clear Filtration

Q: My filtrate is perfectly clear after passing through a 0.45 µm filter, but ICP-MS analysis shows 25 ppm of Ruthenium in my isolated this compound. How is this possible and how can I fix it?

A: This indicates that the metal is not present as solid particles but is dissolved in your product solution. This phenomenon, known as metal leaching , occurs when a small fraction of the active metal on the catalyst support dissolves into the reaction medium.

Underlying Cause: Leaching can be promoted by acidic or basic impurities in the starting materials or solvent, or by the presence of ligands (even the product itself) that can chelate the metal ion, pulling it off the support.

Workflow for Metal Scavenging:

The diagram below outlines the decision process for selecting a scavenging strategy.

G start High Residual Metal Detected (e.g., >10 ppm Ru) check_leaching Is the metal dissolved? (Clear solution) start->check_leaching scavenging Implement Metal Scavenging Protocol check_leaching->scavenging  Yes   re_filter Re-filter with Finer Medium (See Issue 1) check_leaching->re_filter  No (Cloudy)   end Product Meets Specification (<10 ppm Ru) scavenging->end

Caption: Decision workflow for addressing high residual metal content.

Troubleshooting Protocol: Metal Scavenging

  • Scavenger Selection: Choose a scavenger with high affinity for the leached metal. For Ruthenium, thiol-based scavengers are highly effective.

    • Silica-based scavengers: Products like SiliaMetS® Thiol or QuadraSil® MP are excellent choices. They are solid-supported, making their removal via simple filtration straightforward.

    • Activated Carbon: Sometimes, a fresh batch of high-surface-area activated carbon can effectively adsorb leached metals. This is a more cost-effective, but potentially less selective, option.

  • Scavenging Procedure:

    • Loading: Add the selected scavenger to your crude product solution. A typical starting point is 5-10 weight equivalents of scavenger relative to the amount of leached metal.

    • Conditions: Gently stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-12 hours. The optimal time and temperature should be determined empirically.

    • Monitoring: Take small aliquots over time and analyze for metal content via ICP-MS to determine when the scavenging is complete.

  • Removal of Scavenger:

    • Once the metal content is below the target threshold (e.g., <10 ppm), remove the solid scavenger by filtration, using a similar Celite® pad setup as described in Issue 1 to ensure no scavenger particles remain.

Troubleshooting Guide: Homogeneous Catalysts (e.g., Ru-BINAP)

Homogeneous catalysts, while often offering superior selectivity, present a greater challenge for removal as they are dissolved in the product stream.

Issue 3: Failure to Remove Homogeneous Ru-BINAP Catalyst by Simple Extraction

Q: I've used a homogeneous Ru-BINAP catalyst for an asymmetric hydrogenation. I'm trying to remove it by aqueous extraction, but the Ru content in my organic layer remains stubbornly high. What should I do?

A: Homogeneous catalysts like Ru-BINAP are often large, lipophilic molecules that strongly prefer the organic phase. Simple aqueous extraction is rarely sufficient unless the catalyst can be chemically modified to become more water-soluble.

Underlying Cause: The catalyst complex is structurally designed to be soluble in the organic reaction solvent. Its removal requires overcoming this inherent solubility.

Troubleshooting Protocol: Scavenging and/or Recrystallization

  • Oxidative Conversion (Advanced Technique):

    • Principle: The Ruthenium center (typically Ru(II) in the active catalyst) can be oxidized to a more polar, charged state (e.g., Ru(III)). This increases its affinity for polar phases or scavengers.

    • Procedure: Carefully introduce a mild oxidant (e.g., dilute hydrogen peroxide or bubbling air/O2) into the reaction mixture. This must be done with caution to avoid oxidation of the desired diol product. This step is often followed by extraction or scavenging.

  • Targeted Scavenging (Most Common Method):

    • Principle: Similar to the approach for leached heterogeneous metals, but even more critical here. The goal is to use a scavenger that can break apart the catalyst complex or bind to it strongly.

    • Scavenger Choice: In addition to thiol-based silica scavengers, functionalized polymers (e.g., scavenger resins with amine or thiol groups) can be highly effective.

    • Procedure: Follow the scavenging procedure outlined in Issue 2. Given the higher initial concentration of the metal, you may need a higher loading of the scavenger (e.g., 20-50 weight equivalents).

  • Product Recrystallization:

    • Principle: If this compound can be crystallized from a suitable solvent system, the catalyst complex will ideally remain in the mother liquor.

    • Procedure:

      • After the initial workup, concentrate the crude product.

      • Perform solvent screening to find a system where the diol has high solubility at elevated temperatures but low solubility at room temperature or below, while the catalyst remains soluble.

      • Dissolve the crude material in a minimal amount of hot solvent and allow it to cool slowly to induce crystallization.

      • Isolate the crystals by filtration and wash with a small amount of cold, fresh solvent.

      • Analyze both the crystals and the mother liquor for metal content to confirm the efficiency of the purification.

Experimental Workflow Diagram:

G start Homogeneous Rxn Complete (High Ru Content) scavenge Add Thiol-Based Scavenger (e.g., SiliaMetS Thiol) Stir 4-12h @ 40°C start->scavenge filter_scavenger Filter to Remove Scavenger-Metal Complex scavenge->filter_scavenger analyze Analyze Filtrate via ICP-MS filter_scavenger->analyze end Product Meets Spec analyze->end  Ru < 10 ppm   recrystallize Perform Recrystallization analyze->recrystallize  Ru > 10 ppm   recrystallize->end

Caption: Recommended workflow for removing homogeneous catalysts.

Mitigating racemization during reactions with (R)-2-Methyl-1,4-butanediol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (R)-2-Methyl-1,4-butanediol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of maintaining stereochemical integrity during chemical transformations. Below you will find in-depth answers to common questions and robust troubleshooting protocols to mitigate racemization.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical concern for this compound?

This compound is a chiral molecule, meaning it is non-superimposable on its mirror image, the (S)-enantiomer. The source of this chirality is the stereocenter at the second carbon (C2). In pharmaceutical and fine chemical synthesis, often only one enantiomer provides the desired biological activity, while the other may be inactive or even harmful.

Racemization is the process where a pure enantiomer, like the (R) form, converts into an equal mixture of both (R) and (S) enantiomers (a racemic mixture). This results in a loss of optical activity and, critically, a loss of the specific biological or chemical properties associated with the pure enantiomer. For this compound, preventing racemization is essential to ensure the stereochemical purity of the final product.

Q2: Which reactions pose the highest risk of racemization for this molecule?

The primary risk of racemization arises from reactions that affect the C2 stereocenter. While reactions at the distant C4 hydroxyl group are generally safe, transformations involving the C1 hydroxyl group can pose a significant threat.

The most common cause of racemization is the oxidation of the C1 primary alcohol to an aldehyde . The resulting aldehyde product, (R)-3-methyl-4-hydroxybutanal, has an acidic proton on the adjacent C2 stereocenter (the α-carbon).[1] Under either acidic or basic conditions, this proton can be removed to form a planar, achiral enol or enolate intermediate.[1][2][3][4][5] When this intermediate is reprotonated, it can occur from either face of the planar structure, leading to the formation of both (R) and (S) enantiomers and thus, racemization.[3][5]

Q3: I performed an oxidation of the C1-hydroxyl group and observed a significant loss of optical activity. What is the underlying mechanism?

This is a classic case of α-carbon epimerization via enolization. The process, which can be catalyzed by either acid or base, proceeds as follows:[1][2][4][5]

  • Under Basic Conditions: A base removes the acidic proton from the α-carbon (the C2 stereocenter), creating a planar, resonance-stabilized enolate anion.[4][5] Protonation of this achiral intermediate by a proton source (like water or alcohol) can occur on either face, yielding a racemic mixture.[6][7]

  • Under Acidic Conditions: The carbonyl oxygen of the aldehyde is first protonated by an acid catalyst. This makes the α-proton more acidic. A weak base (like water) can then remove the α-proton to form a planar, achiral enol intermediate.[2][3][4] Tautomerization back to the keto form is non-selective, resulting in racemization.[3][8]

G cluster_base Base-Catalyzed Enolization cluster_acid Acid-Catalyzed Enolization R_Aldehyde_B (R)-Aldehyde (Chiral) Enolate Planar Enolate (Achiral) R_Aldehyde_B->Enolate + Base (- H+) Racemic_B Racemic Mixture (R/S Aldehyde) Enolate->Racemic_B + H+ R_Aldehyde_A (R)-Aldehyde (Chiral) Enol Planar Enol (Achiral) R_Aldehyde_A->Enol + Acid Catalyst Racemic_A Racemic Mixture (R/S Aldehyde) Enol->Racemic_A Tautomerization

Q4: How can I safely oxidize the C1-hydroxyl group to an aldehyde without causing racemization?

The key is to use mild, neutral, or buffered oxidation conditions that avoid strong acids or bases and operate at low temperatures. Several methods are well-suited for this purpose:

  • Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) and oxalyl chloride at very low temperatures (typically -78 °C), followed by the addition of a non-nucleophilic base like triethylamine.[9][10][11][12] The mild conditions and low temperature minimize the risk of epimerization.[10] However, using a bulkier base like diisopropylethylamine (DIPEA) can further reduce the risk of base-induced enolization.[9]

  • Dess-Martin Periodinane (DMP) Oxidation: This reaction uses a hypervalent iodine reagent and is known for its mildness, neutral pH, and high selectivity.[13][14][15][16] It is often the preferred method for sensitive substrates prone to racemization because it proceeds quickly at room temperature and does not require harsh acidic or basic conditions.[13][15] If the substrate is particularly acid-sensitive, a buffer like pyridine or sodium bicarbonate can be added.[15]

  • TEMPO-Catalyzed Oxidation: Systems using (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst with a co-oxidant are highly selective for primary alcohols.[17] Copper/TEMPO systems using ambient air as the oxidant are particularly mild and show excellent functional group tolerance and retention of stereochemistry at adjacent centers.[18][19]

Q5: Are reactions at the C4-hydroxyl group safe from racemization?

Yes, in general, reactions occurring at the C4-hydroxyl group, such as protection, esterification, or conversion to a leaving group, do not pose a risk to the stereochemical integrity of the C2 center. The C4 position is sufficiently removed from the chiral center, and these reactions do not involve breaking any bonds at C2 or creating conditions that would facilitate its epimerization.

Q6: How can I confirm the stereochemical purity of my product?

Determining the enantiomeric excess (ee) of your product is crucial. Several analytical techniques are available:[20][21][22]

  • Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): This is the most common and reliable method. By using a chiral stationary phase, the (R) and (S) enantiomers can be separated and quantified.[20][21][23]

  • NMR Spectroscopy with Chiral Shift Reagents: In the presence of a chiral lanthanide shift reagent, the NMR signals for the two enantiomers will be shifted to different extents, allowing for their integration and the calculation of ee.[21]

  • Polarimetry: This technique measures the rotation of plane-polarized light by the sample. While useful for confirming the presence of a single enantiomer (if the specific rotation is known), it is less accurate for precise ee determination in mixtures.[21]

Troubleshooting Guide: Loss of Enantiomeric Excess (e.e.)

Symptom: You have started with enantiomerically pure this compound, but your product shows a significant loss of optical purity (low e.e. value).

Follow this diagnostic workflow to identify and solve the issue.

G Start Problem: Loss of e.e. Q1 Did the reaction involve oxidation of the C1-OH to an aldehyde? Start->Q1 Q2 Were harsh conditions used? (Strong acid/base, high temp) Q1->Q2 No Cause1 Likely Cause: α-Carbon Epimerization Q1->Cause1 Yes Q3 Are reagents/solvents pure and reaction run under inert gas? Q2->Q3 No Cause2 Likely Cause: Condition-Induced Epimerization Q2->Cause2 Yes Cause3 Likely Cause: Catalytic Racemization by Impurities Q3->Cause3 No End Review reaction mechanism for other possibilities Q3->End Yes Sol1 Solution: Switch to mild oxidation (DMP, Swern, TEMPO) Cause1->Sol1 Sol2 Solution: Lower temperature, use buffer, choose milder reagents Cause2->Sol2 Sol3 Solution: Purify solvents/reagents. Ensure inert atmosphere. Cause3->Sol3

Detailed Protocols for Stereochemical Control

Protocol 1: Protecting Group Strategy for Multi-Step Synthesis

If the C1-hydroxyl group must be manipulated under conditions that risk racemization (e.g., transformations requiring strong base), it is often best to first protect both hydroxyl groups. The formation of a cyclic acetal is a robust strategy for protecting 1,4-diols.[24][25]

Objective: Protect the diol as a benzylidene acetal before proceeding with other reactions.

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or toluene).

  • Reagent Addition: Add benzaldehyde dimethyl acetal (1.1 eq) to the solution.

  • Catalyst: Add a catalytic amount of a strong acid catalyst, such as p-toluenesulfonic acid (p-TSA) or camphorsulfonic acid (CSA) (0.05 eq).

  • Reaction: Stir the mixture at room temperature. If using toluene, fit the flask with a Dean-Stark apparatus to remove the methanol byproduct and drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, quench the reaction by adding a mild base, such as triethylamine or saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting protected diol by flash column chromatography. This protected intermediate is now stable to a wide range of non-acidic reagents.

Protocol 2: Racemization-Safe Oxidation using Dess-Martin Periodinane (DMP)

Objective: To oxidize the C1-hydroxyl group to an aldehyde while preserving the stereochemistry at C2.

Step-by-Step Methodology:

  • Setup: In a clean, dry flask under an inert atmosphere, dissolve the mono-protected (C4-OH protected) this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Buffer (Optional but Recommended): If the substrate is acid-sensitive, add sodium bicarbonate (2.0-3.0 eq) and stir for 5-10 minutes.

  • Oxidant Addition: At room temperature, add Dess-Martin periodinane (1.1-1.3 eq) to the stirred suspension in one portion.[15]

  • Reaction: Monitor the reaction closely by TLC. The oxidation is typically complete within 1-3 hours.

  • Quenching: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a stirred, saturated aqueous solution of sodium bicarbonate containing an excess of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with diethyl ether.

  • Washing & Drying: Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine. Dry over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure at low temperature to avoid volatilizing the aldehyde product.

  • Purification: The crude aldehyde is often pure enough for the next step. If necessary, purify quickly via flash column chromatography using a silica gel deactivated with triethylamine to prevent on-column racemization.

Data Summary Table

Oxidation MethodTypical ConditionsRacemization RiskKey AdvantagesKey Disadvantages
Dess-Martin (DMP) DMP, DCM, Room Temp[15]Very Low Mild, neutral, fast, high yield, broad functional group tolerance.[13][15][16]Reagent can be explosive if impure[26]; relatively expensive.
Swern Oxidation (COCl)₂, DMSO, Et₃N, -78 °C[9][11]Low Mild, avoids heavy metals, reliable for aldehydes.[9][10][11]Requires cryogenic temperatures; produces foul-smelling dimethyl sulfide.[9][11]
TEMPO (Cu-catalyzed) TEMPO (cat.), CuI (cat.), Air, MeCN, RT[19]Very Low Uses air as oxidant, very mild, highly selective for 1° alcohols.[18][19]Catalyst system can be sensitive to certain substrates or impurities.
Chromium-Based (e.g., PCC) PCC, DCM, Room TempModerate to High Inexpensive, well-established.Toxic chromium waste; acidic nature can cause epimerization.

References

Validation & Comparative

Analytical methods for the characterization of (R)-2-Methyl-1,4-butanediol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Characterization of (R)-2-Methyl-1,4-butanediol

Introduction: The Significance of this compound

This compound (CAS: 22644-28-6) is a chiral building block of significant interest in asymmetric synthesis.[1] Its stereocenter at the second carbon atom makes it a valuable precursor for creating complex molecules with specific three-dimensional arrangements, such as pharmaceuticals and agrochemicals.[1][2] The presence of the methyl group distinguishes it from its linear analog, 1,4-butanediol, by introducing chirality and altering the physical properties of resulting polymers, often reducing crystallinity.[1]

Given that the biological or chemical activity of a final product can be highly dependent on the stereochemistry of its precursors, the ability to unequivocally confirm both the chemical structure and the enantiomeric purity of this compound is paramount. This guide compares the primary analytical techniques employed for this purpose, providing both theoretical grounding and practical, step-by-step protocols.

Chapter 1: Spectroscopic Methods for Structural Elucidation

Before assessing enantiomeric purity, it is essential to confirm the fundamental molecular structure. Spectroscopic methods provide definitive evidence of the compound's constitution, connectivity, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule.

Expertise & Experience: For a molecule like 2-methyl-1,4-butanediol, ¹H and ¹³C NMR are used in tandem. ¹H NMR confirms the presence and connectivity of different proton environments (e.g., -CH₃, -CH, -CH₂-, -OH), while ¹³C NMR confirms the number of unique carbon atoms in the molecule. The key diagnostic signals are the upfield methyl doublet in the ¹H spectrum and the five distinct carbon signals in the ¹³C spectrum, validating the branched C5 backbone. While standard NMR cannot distinguish between the (R) and (S) enantiomers, it is the gold standard for confirming that the correct constitutional isomer has been synthesized.

Data Presentation: Expected NMR Chemical Shifts

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
CH ₃-CH~0.9 (doublet)~16-18
CH₃-CH ~1.8-2.0 (multiplet)~35-37
CH-CH ₂-CH₂~1.5-1.7 (multiplet)~38-40
CH₂-CH ₂-OH~3.6-3.8 (multiplet)~60-62
CH ₂-OH (at C1)~3.4-3.6 (multiplet)~67-69
OH Variable, broadN/A
Note: Values are estimates based on typical chemical shifts for similar functional groups. Actual shifts can vary based on solvent and concentration.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube.[3]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).[3]

  • Instrument Setup: Place the sample in the NMR spectrometer (e.g., 400 MHz).

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the signals to determine the relative ratios of protons and analyze the splitting patterns (multiplicity) to deduce proton-proton coupling and connectivity.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its identity.

Expertise & Experience: Electron Ionization (EI) coupled with Gas Chromatography (GC-MS) is a common and highly effective method for analyzing relatively small, volatile molecules like 2-methyl-1,4-butanediol.[4][5] The molecular ion peak (M⁺) at m/z 104 confirms the molecular formula C₅H₁₂O₂.[1][6] The fragmentation pattern is the molecule's "fingerprint." We expect to see characteristic losses, such as the loss of water (m/z 86) or the loss of a CH₂OH group (m/z 73), which are indicative of a diol structure.

Data Presentation: Expected Mass Spectrometry Fragments (EI)

m/z Proposed Fragment Identity Significance
104[C₅H₁₂O₂]⁺Molecular Ion (M⁺)[1][6]
86[M - H₂O]⁺Loss of water from the diol
73[M - CH₂OH]⁺Loss of a hydroxymethyl radical
43[C₃H₇]⁺ or [C₂H₃O]⁺Common alkyl or oxygen-containing fragments
31[CH₂OH]⁺Hydroxymethyl cation, characteristic of a primary alcohol[6]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.

  • GC Instrument Setup:

    • Column: Use a standard non-polar capillary column (e.g., HP-1, 15 m x 0.20 mm x 0.33 µm).[3]

    • Carrier Gas: Helium or Hydrogen.

    • Injector Temperature: 180-220°C.[3]

    • Oven Program: Start at a low temperature (e.g., 80°C) and ramp at a controlled rate (e.g., 10-20°C/min) to a final temperature of ~200°C.[3]

  • MS Instrument Setup:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 30 to 200.

    • Interface Temperature: ~230°C.

  • Injection & Acquisition: Inject 1 µL of the sample. The GC will separate the components of the sample before they enter the mass spectrometer for analysis.

  • Data Analysis: Compare the obtained mass spectrum with a library database (e.g., NIST) and analyze the molecular ion and fragmentation pattern to confirm the structure.[7]

Chapter 2: Chiral Chromatography for Enantiomeric Purity

The definitive determination of enantiomeric excess (% e.e.) requires a chiral environment that can differentiate between the (R) and (S) enantiomers. Chiral chromatography is the industry-standard technique for this purpose.

Chiral Gas Chromatography (GC)

Expertise & Experience: Chiral GC is highly effective for separating volatile enantiomers. The separation mechanism relies on the formation of transient, weak diastereomeric complexes between the analyte and the chiral stationary phase (CSP). For diols, CSPs based on derivatized cyclodextrins are particularly effective.[8] These cyclodextrin molecules have a chiral cavity, and one enantiomer will typically fit slightly better or interact more strongly than the other, leading to a difference in retention time. While direct analysis is possible, derivatization of the hydroxyl groups (e.g., to form acetates or silyl ethers) can sometimes improve peak shape and resolution by reducing hydrogen bonding with the column.

Experimental Protocol: Chiral GC with FID

  • Column Selection: Choose a capillary column with a chiral stationary phase. A good starting point would be a column containing a derivatized β-cyclodextrin (e.g., Rt-βDEXse).[8]

  • Instrument Setup:

    • Carrier Gas: Hydrogen or Helium.

    • Injector: Split/splitless, 230°C.

    • Detector: Flame Ionization Detector (FID), 230°C.[8]

    • Oven Program: Isothermal analysis (e.g., 100-140°C) often provides the best resolution. If necessary, a slow temperature ramp (e.g., 2°C/min) can be used.[8]

  • Sample Preparation:

    • Prepare a solution of the sample (~1 mg/mL) in a suitable solvent (e.g., acetone).

    • Prepare a solution of the racemic (R/S)-2-Methyl-1,4-butanediol standard at the same concentration. This is critical to identify the retention times of both enantiomers.

  • Analysis Workflow:

    • Inject the racemic standard to determine the retention times (t_R and t_S) and confirm that the column provides baseline separation.

    • Inject the (R)-enantiomer sample.

    • Calculate the enantiomeric excess using the peak areas (A) of the R and S enantiomers: e.e. (%) = [(A_R - A_S) / (A_R + A_S)] * 100

G cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing racemic Prepare Racemic Standard (R/S Mix) inject_racemic 1. Inject Racemic Standard racemic->inject_racemic sample Prepare Sample ((R)-Enantiomer) inject_sample 2. Inject (R)-Sample sample->inject_sample separate_racemic Separation on Chiral Column inject_racemic->separate_racemic detect_racemic FID Detection separate_racemic->detect_racemic process_racemic Identify t_R and t_S detect_racemic->process_racemic separate_sample Separation on Chiral Column inject_sample->separate_sample detect_sample FID Detection separate_sample->detect_sample process_sample Integrate Peak Areas (A_R and A_S) detect_sample->process_sample result Calculate % e.e. process_racemic->result process_sample->result

Fig 1. Experimental workflow for chiral GC analysis.
Chiral High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Chiral HPLC offers a wider variety of chiral stationary phases compared to GC and is performed at lower temperatures, which is beneficial for thermally sensitive compounds. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide phases are powerful choices for separating a broad range of chiral molecules, including alcohols.[9][10] For a small, polar diol, normal-phase (using hexane/alcohol mixtures) or polar organic mode chromatography often yields the best results. Detection can be challenging as the molecule lacks a strong UV chromophore. A Refractive Index Detector (RID) is the most common choice, although it offers lower sensitivity and is incompatible with gradient elution.[11]

Experimental Protocol: Chiral HPLC with RID

  • Column Selection: A polysaccharide-based chiral column (e.g., Daicel Chiralcel OD-H or Chiralpak AD-H) is a robust starting point.

  • Instrument Setup:

    • Mobile Phase: A mixture of hexane and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting point is 90:10 (Hexane:IPA). The ratio must be optimized to achieve baseline separation.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detector: Refractive Index Detector (RID). The detector and column must be kept at a stable temperature (e.g., 25°C).

  • Sample Preparation:

    • Dissolve the sample and a racemic standard in the mobile phase to a concentration of ~1-2 mg/mL. Ensure the sample is fully dissolved and filtered.

  • Analysis Workflow:

    • Thoroughly equilibrate the column and allow the RID baseline to stabilize. This can take a significant amount of time.

    • Inject the racemic standard to determine the retention times and resolution of the two enantiomers.

    • Inject the (R)-enantiomer sample.

    • Calculate the enantiomeric excess using the peak areas, as described in the GC section.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (e.g., Hexane/IPA) equilibrate Equilibrate Column & Stabilize RID prep_mobile->equilibrate prep_sample Dissolve Racemic Std. & (R)-Sample in Mobile Phase inject_std 1. Inject Racemic Standard prep_sample->inject_std inject_samp 2. Inject (R)-Sample prep_sample->inject_samp equilibrate->inject_std equilibrate->inject_samp separation1 Separation on Chiral Column inject_std->separation1 process_std Identify Enantiomer Peaks separation1->process_std separation2 Separation on Chiral Column inject_samp->separation2 process_samp Integrate Peak Areas separation2->process_samp result Determine % e.e. process_std->result process_samp->result

Fig 2. Experimental workflow for chiral HPLC analysis.

Chapter 3: Comparative Analysis and Method Selection

Choosing the appropriate analytical technique depends on the specific question being asked. A multi-faceted approach is often required for complete characterization.

Data Presentation: Comparison of Analytical Methods

Method Information Provided Key Advantages Key Disadvantages
NMR Spectroscopy Definitive structural connectivityUnambiguous structure proof, non-destructiveCannot distinguish enantiomers, moderate sensitivity
Mass Spectrometry Molecular weight, fragmentation patternHigh sensitivity, confirms molecular formulaCannot distinguish enantiomers or isomers
Chiral GC-FID Enantiomeric purity, retention timeHigh resolution, high efficiency, robust (FID)Requires volatile sample, potential for thermal degradation
Chiral HPLC-RID Enantiomeric purity, retention timeWide range of columns, ambient temperatureLower sensitivity (RID), RID is gradient-incompatible

A Guide to Method Selection

The following decision-making workflow can help guide the selection of the appropriate analytical technique(s).

G start What is the Analytical Goal? q1 Is this the correct chemical structure? start->q1 q2 What is the enantiomeric purity? start->q2 ans_structure Use NMR for connectivity Use MS for molecular weight q1->ans_structure Yes ans_purity Use Chiral Chromatography (GC or HPLC) q2->ans_purity Yes complete Full Characterization Achieved ans_structure->complete ans_purity->complete

Fig 3. Decision workflow for method selection.

Conclusion

The comprehensive characterization of this compound is a two-stage process. First, the fundamental chemical structure must be unequivocally confirmed using a combination of NMR spectroscopy and mass spectrometry. These techniques verify the molecular formula, carbon-hydrogen framework, and functional groups. Second, the enantiomeric purity, a critical parameter for its application in asymmetric synthesis, must be quantified. Chiral chromatography, either by GC or HPLC, is the definitive method for this task, providing clear separation of the (R) and (S) enantiomers and allowing for the precise calculation of enantiomeric excess. By judiciously applying these techniques, researchers can ensure the quality and suitability of this vital chiral building block for their specific applications.

References

A Researcher's Guide to Chiral Diols in Asymmetric Synthesis: A Comparative Analysis of (R)-2-Methyl-1,4-butanediol and Its C₂-Symmetric Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a chiral auxiliary or ligand is a critical decision that dictates the stereochemical outcome of a synthetic route.[1] Chiral diols have emerged as a cornerstone in asymmetric synthesis, enabling the construction of enantiomerically pure molecules that are the building blocks of many modern pharmaceuticals.[2] This guide provides an in-depth comparison of the lesser-explored C₁-symmetric diol, (R)-2-Methyl-1,4-butanediol, with well-established C₂-symmetric diols like BINOL and TADDOL. By examining their structural nuances and performance in key asymmetric transformations, this document aims to equip you with the insights needed to make informed decisions in your synthetic endeavors.

The Significance of Symmetry in Chiral Diols

The efficacy of a chiral diol in asymmetric catalysis is profoundly influenced by its structural characteristics, particularly its symmetry. C₂-symmetric chiral diols, possessing a twofold rotational axis, offer a unique chiral environment where the two coordination sites are chemically equivalent. This symmetry simplifies the coordination sphere around a metal center, often leading to the formation of a single, dominant diastereomeric catalyst species, which is crucial for achieving high levels of stereocontrol.[3] Prominent examples of C₂-symmetric diols include (R)-BINOL and (R,R)-TADDOL, which have demonstrated broad applicability and high enantioselectivities in a multitude of reactions.[2]

In contrast, C₁-symmetric diols, such as this compound, lack a rotational symmetry axis. This asymmetry can lead to more complex coordination geometries with metal centers, potentially resulting in the formation of multiple diastereomeric catalyst species. While this can sometimes lead to lower enantioselectivity, C₁-symmetric ligands can also offer unique steric and electronic properties that may be advantageous for specific substrates or reaction types where C₂-symmetric ligands may not be as effective.[4]

Caption: Logical relationship between chiral diol symmetry and their application in common asymmetric reactions.

Comparative Performance in Asymmetric Synthesis: A Data-Driven Overview

While C₂-symmetric diols like BINOL and TADDOL have been extensively studied and applied in a wide range of asymmetric transformations, there is a notable scarcity of publicly available performance data for this compound in similar catalytic systems.[2] This section provides a comparative overview based on established literature for the benchmark diols and highlights the knowledge gap for this compound.

Asymmetric Reduction of Prochiral Ketones

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis.[5] Chiral diols are frequently employed as ligands for metal-hydride reducing agents to induce enantioselectivity.

Table 1: Performance of Chiral Diols in the Asymmetric Reduction of Acetophenone

Chiral Diol/Ligand SystemReducing AgentYield (%)Enantiomeric Excess (ee, %)Reference
(S)-BINOL / LiAlH₄LiAlH₄>95up to 99[6]
(R,R)-TADDOL / Ti(Oi-Pr)₄BH₃·SMe₂85-9590-98[7]
This compound Data Not Available N/A N/A

As indicated in Table 1, both BINOL and TADDOL-derived catalysts afford excellent yields and high enantioselectivities in the asymmetric reduction of acetophenone. The lack of data for this compound in this key reaction underscores the need for further investigation into its potential as a chiral ligand.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of cyclic systems, and the use of chiral Lewis acid catalysts derived from chiral diols can render this reaction highly enantioselective.[8]

Table 2: Performance of Chiral Diols in the Asymmetric Diels-Alder Reaction between Cyclopentadiene and Methyl Acrylate

Chiral Diol/Catalyst SystemLewis AcidYield (%)Enantiomeric Excess (ee, %)Reference
(R)-BINOL / TiCl₂(i-PrO)₂TiCl₂(i-PrO)₂80-90>90[2]
(R,R)-TADDOL / TiCl₂(i-PrO)₂TiCl₂(i-PrO)₂>90>95[2]
This compound Data Not Available N/A N/A

Similar to the asymmetric reduction of ketones, BINOL and TADDOL-based catalysts demonstrate high efficacy in the asymmetric Diels-Alder reaction. The performance of this compound in this context remains to be explored.

Experimental Protocols: A Framework for Evaluation

To address the gap in the literature and to provide a practical guide for researchers interested in evaluating the potential of this compound, we propose the following experimental protocols. These protocols are based on well-established procedures for asymmetric ketone reduction and provide a framework for a direct comparison with a known chiral diol system.

Protocol 1: Asymmetric Reduction of Acetophenone using a (R)-BINOL-derived Catalyst

This protocol serves as a benchmark for evaluating the performance of other chiral diols.

Protocol_1 start Start step1 Prepare (R)-BINOL-LiAlH₄ complex: - Add (R)-BINOL and LiAlH₄ to anhydrous THF at 0 °C. start->step1 step2 Stir the mixture for 30 min at room temperature. step1->step2 step3 Add acetophenone dropwise at -78 °C. step2->step3 step4 Monitor reaction by TLC. step3->step4 step5 Quench with water and 15% NaOH solution. step4->step5 step6 Extract with ethyl acetate and purify by column chromatography. step5->step6 end Analyze product for yield and ee (chiral HPLC). step6->end

Caption: Experimental workflow for the asymmetric reduction of acetophenone using a (R)-BINOL-derived catalyst.

Detailed Methodology:

  • Catalyst Preparation: To a flame-dried, argon-purged flask containing anhydrous tetrahydrofuran (THF, 20 mL) at 0 °C, add (R)-BINOL (1.1 mmol) and a 1.0 M solution of LiAlH₄ in THF (1.1 mL, 1.1 mmol).

  • Reaction Initiation: Stir the resulting mixture at room temperature for 30 minutes. Cool the solution to -78 °C and add acetophenone (1.0 mmol) dropwise.

  • Reaction Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the sequential addition of water (0.1 mL) and 15% aqueous NaOH solution (0.1 mL).

  • Product Isolation and Analysis: Allow the mixture to warm to room temperature and stir for 1 hour. Filter the resulting suspension and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography. Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Proposed Asymmetric Reduction of Acetophenone using a Catalyst Derived from this compound

This proposed protocol allows for a direct evaluation of the efficacy of this compound under conditions comparable to the benchmark.

Protocol_2 start Start step1 Prepare this compound-LiAlH₄ complex: - Add this compound and LiAlH₄ to anhydrous THF at 0 °C. start->step1 step2 Stir the mixture for 30 min at room temperature. step1->step2 step3 Add acetophenone dropwise at -78 °C. step2->step3 step4 Monitor reaction by TLC. step3->step4 step5 Quench with water and 15% NaOH solution. step4->step5 step6 Extract with ethyl acetate and purify by column chromatography. step5->step6 end Analyze product for yield and ee (chiral HPLC). step6->end

Caption: Proposed experimental workflow for evaluating this compound in asymmetric ketone reduction.

Detailed Methodology:

  • Catalyst Preparation: To a flame-dried, argon-purged flask containing anhydrous THF (20 mL) at 0 °C, add this compound (1.1 mmol) and a 1.0 M solution of LiAlH₄ in THF (1.1 mL, 1.1 mmol).

  • Reaction Initiation: Stir the resulting mixture at room temperature for 30 minutes. Cool the solution to -78 °C and add acetophenone (1.0 mmol) dropwise.

  • Reaction Monitoring and Work-up: Monitor the reaction progress by TLC. Upon completion, quench the reaction by the sequential addition of water (0.1 mL) and 15% aqueous NaOH solution (0.1 mL).

  • Product Isolation and Analysis: Allow the mixture to warm to room temperature and stir for 1 hour. Filter the resulting suspension and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography. Determine the enantiomeric excess of the product by chiral HPLC.

Conclusion and Future Outlook

The landscape of asymmetric synthesis is dominated by C₂-symmetric chiral diols, which have proven to be highly effective and versatile. However, the exploration of C₁-symmetric diols, such as this compound, remains a largely untapped area of research. While the current body of literature does not provide sufficient data for a direct performance comparison, the structural simplicity and commercial availability of this compound make it an attractive candidate for investigation.

The proposed experimental framework provides a starting point for researchers to systematically evaluate the potential of this and other underutilized chiral diols. Such studies are crucial for expanding the toolbox of synthetic chemists and may lead to the discovery of novel and more efficient catalytic systems for the synthesis of enantiomerically pure compounds, ultimately accelerating the development of new pharmaceuticals and fine chemicals.

References

A Comparative Guide to Alternative Chiral Building Blocks for (R)-2-Methyl-1,4-butanediol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Chiral Purity in Modern Synthesis

In the landscape of pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure compounds is a cornerstone of achieving therapeutic efficacy and safety.[1][2][3] Chiral building blocks, molecules with non-superimposable mirror images, are the foundational units that allow chemists to construct complex, three-dimensional molecular architectures with precision.[4][5] The stereochemical configuration of these blocks is not a trivial detail; it directly dictates the biological activity of the final drug molecule, influencing how it interacts with its target receptor.[3]

(R)-2-Methyl-1,4-butanediol (CAS 22644-28-6) is a valuable C5 chiral building block, prized for its versatile 1,4-diol structure and defined stereocenter.[6][7] It serves as a key intermediate in the synthesis of various complex molecules. However, reliance on a single building block can present challenges related to supply chain, cost, and the specific reactivity required for novel synthetic pathways. This guide provides an in-depth comparison of viable alternatives to this compound, offering researchers and drug development professionals a critical analysis of their respective strengths, weaknesses, and optimal applications, supported by structural comparisons and established synthetic protocols.

The Benchmark: this compound

Before exploring alternatives, it is essential to understand the properties of the benchmark compound. Its structure features a primary and a secondary alcohol, with the chirality defined at the C2 position. This arrangement allows for differential protection and activation strategies, making it a flexible synthon in multi-step syntheses.

PropertyValue
Chemical Formula C₅H₁₂O₂
Molecular Weight 104.15 g/mol [8]
CAS Number 22644-28-6
Appearance Colorless Liquid[6]
Key Features Chiral 1,4-diol, primary & secondary hydroxyls
Primary Applications Asymmetric synthesis, chiral ligand precursor[6][7]

A Comparative Landscape of Chiral Alternatives

The selection of a chiral building block is a strategic decision guided by the target molecule's architecture, the desired reaction pathway, and economic viability. Below, we compare three prominent alternatives, each offering a unique set of properties and synthetic advantages.

(R)-1,3-Butanediol: The Positional Isomer

(R)-1,3-Butanediol is a structural isomer where the hydroxyl groups are in a 1,3-relationship. This seemingly minor change has significant implications for its reactivity and applications, particularly in forming six-membered cyclic derivatives (e.g., acetals, ketals) which can serve as chiral directing groups or protected intermediates.

Causality of Performance: The 1,3-diol arrangement facilitates the formation of stable, six-membered cyclic transition states in many metal-catalyzed and organocatalyzed reactions. This geometry can impart a higher degree of stereocontrol compared to the more flexible seven-membered rings that would be formed from a 1,4-diol. Furthermore, its metabolism in biological systems has been studied, with the (R)-enantiomer showing potential as a ketogenic agent.[9][10]

PropertyValue
Chemical Formula C₄H₁₀O₂
Molecular Weight 90.12 g/mol [9]
CAS Number (R-enantiomer) 6290-03-5[9]
Appearance Colorless, viscous liquid[9][11]
Key Features Chiral 1,3-diol, readily forms 6-membered rings
Primary Applications Co-monomer for polyurethanes/polyesters, humectant, synthesis of anticancer agents.[11][12]

Comparative Summary:

  • Advantage: Offers different reactivity due to the 1,3-diol spacing, enabling distinct cyclization strategies. It is also used in a broader range of industrial applications, including cosmetics and polymers.[11][12]

  • Disadvantage: Not a direct drop-in replacement for 1,4-diol applications. The shorter carbon backbone may not be suitable for all target structures.

(S)-1,2,4-Butanetriol: The Hydrophilic Analogue

Introducing a third hydroxyl group transforms the building block into a highly functionalized, hydrophilic triol. (S)-1,2,4-Butanetriol is a non-natural chiral polyol that serves as a precursor to several high-value pharmaceuticals.[13]

Causality of Performance: The presence of three hydroxyl groups (two primary, one secondary) provides multiple points for chemical modification and increases the molecule's polarity and water solubility. This trifunctionality is crucial for its role as a precursor to key drug synthons like (S)-3-hydroxy-γ-butyrolactone and its derivatives, which are used in the synthesis of cholesterol-lowering drugs like Crestor and Zetia.[14][15] Its synthesis can be achieved via chemical reduction of malic acid esters or, increasingly, through sustainable microbial fermentation routes from sugars like xylose.[15][16][17]

PropertyValue
Chemical Formula C₄H₁₀O₃
Molecular Weight 106.12 g/mol [15]
CAS Number (S-enantiomer) 42890-76-6
Appearance Colorless, viscous, hygroscopic liquid[13][15]
Key Features Chiral 1,2,4-triol, three hydroxyl groups, high polarity
Primary Applications Precursor for statin side chains, synthesis of (+)-azimine and (+)-carpaine, chiral auxiliary.[13][14][16]

Comparative Summary:

  • Advantage: Highly functionalized, enabling access to a different class of target molecules. Bio-based production routes offer a sustainable manufacturing pathway.[13][17]

  • Disadvantage: Significantly different chemical properties from a diol; not suitable for applications requiring only two hydroxyl groups.

(S)-3-Hydroxy-gamma-butyrolactone (S-HGB): The Cyclic Precursor

While not a diol itself, S-HGB is a critical chiral building block that is synthetically related to butanediols and often serves as a superior starting material for specific targets.[18][19] It is a five-membered lactone with a defined stereocenter at the C3 position.

Causality of Performance: The rigid cyclic structure of a lactone pre-organizes the molecule for stereoselective transformations. The lactone can be readily opened under basic or acidic conditions to yield a linear 4-hydroxy-substituted carboxylic acid derivative, providing a different set of functional group handles compared to a simple diol. This feature is expertly exploited in the synthesis of the side chain of Atorvastatin (Lipitor®).[20] A common and efficient synthesis starts from the inexpensive chiral pool chemical L-malic acid.[20]

PropertyValue
Chemical Formula C₄H₆O₃
Molecular Weight 102.09 g/mol [20]
CAS Number 7331-52-4[21]
Appearance Colorless to light yellow liquid[20][22]
Key Features Chiral lactone, versatile precursor to 1,4-difunctional compounds
Primary Applications Key intermediate for Atorvastatin and Linezolid synthesis.[20]

Comparative Summary:

  • Advantage: Excellent synthon for creating 4-hydroxy acid derivatives. Its established role in major blockbuster drugs makes it a well-documented and reliable building block.

  • Disadvantage: Requires a ring-opening step to access the linear 1,4-difunctional structure, adding a step to the synthesis compared to starting with a diol.

Visualizing the Alternatives

The structural differences between these building blocks are key to their distinct chemical behaviors.

Caption: Structural comparison of the benchmark and its alternatives.

Experimental Section: A General Protocol for Performance Evaluation

To objectively compare the efficacy of different chiral diols in a real-world application, a standardized experimental protocol is necessary. Chiral diols are frequently used to form chiral Lewis acid catalysts for asymmetric transformations.[23][24] The following protocol outlines a general procedure for a chiral diol-catalyzed asymmetric Diels-Alder reaction, which can be adapted to benchmark different diols.

Objective: To evaluate the enantioselectivity and yield of a Diels-Alder reaction using a Lewis acid complexed with different chiral diols.

Methodology:

  • Catalyst Preparation (In Situ):

    • In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve the chiral diol (e.g., this compound or an alternative) (0.1 mmol) in 5 mL of anhydrous dichloromethane.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of the Lewis acid (e.g., diethylaluminum chloride, 1.0 M in hexanes) (0.1 mmol) dropwise to the diol solution.

    • Stir the resulting mixture at -78 °C for 45 minutes to ensure complete formation of the chiral Lewis acid complex. The rationale for in situ formation is to generate the active catalyst just before use, preventing potential decomposition.

  • Reaction Execution:

    • In a separate flame-dried Schlenk flask, dissolve the dienophile (e.g., methacrolein) (1.0 mmol) in 10 mL of anhydrous dichloromethane.

    • Cool this solution to -78 °C.

    • Add the freshly prepared chiral catalyst solution from Step 1 to the dienophile solution via cannula transfer.

    • Add the diene (e.g., cyclopentadiene) (1.2 mmol) dropwise to the reaction mixture. The slight excess of the diene ensures complete consumption of the limiting dienophile.

    • Stir the reaction at -78 °C.

  • Monitoring and Work-up:

    • Monitor the reaction's progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding 5 mL of saturated aqueous sodium bicarbonate solution.

    • Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis:

    • Purify the crude product via flash column chromatography.

    • Determine the reaction yield.

    • Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Experimental_Workflow cluster_0 Catalyst Preparation cluster_1 Reaction cluster_2 Work-up & Analysis prep_1 Dissolve Chiral Diol in Anhydrous DCM prep_2 Cool to -78 °C prep_1->prep_2 prep_3 Add Lewis Acid (e.g., Et₂AlCl) prep_2->prep_3 prep_4 Stir for 45 min prep_3->prep_4 react_3 Add Catalyst Solution prep_4->react_3 Transfer Catalyst react_1 Dissolve Dienophile in Anhydrous DCM react_2 Cool to -78 °C react_1->react_2 react_2->react_3 react_4 Add Diene Dropwise react_3->react_4 workup_1 Quench with NaHCO₃ react_4->workup_1 Reaction Complete workup_2 Extract with DCM workup_1->workup_2 workup_3 Dry and Concentrate workup_2->workup_3 analysis_1 Purify via Chromatography workup_3->analysis_1 analysis_2 Determine Yield & ee (Chiral HPLC) analysis_1->analysis_2

Caption: Workflow for evaluating chiral diol performance.

Head-to-Head Comparison Summary

FeatureThis compound (Benchmark)(R)-1,3-Butanediol(S)-1,2,4-Butanetriol(S)-3-Hydroxy-γ-butyrolactone
Structure Chiral 1,4-diolChiral 1,3-diolChiral 1,2,4-triolChiral 5-membered lactone
Key Advantage Versatile 1,4-diol synthonFavorable for 6-membered ring formationsTrifunctional for complex targetsRigid, activated precursor for 4-hydroxy acids
Known Application General asymmetric synthesis[6]Polyurethanes, cosmetics[11][12]Precursor to Crestor/Zetia[14][15]Precursor to Atorvastatin[20]
Typical Synthesis Stereoselective reduction[7]Racemic resolution or asymmetric hydrogenationReduction of malic acid; Bio-fermentation[13][16]Reduction of L-malic acid anhydride[20]
Strategic Use Case Flexible, multi-step synthesis requiring a 1,4-diol.When targeting chiral 1,3-dioxanes or related 6-membered heterocycles.Synthesis of highly polar, polyhydroxylated compounds.Direct and efficient synthesis of chiral 4-hydroxy-substituted carboxylic acid derivatives.

Conclusion and Future Outlook

While this compound remains a highly effective chiral building block, a comprehensive synthetic strategy requires an awareness of viable alternatives. The choice is not about finding a universal "better" molecule, but about selecting the optimal tool for a specific task.

  • (R)-1,3-Butanediol offers an alternative spatial arrangement of hydroxyl groups, unlocking different cyclization and polymerization pathways.

  • (S)-1,2,4-Butanetriol provides an additional functional handle for building complexity and benefits from emerging sustainable bio-production routes.[13][17]

  • (S)-3-Hydroxy-gamma-butyrolactone stands out as a powerful, conformationally restricted precursor for the stereoselective synthesis of critical pharmaceutical intermediates.

The continued development of both chemo- and biocatalytic methods will undoubtedly expand the toolkit of chiral building blocks available to chemists.[25][26] By understanding the distinct advantages and causal mechanisms of each alternative, researchers and drug development professionals can make more informed and strategic decisions, ultimately accelerating the discovery and synthesis of next-generation therapeutics.

References

A Researcher's Guide to the Stereochemical Assignment of Products from (R)-2-Methyl-1,4-butanediol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of a Chiral Scaffold

In the landscape of pharmaceutical development and fine chemical synthesis, the precise control of molecular three-dimensional structure is not merely an academic exercise—it is a fundamental requirement for efficacy and safety. Chiral building blocks, or synthons, are instrumental in this pursuit, offering a reliable method to introduce specific stereocenters into complex target molecules. (R)-2-Methyl-1,4-butanediol, a readily available and versatile chiral diol, serves as an exemplary scaffold for this purpose.[1] Its structure features two primary hydroxyl groups at the C1 and C4 positions and a single, well-defined stereocenter at the C2 position.

This guide provides a comparative analysis of the stereochemical outcomes for several common and synthetically useful transformations of this compound. We will delve into the mechanistic underpinnings that govern stereochemical integrity, providing field-proven experimental protocols and comparative data to aid researchers in making informed decisions for their synthetic strategies. The central theme is to demonstrate how the C2 stereocenter's configuration is preserved across a range of reactions targeting the terminal hydroxyl groups, solidifying its role as a high-fidelity chiral synthon.

Part 1: Foundational Principles of Stereochemical Control

Before examining specific reactions, it is crucial to understand the principles that dictate the stereochemical fate of the C2 center. The reactions discussed in this guide are overwhelmingly stereospecific , a class of reactions where starting materials that are stereoisomers of each other yield products that are also stereoisomers of each other.[2][3]

In the context of this compound, the key determinant of the product's stereochemistry is whether the reaction mechanism involves a direct transformation at the C2 chiral center. For the majority of synthetically useful reactions on this substrate, such as activation, substitution, oxidation, and cyclization, the transformations occur at the C1 and C4 primary carbons. Consequently, the bonds to the C2 stereocenter remain unbroken throughout the reaction sequence, leading to a predictable retention of configuration .

G cluster_start Starting Material cluster_mech Reaction Mechanism cluster_product Product start This compound (R-configuration at C2) mech Transformation occurs at C1 and/or C4 positions. Bonds to C2 stereocenter are NOT broken. start->mech Reagents product Product with (R)-configuration at C2 mech->product Retention of Stereochemistry

Part 2: Activation of Hydroxyls and Subsequent Nucleophilic Substitution

A common strategy in organic synthesis is to convert poor leaving groups, like hydroxyls, into excellent ones. Tosylates (OTs) and mesylates (OMs) are superior leaving groups, and their formation from alcohols proceeds with no change to the stereochemistry of the alcohol carbon.[4] This two-step sequence allows for the introduction of a wide variety of nucleophiles at the C1 and/or C4 positions while preserving the integrity of the C2 stereocenter.

Experimental Protocol: Ditosylation of this compound
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add this compound (1.0 eq.).

  • Solvent: Dissolve the diol in anhydrous pyridine or dichloromethane (DCM) at 0 °C (ice bath).

  • Reagent Addition: Slowly add p-toluenesulfonyl chloride (TsCl) (2.2 eq.) portion-wise, ensuring the internal temperature does not exceed 5 °C. If using DCM, a base such as triethylamine (2.5 eq.) should be added.[5]

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction by slowly adding cold water. If DCM was used, transfer the mixture to a separatory funnel, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product, (R)-2-methylbutane-1,4-diyl bis(4-methylbenzenesulfonate), can be purified by recrystallization or column chromatography.

The subsequent SN2 reaction with a chosen nucleophile (e.g., NaN₃, NaCN, LiBr) proceeds via backside attack at the primary carbons (C1 and C4), which are sterically unhindered. This step also has no impact on the C2 stereocenter.

// Define nodes R_Diol [label="(R)-Diol"]; TsCl [label="TsCl, Pyridine"]; R_Ditosylate [label="(R)-Ditosylate"]; Nuc [label="2 eq. Nu⁻"]; R_Product [label="(R)-Disubstituted Product"];

// Define edges R_Diol -> R_Ditosylate [label="Retention at C2"]; R_Ditosylate -> R_Product [label="Retention at C2\n(SN2 at C1/C4)"];

// Invisible edges for alignment TsCl -> R_Ditosylate [style=invis]; Nuc -> R_Product [style=invis]; } केंदot Figure 2: Workflow for tosylation and substitution, preserving the (R)-configuration.

Comparative Performance
Reaction StageReagent SystemProductStereochemical Outcome at C2Typical YieldReference
Activation TsCl / Pyridine(R)-ditosylateRetention>90%[4]
Activation MsCl / Et₃N(R)-dimesylateRetention>95%[4]
Substitution NaN₃ in DMF(R)-1,4-diazido-2-methylbutaneRetention>85%General SN2
Substitution NaCN in DMSO(R)-3-methylhexane-1,6-dinitrileRetention>80%General SN2

Part 3: Intramolecular Cyclization to Chiral Tetrahydrofurans

Substituted tetrahydrofurans (THFs) are prevalent structural motifs in natural products and pharmaceuticals. This compound is an ideal precursor for the synthesis of (R)-3-Methyltetrahydrofuran via acid-catalyzed cyclodehydration.[6][7][8]

The mechanism involves the protonation of one hydroxyl group, converting it into a good leaving group (water). The second hydroxyl group then acts as an intramolecular nucleophile, attacking the carbon bearing the leaving group in an SN2 fashion to form the five-membered ring. Crucially, the reaction occurs at the C1 and C4 carbons, leaving the C2 stereocenter untouched and ensuring the product retains the (R)-configuration.

// Nodes start [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; protonation [label="Protonation of C4-OH\nwith H⁺"]; intermediate [label="Intermediate with -OH₂⁺\n(Good Leaving Group)"]; attack [label="Intramolecular SN2 Attack\n(C1-OH attacks C4)"]; product_protonated [label="Protonated THF Ring"]; deprotonation [label="Deprotonation"]; product [label="(R)-3-Methyltetrahydrofuran", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> protonation [label="Acid Catalyst\n(e.g., H₂SO₄)"]; protonation -> intermediate; intermediate -> attack [label="H₂O departs"]; attack -> product_protonated; product_protonated -> deprotonation; deprotonation -> product; } केंदot Figure 3: Mechanism of acid-catalyzed cyclization of this compound.

Experimental Protocol: Acid-Catalyzed Cyclization
  • Setup: Assemble a distillation apparatus with a round-bottom flask, a Dean-Stark trap (or similar), and a condenser.

  • Reagents: Charge the flask with this compound and a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or a solid acid catalyst like zirconium sulfate).[8]

  • Reaction: Heat the mixture to a temperature sufficient to effect dehydration and distill the product (typically 150-250 °C, depending on the catalyst).[6][7] The water byproduct is removed as it forms, driving the equilibrium towards the product.

  • Collection: Collect the distillate, which consists primarily of (R)-3-Methyltetrahydrofuran and water.

  • Workup: Separate the organic layer. Wash with a saturated NaHCO₃ solution to neutralize any residual acid, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous K₂CO₃ or MgSO₄ and purify by fractional distillation.

Comparison of Catalytic Systems
CatalystReaction TemperatureProduct SelectivityKey AdvantageReference
H₂SO₄ (Homogeneous) ~180 °CHighReadily available[6]
Zirconium Sulfate (Solid Acid) 150-350 °CHighReusable, potentially greener process[8]
High-Temp Liquid Water 200-350 °CHigh (Equilibrium)Catalyst-free, environmentally benign[7]

Part 4: Oxidation of Primary Alcohols

The oxidation of the terminal hydroxyl groups to aldehydes or carboxylic acids is another fundamental transformation. This allows the chiral (R)-2-methylbutane backbone to be incorporated into molecules like polyesters or used in further C-C bond-forming reactions. Again, since the oxidation occurs at the C1 and C4 positions, the stereochemistry at C2 is preserved.

Comparison of Oxidation Methods

A variety of reagents can be employed, with the choice depending on the desired oxidation state (aldehyde vs. carboxylic acid).

Desired ProductReagent SystemStereochemical Outcome at C2Notes
(R)-2-methylbutanedial PCC in DCMRetentionStandard, reliable method for aldehydes.
(R)-2-methylbutanedial Swern Oxidation (Oxalyl chloride, DMSO, Et₃N)RetentionMild conditions, avoids heavy metals.
(R)-2-methylbutanedioic acid Jones Reagent (CrO₃, H₂SO₄, acetone)RetentionStrong oxidizing agent, directly to acid.
(R)-2-methylbutanedioic acid TEMPO, NaOClRetentionCatalytic, metal-free oxidation.
Experimental Protocol: Swern Oxidation to (R)-2-methylbutanedial
  • Oxalyl Chloride Activation: In a flame-dried flask under nitrogen, dissolve oxalyl chloride (2.5 eq.) in anhydrous DCM and cool to -78 °C (dry ice/acetone bath).

  • DMSO Addition: Slowly add anhydrous DMSO (5.0 eq.) via syringe. Stir for 15 minutes.

  • Alcohol Addition: Add a solution of this compound (1.0 eq.) in DCM dropwise, keeping the temperature below -65 °C. Stir for 1 hour.

  • Quench: Add triethylamine (Et₃N) (6.0 eq.) and stir for 30 minutes.

  • Warm & Workup: Remove the cooling bath and allow the reaction to warm to room temperature. Add water and transfer to a separatory funnel. Separate the layers, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate carefully. The resulting dialdehyde is often used immediately in the next step due to potential instability.

Conclusion

This compound is a robust chiral building block whose stereochemical integrity is maintained across a wide array of common synthetic transformations. The reactions of activation, substitution, oxidation, and cyclization predominantly occur at the terminal C1 and C4 primary hydroxyl groups, leaving the C2 stereocenter unaffected. This predictable behavior allows for the confident assignment of an (R)-configuration to the 2-methylbutane backbone in the resulting products. By understanding the underlying mechanisms, researchers can reliably leverage this synthon to construct complex chiral molecules with a high degree of stereochemical precision.

References

A Comparative Guide to the Catalytic Synthesis of (R)-2-Methyl-1,4-butanediol

Author: BenchChem Technical Support Team. Date: January 2026

(R)-2-Methyl-1,4-butanediol is a valuable chiral building block in the synthesis of pharmaceuticals and other complex organic molecules. Its stereocenter demands precise control during synthesis, making the choice of catalyst paramount. This guide provides an in-depth comparative analysis of the leading chemo-catalytic and biocatalytic approaches for the enantioselective synthesis of this important diol. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a quantitative comparison of their performance to guide researchers, scientists, and drug development professionals in selecting the optimal synthetic strategy.

Introduction: The Significance of this compound

The non-racemic diol, this compound, serves as a crucial chiral synthon. The spatial arrangement of its hydroxyl and methyl groups is key to the biological activity of many target molecules. Consequently, synthetic routes that can deliver this compound with high enantiomeric purity are of significant interest to the pharmaceutical and fine chemical industries. The primary challenge lies in the efficient and selective creation of the chiral center at the C2 position. This guide will explore and compare two powerful catalytic paradigms to achieve this: asymmetric hydrogenation using chiral metal complexes and stereoselective bioreduction using enzymes.

Chemo-Catalytic Approach: Asymmetric Hydrogenation

Asymmetric hydrogenation is a cornerstone of modern organic synthesis, enabling the production of chiral compounds with high enantioselectivity. For the synthesis of this compound, the most promising route involves the asymmetric hydrogenation of a prochiral precursor, typically itaconic acid or its esters, followed by reduction of the resulting carboxylic acid or ester groups.

The Catalyst of Choice: Ruthenium-BINAP Complexes

Among the plethora of chiral catalysts, Ruthenium(II) complexes bearing the chiral diphosphine ligand 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) have demonstrated exceptional efficacy in the asymmetric hydrogenation of α,β-unsaturated carboxylic acids.[1] The chirality of the final product is dictated by the chirality of the BINAP ligand used; (R)-BINAP typically yields the (R)-product.

Causality Behind Experimental Choices: The success of the Ru-BINAP system hinges on the formation of a rigid and well-defined chiral environment around the metal center.[2] The C2-axial chirality of the BINAP ligand forces the phenyl groups on the phosphorus atoms into a specific conformation, creating a "chiral pocket."[2] The substrate, itaconic acid, coordinates to the ruthenium center as a bidentate ligand through its carboxyl group and the olefin.[1] The steric interactions between the substrate and the phenyl groups of the BINAP ligand favor a specific binding orientation, leading to the preferential hydrogenation of one enantioface of the double bond.[2]

Experimental Protocol: Asymmetric Hydrogenation of Itaconic Acid

The following is a representative protocol for the asymmetric hydrogenation of itaconic acid to (R)-2-methylsuccinic acid, a direct precursor to this compound.

Step 1: Catalyst Preparation (in situ)

  • In a glovebox, a Schlenk flask is charged with [RuCl2(benzene)]2 (1 mol%) and (R)-BINAP (2.2 mol%).

  • Anhydrous and degassed dimethylformamide (DMF) is added, and the mixture is stirred at 100°C for 10 minutes to form the active catalyst complex.[2]

Step 2: Hydrogenation

  • The catalyst solution is cooled to room temperature.

  • Itaconic acid (100 mol%) is added to the flask.

  • The flask is transferred to an autoclave, which is then purged with hydrogen gas.

  • The autoclave is pressurized with hydrogen (typically 50-100 atm) and stirred at room temperature for 12-24 hours.[2]

  • Reaction progress is monitored by taking aliquots and analyzing them by chiral HPLC or GC.

Step 3: Work-up and Isolation of (R)-2-Methylsuccinic Acid

  • Upon completion, the autoclave is carefully depressurized.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in water and the pH is adjusted to ~2 with HCl.

  • The aqueous solution is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield (R)-2-methylsuccinic acid.

Step 4: Reduction to this compound

  • The crude (R)-2-methylsuccinic acid is dissolved in anhydrous tetrahydrofuran (THF).

  • This solution is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH4) in THF at 0°C.

  • The reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.

  • The reaction is carefully quenched by the sequential addition of water, 15% NaOH solution, and water.

  • The resulting precipitate is filtered off, and the filtrate is dried and concentrated to afford this compound.

Performance and Limitations

The Ru-BINAP catalyzed asymmetric hydrogenation typically affords (R)-2-methylsuccinic acid with high enantiomeric excess (e.e. >95%). The subsequent reduction with LiAlH4 is a non-stereoselective process that does not affect the chiral center.

Limitations:

  • High Pressure: The requirement for high-pressure hydrogen necessitates specialized equipment.

  • Catalyst Cost and Removal: Ruthenium and chiral ligands are expensive, and removal of the metal from the final product can be challenging.

  • Substrate Scope: The efficiency of the catalyst can be sensitive to the substrate structure.

Biocatalytic Approach: Stereoselective Reduction

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes, operating under mild conditions, can exhibit exquisite stereoselectivity, making them ideal for the synthesis of chiral molecules like this compound.

The Power of Nature's Catalysts: Alcohol Dehydrogenases

Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones.[3] In the synthetic direction, they can reduce a prochiral ketone or aldehyde to a chiral alcohol with high enantioselectivity. For the synthesis of this compound, a two-step enzymatic reduction of a suitable precursor like 2-methylsuccinic acid or its ester can be envisioned, or a direct reduction of a diketo or keto-hydroxy precursor. Many ADHs that produce (R)-alcohols have been identified, particularly from microorganisms of the genus Lactobacillus.[4]

Causality Behind Experimental Choices: The high enantioselectivity of ADHs stems from the specific three-dimensional architecture of their active site. The substrate binds in a precise orientation through a network of hydrogen bonds and hydrophobic interactions. The nicotinamide adenine dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (NADPH) cofactor, which provides the hydride for the reduction, is also precisely positioned. This lock-and-key arrangement ensures that the hydride is delivered to only one face of the carbonyl group, leading to the formation of a single enantiomer of the alcohol. The use of a whole-cell biocatalyst is often preferred as it circumvents the need for enzyme purification and provides a system for cofactor regeneration.

Experimental Protocol: Whole-Cell Bioreduction

The following is a representative protocol for the whole-cell bioreduction of a precursor to this compound using a recombinant E. coli strain overexpressing an (R)-selective ADH from a Lactobacillus species and a glucose dehydrogenase (GDH) for cofactor regeneration.

Step 1: Biocatalyst Preparation

  • E. coli cells co-expressing the (R)-ADH and GDH are grown in a suitable fermentation medium (e.g., LB broth with appropriate antibiotics) at 37°C until they reach the mid-log phase.

  • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • The cells are further incubated at a lower temperature (e.g., 20-25°C) for 12-16 hours to allow for proper protein folding.

  • The cells are harvested by centrifugation, washed with buffer (e.g., phosphate buffer, pH 7.0), and can be used directly as a whole-cell biocatalyst or lyophilized for storage.[4]

Step 2: Bioreduction

  • In a reaction vessel, the whole cells are suspended in a buffer solution.

  • A co-substrate for cofactor regeneration, such as glucose, is added.

  • The precursor substrate (e.g., dimethyl 2-methylsuccinate) is added to the reaction mixture. To avoid substrate toxicity, it can be fed portion-wise.

  • The reaction is incubated at a controlled temperature (e.g., 30°C) with gentle agitation.

  • The progress of the reaction is monitored by analyzing samples using GC or HPLC.

Step 3: Work-up and Isolation

  • Once the reaction is complete, the cells are removed by centrifugation.

  • The supernatant is extracted with an organic solvent like ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography to yield pure this compound.

Performance and Advantages

Biocatalytic reductions can achieve excellent enantioselectivities (often >99% e.e.) and high yields.

Advantages:

  • High Selectivity: Enzymes can be highly chemo-, regio-, and stereoselective.

  • Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media at or near room temperature and atmospheric pressure.

  • Environmentally Friendly: The use of non-toxic catalysts and solvents makes this a greener approach.[5]

  • Potential for Cost-Effectiveness: Whole-cell biocatalysts can be inexpensive to produce.

Comparative Analysis

To provide a clear comparison, the key performance metrics of the chemo-catalytic and biocatalytic approaches are summarized in the table below. The data is representative and can vary depending on the specific catalyst, substrate, and reaction conditions.

FeatureChemo-Catalysis (Ru-BINAP)Biocatalysis (Whole-Cell ADH)
Catalyst (R)-BINAP-Ru(II) complex(R)-selective Alcohol Dehydrogenase
Precursor Itaconic Acid / Esters2-Methylsuccinic Acid / Esters
Enantioselectivity (e.e.) >95%>99%
Yield HighHigh
Reaction Temperature Room Temperature to 100°C25-37°C
Reaction Pressure High (50-100 atm H₂)Atmospheric
Solvent Organic (DMF, Methanol)Aqueous Buffer
Cofactor Not requiredNADH/NADPH (requires regeneration)
Catalyst Separation ChallengingSimple (centrifugation)
Cost High (precious metal, ligand)Potentially low (fermentation)
Environmental Impact HigherLower

Mechanistic Visualizations

To further elucidate the catalytic processes, the following diagrams illustrate the proposed mechanisms for both the chemo-catalytic and biocatalytic routes.

Chemo-Catalytic Pathway: Asymmetric Hydrogenation

chemo_catalysis cluster_0 Catalytic Cycle Ru_cat [(R)-BINAP]Ru(II) Catalyst Coord Substrate Coordination Ru_cat->Coord Substrate Itaconic Acid Substrate->Coord H2_add H2 Oxidative Addition Coord->H2_add Hydride_mig Hydride Migration H2_add->Hydride_mig Stereodetermining Step Product_rel Product Release Hydride_mig->Product_rel Product_rel->Ru_cat Regeneration Product (R)-2-Methylsuccinic Acid Product_rel->Product

Caption: Proposed catalytic cycle for Ru-BINAP asymmetric hydrogenation.

Biocatalytic Pathway: Enzymatic Reduction

bio_catalysis cluster_1 Enzymatic Reduction & Cofactor Regeneration cluster_2 Primary Reaction cluster_3 Cofactor Regeneration Enzyme_active_site ADH Active Site Product This compound Enzyme_active_site->Product Hydride Transfer NAD NAD+ Enzyme_active_site->NAD Substrate 2-Methylsuccinate Derivative Substrate->Enzyme_active_site NADH NADH NADH->Enzyme_active_site GDH Glucose Dehydrogenase (GDH) NAD->GDH GDH->NADH Gluconolactone Gluconolactone GDH->Gluconolactone Glucose Glucose Glucose->GDH

Caption: Biocatalytic reduction with integrated cofactor regeneration.

Conclusion and Future Outlook

Both chemo-catalytic asymmetric hydrogenation and biocatalytic stereoselective reduction are powerful and effective strategies for the synthesis of this compound.

  • Chemo-catalysis , particularly with Ru-BINAP systems, offers a well-established and highly enantioselective route. However, the operational requirements of high pressure and the cost and potential toxicity of the metal catalyst are significant considerations.

  • Biocatalysis , using whole-cell systems with (R)-selective alcohol dehydrogenases, presents a compelling green alternative. It operates under mild, environmentally benign conditions and can achieve exceptional enantioselectivity. The primary challenges in biocatalysis often lie in enzyme discovery, protein engineering for optimal performance, and process optimization for high substrate loading and space-time-yield.

The choice between these two approaches will depend on the specific requirements of the synthesis, including scale, cost constraints, available equipment, and sustainability goals. For large-scale, green production, biocatalysis is an increasingly attractive option. For smaller-scale synthesis where the infrastructure for high-pressure reactions is available, asymmetric hydrogenation remains a robust and reliable method.

Future research will likely focus on the development of more active and recyclable chemo-catalysts that can operate under milder conditions, as well as the discovery and engineering of more robust and efficient enzymes for biocatalytic processes. The synergy between these two fields, such as the use of immobilized enzymes that combine the advantages of homogeneous and heterogeneous catalysis, will undoubtedly pave the way for even more efficient and sustainable syntheses of valuable chiral molecules like this compound.

References

A Comparative Guide to the Efficacy of (R)- and (S)-2-Methyl-1,4-butanediol in Asymmetric Induction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for efficient and selective methods to control stereochemistry is paramount. Chiral diols are a cornerstone of this field, serving as versatile synthons, chiral auxiliaries, and precursors to sophisticated chiral ligands. This guide provides an in-depth technical comparison of the enantiomeric pair, (R)- and (S)-2-Methyl-1,4-butanediol, as potential agents for asymmetric induction. While direct comparative studies are nascent in the literature, this document synthesizes established principles of stereocontrol and provides a theoretical framework for their application, supported by proposed experimental designs to evaluate their efficacy.

The Foundation: Understanding Asymmetric Induction with Chiral Diols

Asymmetric induction is the process of preferentially forming one enantiomer or diastereomer of a chiral product from a prochiral substrate. This is often achieved by employing a chiral molecule that influences the transition state of the reaction. Chiral diols are particularly effective in this role due to their bidentate nature, which allows them to form rigid cyclic structures with substrates or metal catalysts, thereby creating a well-defined chiral environment.

(R)- and (S)-2-Methyl-1,4-butanediol are attractive candidates for asymmetric induction due to their C2 symmetry and the presence of a stereogenic center at the C2 position. The methyl group's spatial orientation is expected to play a crucial role in directing the approach of reagents, leading to stereoselective transformations.

Synthesis of Enantiopure (R)- and (S)-2-Methyl-1,4-butanediol

The accessibility of enantiomerically pure starting materials is a critical first step. Both (R)- and (S)-2-Methyl-1,4-butanediol can be synthesized from readily available chiral precursors. A common strategy involves the use of chiral pool starting materials, such as malic acid or itaconic acid, followed by stereoselective transformations.

Key Synthetic Approaches:

  • From Itaconic Acid: Catalytic hydrogenation of biomass-derived itaconic acid can yield 2-methyl-1,4-butanediol. Enantioselective hydrogenation using chiral catalysts can provide access to the individual enantiomers.

  • From Chiral Lactones: Stereoselective reduction of chiral γ-lactones, which can be derived from natural sources, is another effective route. For example, the reduction of ethyl (S)-2-methyl-4-oxobutanoate with a suitable reducing agent would yield (S)-2-Methyl-1,4-butanediol.

Theoretical Framework for Asymmetric Induction

The efficacy of (R)- and (S)-2-Methyl-1,4-butanediol in asymmetric induction can be harnessed in two primary ways: as chiral auxiliaries covalently bonded to the substrate, or as precursors for chiral ligands that coordinate to a metal catalyst.

(R)- and (S)-2-Methyl-1,4-butanediol as Chiral Auxiliaries

When used as a chiral auxiliary, the diol is temporarily attached to a prochiral substrate, directing the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can ideally be recovered.

Proposed Application: Diastereoselective Aldol Reaction

A classic example is the use of a chiral acetal derived from the diol and a prochiral aldehyde to direct the addition of a nucleophile. The rigid cyclic structure of the acetal is expected to shield one face of the molecule, forcing the nucleophile to attack from the less hindered side.

The stereochemical outcome would be directly dependent on the configuration of the diol used. The (R)-diol would lead to one diastereomer, while the (S)-diol would produce the opposite.

G cluster_R Using (R)-2-Methyl-1,4-butanediol cluster_S Using (S)-2-Methyl-1,4-butanediol Prochiral_Aldehyde_R Prochiral Aldehyde Chiral_Acetal_R Chiral Acetal (R) Prochiral_Aldehyde_R->Chiral_Acetal_R Acetal Formation R_Diol This compound R_Diol->Chiral_Acetal_R Diastereomer_A Diastereomer A Chiral_Acetal_R->Diastereomer_A Nucleophilic Addition Nucleophile_R Nucleophile Nucleophile_R->Diastereomer_A Product_A Enantiomer A Diastereomer_A->Product_A Cleavage Cleavage_R Auxiliary Cleavage Prochiral_Aldehyde_S Prochiral Aldehyde Chiral_Acetal_S Chiral Acetal (S) Prochiral_Aldehyde_S->Chiral_Acetal_S Acetal Formation S_Diol (S)-2-Methyl-1,4-butanediol S_Diol->Chiral_Acetal_S Diastereomer_B Diastereomer B Chiral_Acetal_S->Diastereomer_B Nucleophilic Addition Nucleophile_S Nucleophile Nucleophile_S->Diastereomer_B Product_B Enantiomer B Diastereomer_B->Product_B Cleavage Cleavage_S Auxiliary Cleavage

Figure 1. Proposed workflow for diastereoselective synthesis using (R)- and (S)-2-Methyl-1,4-butanediol as chiral auxiliaries.

Chiral Ligands Derived from (R)- and (S)-2-Methyl-1,4-butanediol

The diols can serve as a chiral backbone for the synthesis of bidentate ligands, such as diphosphines, which are widely used in asymmetric catalysis. The chirality of the diol is transferred to the ligand, which then coordinates to a metal center to create a chiral catalyst.

Proposed Application: Asymmetric Hydrogenation

A chiral diphosphine ligand derived from either (R)- or (S)-2-methyl-1,4-butanediol could be used in a rhodium- or ruthenium-catalyzed asymmetric hydrogenation of a prochiral olefin. The stereochemical outcome of the hydrogenation would be dictated by the chirality of the ligand.

G cluster_ligand Chiral Ligand Synthesis cluster_catalysis Asymmetric Catalysis Diol (R)- or (S)-2-Methyl-1,4-butanediol Activated_Diol Activated Diol (e.g., Ditosylate) Diol->Activated_Diol Activation Diphosphine Chiral Diphosphine Ligand Activated_Diol->Diphosphine Nucleophilic Substitution with PR2- Chiral_Catalyst Chiral Catalyst Diphosphine->Chiral_Catalyst Ligand Exchange Metal_Precursor Metal Precursor (e.g., [Rh(COD)2]BF4) Metal_Precursor->Chiral_Catalyst Enantiomer_Product Enantioenriched Product Chiral_Catalyst->Enantiomer_Product Catalytic Hydrogenation Prochiral_Olefin Prochiral Olefin Prochiral_Olefin->Enantiomer_Product H2 H2 H2->Enantiomer_Product

Figure 2. General scheme for the synthesis of a chiral diphosphine ligand from 2-methyl-1,4-butanediol and its application in asymmetric hydrogenation.

Designing a Comparative Experimental Study

To rigorously evaluate the efficacy of (R)- versus (S)-2-Methyl-1,4-butanediol, a head-to-head comparison in a well-defined asymmetric reaction is necessary. Below is a proposed experimental design.

Objective: To compare the diastereoselectivity and enantioselectivity induced by chiral auxiliaries and ligands derived from (R)- and (S)-2-Methyl-1,4-butanediol.

Proposed Reaction: Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is an excellent benchmark for asymmetric induction due to its well-understood mechanism and the formation of multiple stereocenters.

Experimental Protocol Outline:

  • Synthesis of Chiral Dienophiles:

    • React acrylic acid with this compound to form the corresponding chiral acrylate ester (dienophile).

    • Separately, react acrylic acid with (S)-2-Methyl-1,4-butanediol to form the enantiomeric chiral acrylate ester.

  • Asymmetric Diels-Alder Reaction:

    • React the (R)-diol-derived acrylate with a suitable diene (e.g., cyclopentadiene) in the presence of a Lewis acid catalyst (e.g., Et₂AlCl).

    • Concurrently, react the (S)-diol-derived acrylate under identical conditions.

  • Analysis:

    • Determine the diastereomeric ratio of the products from each reaction using ¹H NMR spectroscopy or HPLC.

    • Cleave the chiral auxiliary from the major diastereomer of each reaction.

    • Determine the enantiomeric excess (ee) of the resulting cycloadducts using chiral HPLC or GC.

Data Presentation:

The results of this comparative study can be summarized in a table for clear analysis.

Chiral AuxiliaryDieneLewis AcidDiastereomeric Ratio (endo:exo)Major DiastereomerEnantiomeric Excess (ee) of Product
This compound AcrylateCyclopentadieneEt₂AlCl[Experimental Value][Experimental Value][Experimental Value]
(S)-2-Methyl-1,4-butanediol AcrylateCyclopentadieneEt₂AlCl[Experimental Value][Experimental Value][Experimental Value]

Expected Outcome:

It is hypothesized that the (R)- and (S)-diol derived auxiliaries will induce opposite stereochemistry in the Diels-Alder adducts. The magnitude of the diastereoselectivity and the resulting enantiomeric excess will provide a direct measure of the efficacy of each enantiomer in this specific transformation.

Conclusion

While the existing literature does not yet provide a direct comparative study on the efficacy of (R)- versus (S)-2-Methyl-1,4-butanediol in asymmetric induction, the theoretical principles of stereocontrol strongly suggest their potential as valuable tools in the synthetic chemist's arsenal. Their C2 symmetry and the defined stereocenter at the C2 position provide a solid foundation for their use as both chiral auxiliaries and precursors to chiral ligands.

The proposed experimental framework offers a clear path for researchers to systematically evaluate and compare the performance of these enantiomeric diols. Such studies are crucial for unlocking their full potential and expanding the repertoire of readily accessible and effective chiral building blocks for the synthesis of complex, enantioenriched molecules. The insights gained from these investigations will undoubtedly contribute to the advancement of asymmetric synthesis and its applications in drug discovery and development.

A Guide to the Impact of Methyl-Substituents on the Properties of Butanediol-Based Polyesters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Bio-based aliphatic polyesters are at the forefront of sustainable polymer research, offering promising alternatives to conventional petroleum-based plastics. Among these, poly(butylene succinate) (PBS), synthesized from succinic acid and 1,4-butanediol, is a well-regarded biodegradable polymer known for its excellent processability and balanced mechanical properties.[1][2][3] However, its applications can be limited by its inherent semi-crystalline nature and specific thermal profile. A key strategy for tuning the properties of these materials is the chemical modification of the monomer units.

This guide provides a comprehensive comparison of butanediol-based polyesters, focusing on the systematic impact of introducing methyl-substituents to the diol monomer. We will explore how this seemingly minor structural modification—the addition of one or more methyl groups—profoundly alters the thermal, mechanical, and biodegradable properties of the resulting polymers. This analysis is grounded in experimental data to provide researchers, scientists, and drug development professionals with a clear understanding of the structure-property relationships that govern these versatile biomaterials.

Section 1: The Monomeric Building Blocks

The foundation of the polyester's properties lies in the structure of its diol monomer. The comparison begins with the standard linear diol, 1,4-butanediol (1,4-BDO), and extends to its methyl-substituted analogues. The presence, number, and position of methyl groups introduce steric hindrance and, significantly, chiral centers, which disrupt the polymer chain's ability to pack into ordered structures.[4]

cluster_BDO 1,4-Butanediol (Unsubstituted) cluster_PDO 1,4-Pentanediol (1x Methyl) cluster_HDO 2,5-Hexanediol (2x Methyl) BDO PDO HDO

Caption: Chemical structures of 1,4-butanediol and its methyl-substituted analogues.

Section 2: Synthesis of Butanediol-Based Polyesters

The most common and effective method for synthesizing these polyesters is a two-step melt polycondensation process. This technique avoids the use of harsh solvents and allows for the production of high molecular weight polymers, which is critical for achieving desirable mechanical properties.[5][6]

The causality behind this two-step choice is efficiency and control. The initial transesterification or esterification step occurs at a lower temperature to create low molecular weight oligomers while efficiently removing the primary byproduct (water or methanol). The subsequent polycondensation step is performed under high vacuum and increased temperature to drive the equilibrium toward a high molecular weight polymer by removing the diol byproduct (e.g., glycol).[7]

G start Monomers (Diol + Diacid/Diester) + Catalyst step1 Step 1: Esterification (e.g., 150-180°C, 2-4h) Under N2 Atmosphere start->step1 byproduct1 Byproduct Removal (Water/Methanol) step1->byproduct1 Generates step2 Step 2: Polycondensation (e.g., 220-240°C, 3-5h) Under High Vacuum step1->step2 Forms Oligomers byproduct2 Byproduct Removal (Excess Diol) step2->byproduct2 Generates end High Molecular Weight Polyester step2->end

Caption: Generalized workflow for two-step melt polycondensation of polyesters.

Experimental Protocol: Synthesis of Poly(butylene succinate-co-2-methyl-1,3-propylene succinate)

This protocol is adapted from established methodologies for synthesizing PBS-rich copolyesters.[5]

  • Reactor Setup: Charge a 500 mL three-neck reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser with succinic acid, 1,4-butanediol (1,4-BDO), 2-methyl-1,3-propanediol (MPD), and a catalyst such as titanium tetraisopropoxide (TTIP) (~250 ppm). The molar ratio of total diols to diacid should be approximately 1.1:1.

  • Esterification: Heat the mixture to 180-200°C under a slow stream of nitrogen gas. Maintain this temperature for 2-4 hours with constant stirring to allow for the esterification reaction and the removal of water as a byproduct.

  • Polycondensation: Gradually reduce the pressure to below 100 Pa while increasing the temperature to 220-240°C. This stage is critical for building molecular weight.

  • Reaction Monitoring: Continue the reaction for 3-5 hours. The process can be monitored by observing the increase in torque on the mechanical stirrer, which corresponds to the rising viscosity of the polymer melt.

  • Product Recovery: Once the desired viscosity is achieved, stop the reaction and cool the reactor to room temperature under nitrogen. The resulting solid polyester can then be removed and purified if necessary.

Section 3: Comparative Analysis of Polyester Properties

The introduction of methyl groups serves as a powerful tool to tune the polymer's final characteristics. The effects are most pronounced in the thermal and mechanical domains.

sub Methyl Substituent Introduced on Diol node1 Increased Steric Hindrance & Chain Irregularity (Chirality) sub->node1 node2 Restricted Chain Segmental Motion sub->node2 node1a Disruption of Crystal Packing node1->node1a node1b Steric Shielding of Ester Bonds node1->node1b node2a Higher Energy Needed for Amorphous Transition node2->node2a res1 Reduced Crystallinity (Xc) node1a->res1 res2 Lower Melting Temp (Tm) node1a->res2 res3 Decreased Biodegradability node1b->res3 res4 Increased Glass Transition Temp (Tg) node2a->res4

Caption: Cause-and-effect of methyl substitution on key polyester properties.

3.1 Thermal Properties: A Shift from Crystalline to Amorphous

The most dramatic effect of methyl substitution is the suppression of crystallinity.[4][8] Linear chains of PBS can pack tightly into a semi-crystalline structure, giving it a distinct melting temperature (T_m) around 114-115°C and a low glass transition temperature (T_g) of approximately -33°C.[1][4]

When methyl groups are introduced, they act as defects along the polymer backbone. This steric hindrance, especially when using racemic mixtures of chiral diols like 1,4-pentanediol or 2,5-hexanediol, severely disrupts the chain's ability to fold and crystallize.[4][9] The result is a significant drop in T_m and crystallinity, often leading to completely amorphous materials.[4][5]

Concurrently, the methyl side groups restrict the rotation and mobility of the polymer chains in the amorphous phase. This increased rigidity means more thermal energy is required to transition the material from a glassy to a rubbery state, leading to a consistent and predictable increase in the glass transition temperature (T_g).[4][8][10]

Table 1: Comparison of Thermal Properties for Succinate-Based Polyesters

Polyester Diol Used Number of Methyl Groups T_g (°C) T_m (°C) Crystallinity
Poly(butylene succinate) 1,4-Butanediol 0 -33 114-115 Semi-crystalline
Poly(1,4-pentylene succinate) 1,4-Pentanediol (racemic) 1 -29 Not Observed Amorphous
Poly(2,5-hexylene succinate) 2,5-Hexanediol (racemic) 2 -14 Not Observed Amorphous
Poly(2-methyl-1,3-propylene succinate) 2-methyl-1,3-propanediol 1 - Not Observed Amorphous

(Data synthesized from sources[4][5][8])

3.2 Mechanical Properties: Tuning Strength and Flexibility

The mechanical properties of these polyesters are intrinsically linked to their degree of crystallinity. Neat PBS is a relatively ductile polymer with a tensile strength of about 30-35 MPa and an elastic modulus in the range of 300-500 MPa.[1][3][11]

The loss of crystallinity caused by methyl substitution typically leads to softer, more flexible materials. For instance, some methyl-branched copolyesters exhibit a lower modulus but a higher elongation at break compared to their linear, unsubstituted analogues.[9] However, this is not a universal rule. The introduction of rigid cyclic monomers like 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO) into PBF has been shown to increase both tensile modulus and tensile strength, despite rendering the polymer amorphous.[12] This demonstrates that the specific architecture of the substituent plays a crucial role.

Table 2: Comparison of Mechanical Properties

Polymer Description Tensile Strength (MPa) Elongation at Break (%) Young's Modulus (MPa)
Poly(butylene succinate) (PBS) Unsubstituted, semi-crystalline 18.6 - 35 >300 300 - 574
P(BS-co-BMS) 10% Copolyester with 10% 2-methylsuccinate units ~30 ~500 -
P(BF-co-BTF) 18% Furanoate copolyester with 18% CBDO units 80 ~5 -

(Data synthesized from sources[1][11][12][13][14])

3.3 Biodegradability and Hydrophobicity

The biodegradability of aliphatic polyesters occurs via enzymatic hydrolysis of their ester bonds. Research indicates that methyl branching significantly decreases this rate of degradation.[9] The bulky methyl side chains can sterically hinder the ability of enzymes, such as cutinase, to access and cleave the ester linkages along the polymer backbone. This allows for the fine-tuning of the material's stability and degradation profile for specific applications.

Furthermore, the introduction of nonpolar methyl groups tends to increase the polymer's surface hydrophobicity, as measured by water contact angle experiments.[9] This property could be advantageous for applications requiring water resistance, such as in coatings or packaging films.

Section 4: Standard Characterization Protocols

To ensure self-validating and reproducible results, standardized characterization is essential.

  • Differential Scanning Calorimetry (DSC):

    • Purpose: To determine T_g, T_m, and crystallization temperature (T_c).

    • Methodology: A sample (5-10 mg) is sealed in an aluminum pan. It is typically heated to a temperature well above its T_m to erase thermal history, then cooled at a controlled rate (e.g., 10 °C/min) to observe T_c, and finally heated again at the same rate to observe T_g and T_m.[13]

  • Thermogravimetric Analysis (TGA):

    • Purpose: To assess thermal stability and degradation temperature.

    • Methodology: A sample is heated in a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min), and its weight loss is recorded as a function of temperature. The temperature at 5% weight loss (T_d,5) is a common metric for stability.[13]

  • Gel Permeation Chromatography (GPC):

    • Purpose: To determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and polydispersity index (PDI).

    • Methodology: The polymer is dissolved in a suitable solvent (e.g., chloroform) and injected into a GPC system. The elution time is compared against a set of known standards (e.g., polystyrene) to calculate the molecular weight distribution.[5]

Conclusion

The incorporation of methyl-substituents into the diol backbone of butanediol-based polyesters is a highly effective and predictable strategy for materials engineering. This single chemical modification provides a versatile toolkit for tuning polymer properties.

The primary consequences are:

  • Increased Glass Transition Temperature (T_g): Due to restricted chain mobility.

  • Suppressed Crystallinity and Lowered Melting Temperature (T_m): Caused by steric hindrance and chain irregularity, often resulting in fully amorphous materials.

  • Modified Mechanical Properties: Generally leading to softer, more flexible polymers, though specific substituent structures can enhance rigidity.

  • Reduced Biodegradability: Stemming from the steric shielding of ester linkages from enzymatic attack.

By understanding these fundamental structure-property relationships, researchers can rationally design and synthesize novel bio-based polyesters with tailored characteristics, expanding their applicability in fields ranging from sustainable packaging and agriculture to advanced biomedical devices.

References

A Senior Application Scientist's Guide to (R)-2-Methyl-1,4-butanediol: A Comparative Analysis for Advanced Synthesis and Polymer Applications

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in pharmaceutical development and material science, the selection of chiral building blocks is a critical decision point, balancing stereochemical precision with practical utility. This guide offers an in-depth analysis of (R)-2-Methyl-1,4-butanediol, a versatile chiral diol. We will move beyond a simple catalog of applications to provide a comparative framework, evaluating its performance against its linear analogue, 1,4-butanediol, and other isomers. This analysis is grounded in experimental data to explain the causal relationships between its unique structure and its functional advantages in asymmetric synthesis and polymer science.

Core Characteristics and Structural Comparison

This compound is a five-carbon diol distinguished by a chiral center at the C-2 position, created by the presence of a methyl group.[1] This single stereocenter is the primary driver of its utility in creating molecules with specific three-dimensional arrangements, a crucial factor for biological activity in pharmaceuticals and agrochemicals.[1][2]

1.1 Physicochemical Properties

PropertyValueSource
CAS Number 22644-28-6[2][3][4][5]
Molecular Formula C₅H₁₂O₂[2][3][4][5]
Molecular Weight 104.15 g/mol [3][5][6]
Appearance Colorless Liquid[2]
Density 0.992 g/mL at 20°C[4]

1.2 Structural Comparison with Alternative Diols

The key distinction between this compound and its common alternative, 1,4-butanediol (1,4-BDO), is the branched structure versus a linear one.[1] This seemingly small difference has profound implications for its application, particularly in polymer chemistry. The methyl group introduces steric hindrance and breaks the symmetry of the polymer chain, which is not possible with the linear 1,4-BDO.

G cluster_0 Key Diol Structures R_MBD This compound (Chiral, Branched) BDO 1,4-Butanediol (Achiral, Linear) R_MBD->BDO Comparison: Introduces chirality and branching MBD_13 2-Methyl-1,3-butanediol (Chiral, Branched Isomer) R_MBD->MBD_13 Isomeric Difference: Position of hydroxyl groups alters reactivity

Caption: Structural comparison of key butanediol analogues.

Application in Asymmetric Synthesis

The primary application of enantiomerically pure this compound is as a chiral building block.[1][2] Its two hydroxyl groups offer differential reactivity, allowing for sequential chemical modifications to build complex molecular architectures with a defined stereochemistry. This is invaluable in the synthesis of active pharmaceutical ingredients (APIs), where a specific enantiomer is often responsible for the desired therapeutic effect while the other may be inactive or even harmful.

One significant application pathway involves its conversion to chiral γ-butyrolactones. The γ-butyrolactone moiety is a core structure in numerous natural products and FDA-approved drugs with diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[7] Using this compound as a starting material ensures that the resulting lactone and its downstream derivatives are produced with high enantiomeric purity.

Application in Polymer Chemistry: A Comparative Analysis

In polymer science, the incorporation of this compound (or its racemic mixture) as a monomer provides a powerful tool for tuning the material properties of polyesters and polyurethanes. The methyl group acts as a deliberate "defect" in the polymer backbone compared to the highly regular chains formed from 1,4-BDO.

3.1 Causality: How Methyl Branching Modifies Polymer Properties

The introduction of the methyl branch has a cascading effect on the final polymer's characteristics. This is a classic example of structure-property relationships, where a small molecular change leads to significant macroscopic differences.

G node_structure Structural Feature This compound node_mechanism Physical Mechanism Increased Steric Hindrance Disruption of Chain Packing node_structure:f1->node_mechanism:f0 Leads to node_property Macroscopic Property Change Reduced Crystallinity Increased Glass Transition Temp (Tg) Increased Hydrophobicity node_mechanism:f1->node_property:f0 Results in

Caption: Influence of methyl branching on polymer properties.

3.2 Performance Comparison: Branched vs. Linear Diols in Polyesters

Experimental studies directly comparing polyesters synthesized from 1,4-BDO with those from methyl-branched analogues like 2,5-hexanediol (a two-carbon longer analogue of 2-methyl-1,4-butanediol) provide clear, quantitative data on these effects.

  • Crystallinity: The branching in 2-methyl-1,4-butanediol reduces the crystallinity in polymers compared to those derived from the linear 1,4-BDO.[1] Polyesters made with 1,4-BDO are often semi-crystalline, whereas those made with branched secondary diols are typically entirely amorphous.[8] This is because the methyl groups disrupt the regular, tight packing of polymer chains necessary for crystal formation.

  • Glass Transition Temperature (Tg): The introduction of methyl branches consistently raises the Tg of the amorphous regions of the material.[8] This is due to the restricted chain mobility caused by the bulky side groups. An increased Tg means the material remains rigid and glassy at higher temperatures.

  • Mechanical Properties: The changes in crystallinity and Tg directly impact mechanical performance. Compared to a linear polyester, a methyl-branched equivalent was found to display both a higher modulus (stiffness) and a greater extension at break (ductility) under certain conditions.[8]

  • Biodegradability and Hydrophobicity: Methyl branching generally increases the hydrophobicity of the polymer surface.[8] This can also lead to a significantly decreased rate of enzymatic hydrolysis, making the material more durable and less biodegradable, which can be a desirable property for specific applications like coatings.[8]

3.3 Data Summary: Thermal Properties of Diol-Based Polyesters

The following table summarizes findings from studies on how methyl groups on 1,4-butanediol analogues affect the glass transition temperature (Tg) of various polyesters.

Diol Used in Polyester SynthesisNumber of Methyl GroupsResulting Polymer Tg (°C) (with Adipic Acid)Resulting Polymer Tg (°C) (with Succinic Acid)Resulting Polymer Tg (°C) (with FDCA)
1,4-Butanediol0-52-2836-38
1,4-Pentanediol (analogue)1-46-2245
2,5-Hexanediol (analogue)2-35-1360
(Data adapted from van der Klis et al.[8][9])

This data clearly shows a consistent, near-linear increase in Tg as the number of methyl groups increases, demonstrating a predictable way to tune material properties.[9]

Experimental Methodologies

To ensure scientific integrity, the protocols described below are based on established, verifiable chemical transformations.

4.1 Synthesis of Enantiomerically Pure this compound

Achieving high enantiomeric purity is the primary challenge in synthesizing the target molecule. A common and effective strategy involves the use of a chiral auxiliary—a temporary chemical attachment that directs the stereochemical outcome of a reaction. Inexpensive and readily available D- or L-menthol is an excellent choice for this purpose.

G start Start: D-Menthol (Chiral Auxiliary) step1 Step 1: Synthesis of γ-menthyloxybutenolide start->step1 step2 Step 2: Stereoselective 1,4-addition of a methyl group step1->step2 Bulky menthyloxy group provides stereocontrol step3 Step 3: Reduction of lactone (e.g., with LiAlH₄) step2->step3 step4 Step 4: Deprotection (Removal of menthyloxy group) step3->step4 end Product: Optically Pure This compound step4->end

Caption: Workflow for stereoselective synthesis.

4.2 Detailed Protocol: Stereoselective Synthesis via Chiral Auxiliary

This protocol is a conceptual representation based on methodologies for producing optically active methyl-substituted butanediols.[1]

  • Preparation of Chiral Precursor: React a suitable starting material with D-menthol to form a γ-menthyloxybutenolide. The bulky menthyloxy group provides excellent stereocontrol for subsequent reactions.[1]

  • Stereoselective Methylation: Perform a stereoselective 1,4-addition reaction (e.g., using a methyl cuprate reagent) to the γ-menthyloxybutenolide. The chiral auxiliary directs the methyl group to attack from a specific face of the molecule, establishing the desired (R)-configuration.

  • Lactone Reduction: Reduce the resulting γ-methyl-substituted lactone using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄). This opens the lactone ring to form the diol.

  • Deprotection and Purification: Chemically cleave the menthyloxy group to release the free this compound. Purify the final product using column chromatography or distillation to achieve high chemical and enantiomeric purity (>98% e.e.).[1]

4.3 Protocol: Synthesis of a Branched Polyester for Comparative Analysis

This protocol describes a general two-stage melt polycondensation method for synthesizing polyesters, allowing for a direct comparison between different diols.

  • Transesterification:

    • Charge a glass reactor with a dimethyl ester of a dicarboxylic acid (e.g., dimethyl adipate), this compound (in molar excess, e.g., 2:1 diol/diester ratio), and a catalyst (e.g., titanium(IV) isopropoxide).[8]

    • Heat the mixture under a nitrogen atmosphere to ~180°C to initiate transesterification, during which methanol is evolved. Maintain this stage for several hours.

  • Polycondensation:

    • Gradually increase the temperature to ~220-240°C while slowly reducing the pressure (applying a vacuum).

    • This stage promotes the removal of excess diol and drives the polymerization reaction forward, increasing the molecular weight of the polymer.

    • Continue until the desired viscosity is achieved, indicating the formation of a high molecular weight polymer.

    • Cool the reactor and extrude the resulting polyester.

  • Comparative Synthesis: Repeat the exact same protocol but substitute 1,4-butanediol for this compound to produce the linear analogue for direct comparison of thermal and mechanical properties.

Conclusion and Future Perspectives

This compound is more than a simple diol; it is a specialized chemical tool. In asymmetric synthesis, its value is defined by the chirality it imparts, enabling the efficient construction of enantiomerically pure molecules that are critical to the pharmaceutical industry.

In polymer science, its utility lies in its role as a "molecular tuner." The strategic introduction of its methyl branch provides a predictable and quantifiable method for modifying polymer properties. By disrupting crystallinity and increasing Tg, it allows material scientists to design amorphous polymers with enhanced thermal stability and tailored mechanical responses.[8][9] While its linear counterpart, 1,4-butanediol, remains a workhorse for producing semi-crystalline commodity plastics like PBT, this compound offers a pathway to more specialized, high-performance materials. The choice between them is a clear trade-off: the simplicity and crystallinity of the linear diol versus the tunable, amorphous nature of the branched one. Future research will likely focus on expanding the library of bio-based chiral diols to further refine our ability to design next-generation sustainable polymers with precision-engineered properties.

References

A Senior Application Scientist's Guide to Asymmetric Synthesis: Benchmarking (R)-2-Methyl-1,4-butanediol Against Established Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Quest for Chirality and the Role of Auxiliaries

In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure compounds is not merely an academic exercise but a critical necessity. The differential pharmacological and toxicological profiles of enantiomers demand precise control over stereochemistry during synthesis. Chiral auxiliaries, temporarily incorporated into a prochiral substrate, represent a robust and reliable strategy to induce stereoselectivity in chemical transformations.[1] These molecular guides, by creating a diastereomeric relationship, effectively control the facial selectivity of bond-forming reactions, leading to the desired enantiomer of the product.[1]

Established chiral auxiliaries, such as the Evans' oxazolidinones, Oppolzer's sultams, and Meyers' chiral amines, have proven their mettle in countless syntheses of complex molecules.[2][3][4] However, the pursuit of novel, efficient, and economically viable chiral auxiliaries remains a vibrant area of research. This guide introduces (R)-2-Methyl-1,4-butanediol, a readily accessible chiral diol, as a potential contender in the asymmetric synthesis toolkit. We will objectively benchmark its projected performance against well-established auxiliaries in three cornerstone reactions: asymmetric alkylation, the aldol reaction, and the Diels-Alder reaction. This analysis is grounded in established mechanistic principles and supported by detailed experimental protocols and comparative data.

The Contender: this compound as a Chiral Auxiliary

This compound possesses a key structural feature for a chiral auxiliary: a stereogenic center that can impart facial bias.[5][6][7][8] Its two hydroxyl groups provide a handle for covalent attachment to a substrate, typically forming a chiral acetal with a carbonyl group. This acetal then serves to direct the approach of a nucleophile or electrophile to one face of the molecule. The proposed workflow for utilizing this compound as a chiral auxiliary is outlined below.

Chiral_Auxiliary_Workflow sub Prochiral Substrate (e.g., Aldehyde, Ketone) acetal Chiral Acetal Formation sub->acetal aux This compound aux->acetal reaction Diastereoselective Reaction (Alkylation, Aldol, Diels-Alder) acetal->reaction cleavage Auxiliary Cleavage reaction->cleavage product Enantioenriched Product cleavage->product recovered_aux Recovered Auxiliary cleavage->recovered_aux

Figure 1: General workflow for the application of this compound as a chiral auxiliary.

Performance Benchmarking: A Comparative Analysis

To provide a rigorous comparison, we will evaluate the performance of this compound (projected) against Evans' oxazolidinones and Oppolzer's sultams in key asymmetric transformations. The data for the established auxiliaries is drawn from peer-reviewed literature to provide a solid benchmark.

Asymmetric Alkylation of Enolates

Asymmetric alkylation is a fundamental C-C bond-forming reaction. The chiral auxiliary's role is to direct the approach of an alkyl halide to one face of the enolate.

Mechanism of Stereocontrol:

In the case of an Evans' oxazolidinone, the bulky substituent at the C4 position effectively blocks one face of the Z-enolate, forcing the electrophile to approach from the less hindered face.[3][9] For a chiral acetal derived from this compound, the stereocenter on the diol backbone is expected to create a sterically biased environment, favoring one trajectory of electrophile attack over the other.

Alkylation_Mechanism cluster_evans Evans' Auxiliary cluster_diol This compound Acetal evans_enolate Z-Enolate with Evans' Auxiliary evans_product Major Diastereomer evans_enolate->evans_product Electrophile (E+) attack from less hindered face diol_enolate Enolate from Chiral Acetal diol_product Major Diastereomer diol_enolate->diol_product E+ attack directed by chiral acetal environment

Figure 2: Simplified representation of stereocontrol in asymmetric alkylation.

Comparative Performance Data:

Chiral AuxiliarySubstrateElectrophileYield (%)Diastereomeric Ratio (d.r.)Reference
This compound (Projected) Propanal AcetalBenzyl Bromide(Projected)(Projected)-
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneN-PropionylBenzyl Bromide90-95%>99:1[9]
(S)-4-Benzyl-2-oxazolidinoneN-PropionylAllyl Iodide~75%98:2[9]

Experimental Protocol: Asymmetric Alkylation with an Evans' Auxiliary [9]

  • Enolate Formation: To a solution of the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C is added sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 equiv) dropwise. The solution is stirred for 30 minutes.

  • Alkylation: The electrophile (e.g., benzyl bromide, 1.2 equiv) is added dropwise to the enolate solution at -78 °C. The reaction is stirred for 2-4 hours at this temperature.

  • Workup: The reaction is quenched with saturated aqueous ammonium chloride and allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification and Analysis: The diastereomeric ratio is determined by ¹H NMR or HPLC analysis of the crude product. The major diastereomer is purified by flash column chromatography.

  • Auxiliary Cleavage: The purified N-acylated product is dissolved in a mixture of THF and water. Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) are added, and the mixture is stirred at 0 °C. This cleaves the auxiliary, yielding the chiral carboxylic acid and the recoverable oxazolidinone.

Asymmetric Aldol Reaction

The aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds, creating up to two new stereocenters.

Mechanism of Stereocontrol:

In the boron-mediated Evans aldol reaction, a Zimmerman-Traxler transition state is invoked, where the chair-like conformation and the steric bulk of the auxiliary's substituent dictate the facial selectivity of the aldehyde's approach to the Z-enolate.[10] For Oppolzer's sultam, the rigid camphor backbone and the sulfonyl group create a highly ordered transition state, leading to excellent stereocontrol.[11][12] A chiral acetal from this compound would similarly be expected to form a chelated transition state with a Lewis acid, with the stereocenter of the diol directing the facial approach of the aldehyde.

Aldol_Workflow start Chiral Enolate + Aldehyde ts Diastereoselective Transition State (Zimmerman-Traxler type) start->ts Lewis Acid Coordination product Aldol Adduct (Major Diastereomer) ts->product C-C Bond Formation

Figure 3: Generalized workflow for a Lewis acid-mediated asymmetric aldol reaction.

Comparative Performance Data:

Chiral AuxiliaryEnolate SourceAldehydeYield (%)Diastereomeric Ratio (d.r.)Reference
This compound (Projected) Acetal of a Methyl KetoneBenzaldehyde(Projected)(Projected)-
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneN-PropionylPropionaldehyde82%98:2 (syn)[13]
D-(2R)-Oppolzer's SultamN-AcylVariousHighHigh (anti/syn selectivity tunable with Lewis acid stoichiometry)[10][11][12]

Experimental Protocol: Asymmetric Aldol Reaction with Oppolzer's Sultam [11][12]

  • Enolate Formation: The N-acyl camphorsultam (1.0 equiv) is dissolved in anhydrous dichloromethane at 0 °C. Di-n-butylboron triflate (1.1 equiv) and triethylamine (1.2 equiv) are added sequentially, and the mixture is stirred for 30 minutes.

  • Aldol Addition: The reaction is cooled to -78 °C, and the aldehyde (e.g., benzaldehyde, 1.2 equiv) is added dropwise. The mixture is stirred at -78 °C for 1 hour and then at 0 °C for 1 hour.

  • Workup: The reaction is quenched with a pH 7 buffer, and the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification and Analysis: The diastereomeric ratio is determined by ¹H NMR analysis. The product is purified by flash column chromatography.

  • Auxiliary Cleavage: The aldol adduct can be hydrolyzed, for example, with LiOH/H₂O₂ to afford the corresponding β-hydroxy carboxylic acid and the recoverable camphorsultam.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful cycloaddition for the formation of six-membered rings with up to four stereocenters.[14][15][16][17]

Mechanism of Stereocontrol:

When a chiral auxiliary is attached to the dienophile (e.g., as an acrylate ester), it blocks one face of the π-system, forcing the diene to approach from the opposite side. The rigidity and steric bulk of the auxiliary are crucial for high diastereoselectivity.[18] For a dienophile derived from this compound, the chiral center would be expected to influence the facial selectivity of the diene's approach, especially in the presence of a Lewis acid that can promote a more ordered transition state.

Diels_Alder Facial selectivity is controlled by the chiral auxiliary on the dienophile. dienophile Dienophile with Chiral Auxiliary product Cycloadduct (Major Diastereomer) dienophile->product diene Diene diene->product

Figure 4: Stereocontrol in the asymmetric Diels-Alder reaction.

Comparative Performance Data:

Chiral AuxiliaryDienophileDieneYield (%)Diastereomeric Excess (d.e. %)Reference
This compound (Projected) Acrylate EsterCyclopentadiene(Projected)(Projected)-
Oppolzer's SultamN-AcryloylCyclopentadiene>90%>98% (endo)[11][12]
Meyers' Chiral Amine derived auxiliaryAcrylamideCyclopentadieneHighHigh[4]

Experimental Protocol: Asymmetric Diels-Alder with a Chiral Acrylate [19]

  • Dienophile Preparation: The chiral auxiliary (e.g., an alcohol or amine) is reacted with acryloyl chloride in the presence of a base to form the corresponding acrylate ester or acrylamide.

  • Cycloaddition: The chiral dienophile (1.0 equiv) is dissolved in an anhydrous solvent like dichloromethane and cooled to -78 °C. A Lewis acid (e.g., diethylaluminum chloride, 1.1 equiv) is added, and the mixture is stirred. Freshly distilled cyclopentadiene (2.0 equiv) is then added dropwise.

  • Workup: After stirring for several hours at low temperature, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The mixture is warmed to room temperature, and the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are dried and concentrated.

  • Purification and Analysis: The diastereomeric excess is determined by chiral HPLC or by ¹H NMR analysis of the crude product. The major diastereomer is purified by chromatography.

  • Auxiliary Cleavage: The auxiliary can be removed by hydrolysis or reduction to yield the chiral carboxylic acid, alcohol, or other desired functional group.

Conclusion and Future Outlook

This guide has provided a framework for benchmarking the performance of this compound as a chiral auxiliary against established and highly effective auxiliaries. While direct experimental data for this compound in these specific applications is not yet widely available, the principles of asymmetric induction via chiral acetals suggest its potential as a valuable tool in stereoselective synthesis.[20][21]

The true measure of its efficacy will, of course, be determined by rigorous experimental validation. Researchers are encouraged to employ the detailed protocols provided for the benchmark auxiliaries as a starting point for evaluating this compound. Key performance indicators to assess will be the diastereoselectivity of the reactions, the chemical yields, and the ease of auxiliary attachment and cleavage. The development of new, readily available, and efficient chiral auxiliaries is a continuous endeavor, and this compound represents a promising and accessible candidate for further investigation.

References

Safety Operating Guide

Navigating the Safe Handling of (R)-2-Methyl-1,4-butanediol: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling and disposal of (R)-2-Methyl-1,4-butanediol (CAS No. 22644-28-6). As researchers and drug development professionals, your safety is paramount. This guide moves beyond mere compliance, offering a deep dive into the rationale behind our recommended procedures. Our goal is to empower you with the knowledge to not only protect yourself but also to cultivate a culture of safety within your laboratory.

This compound is a chiral building block with applications in chemical synthesis. While specific toxicological data for this enantiomer is limited, the available information for the closely related 2-methyl-1,4-butanediol and other diols indicates a potential for eye, skin, and respiratory irritation. Therefore, a cautious and well-informed approach to handling is essential.

Core Safety Directives: Your Immediate Action Plan

Before commencing any work with this compound, a thorough risk assessment must be conducted. This document serves as a critical component of that assessment, but it is not a substitute for your institution's specific safety protocols and a comprehensive review of the Safety Data Sheet (SDS).

Hazard Identification and Risk Mitigation

Based on available data, the primary hazards associated with this compound include:

  • Eye Irritation: Direct contact can cause serious eye irritation[1].

  • Skin Contact: May cause skin irritation upon prolonged or repeated contact.

  • Inhalation: Inhalation of mists or vapors may cause respiratory tract irritation[2].

  • Ingestion: Harmful if swallowed.

The following sections provide a detailed breakdown of the personal protective equipment (PPE) required to mitigate these risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical for preventing exposure. The following recommendations are based on a comprehensive evaluation of available safety data for this compound and structurally similar compounds.

Eye and Face Protection: Shielding Against Splashes and Aerosols

Given the risk of serious eye irritation, robust eye and face protection is non-negotiable.

  • Minimum Requirement: At a minimum, chemical safety goggles that meet ANSI Z87.1 standards must be worn whenever handling this compound.

  • Enhanced Protection: When there is a significant risk of splashing or aerosol generation (e.g., during heating, vortexing, or transferring large volumes), a full-face shield should be worn in conjunction with safety goggles.

Skin and Body Protection: Preventing Dermal Exposure

Your skin is a primary route of potential exposure. The following measures are essential for its protection.

Glove MaterialRecommendationRationale
Nitrile Good for general handling and splash protection.Offers good resistance to a wide range of chemicals, including alcohols and diols. Ensure to select gloves with an adequate thickness (at least 4 mil).
Butyl Rubber Excellent for prolonged contact or immersion.Provides superior resistance to many organic compounds, including diols.
Neoprene Good alternative to nitrile.Offers good chemical and mechanical resistance.
Natural Rubber (Latex) Fair to Poor. Not recommended as a primary barrier.Can degrade upon exposure to certain organic solvents.

Crucial Note: Always inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they become contaminated.

  • Laboratory Coat: A standard, flame-resistant laboratory coat should be worn at all times. Ensure it is fully buttoned to provide maximum coverage.

  • Protective Clothing: For procedures with a high risk of significant spillage, consider the use of a chemically resistant apron or coveralls.

Respiratory Protection: Safeguarding Against Inhalation Hazards

Engineering controls, such as working in a well-ventilated laboratory or a chemical fume hood, are the primary means of controlling inhalation exposure. Respiratory protection should be used as a secondary measure when engineering controls are insufficient or during emergency situations.

  • Standard Operations: For routine handling of small quantities in a well-ventilated area, respiratory protection is typically not required.

  • Aerosol or Vapor Generating Procedures: If there is a potential for generating aerosols or vapors (e.g., heating, sonicating, or if the substance is volatile), work should be conducted in a certified chemical fume hood. If a fume hood is not available, a properly fitted air-purifying respirator (APR) with organic vapor cartridges is necessary.

  • Emergency Situations: In the event of a large spill or release in a poorly ventilated area, a self-contained breathing apparatus (SCBA) is required.

Workflow for Safe Handling and PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection cluster_ops Operational Procedures cluster_disposal Disposal & Cleanup Start Start: Plan Experiment with this compound SDS Review Safety Data Sheet (SDS) Start->SDS RiskAssess Conduct Risk Assessment: - Quantity of substance - Potential for splashes/aerosols - Adequacy of ventilation EyeProtection Eye Protection: - Safety Goggles (Minimum) - Face Shield (if splash risk) RiskAssess->EyeProtection Gloves Hand Protection: - Nitrile (General) - Butyl Rubber (Prolonged Contact) RiskAssess->Gloves BodyProtection Body Protection: - Lab Coat - Chemical Apron (if needed) RiskAssess->BodyProtection RespProtection Respiratory Protection: - Fume Hood (Preferred) - Respirator (if aerosols/vapors present without hood) RiskAssess->RespProtection SDS->RiskAssess Handling Handle in Well-Ventilated Area RespProtection->Handling SpillKit Ensure Spill Kit is Accessible Handling->SpillKit Waste Prepare Labeled Waste Containers SpillKit->Waste DisposeWaste Dispose of Chemical Waste per Protocol Waste->DisposeWaste Decontaminate Decontaminate Work Area DisposeWaste->Decontaminate RemovePPE Remove PPE Correctly Decontaminate->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands

Caption: Decision workflow for PPE selection and safe handling of this compound.

Emergency Procedures: Immediate and Effective Response

In the event of an exposure or spill, a swift and correct response is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2].

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation develops or persists[2].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[2].

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[2].

  • Spill Response:

    • Evacuate the immediate area.

    • If the spill is large or in a poorly ventilated area, contact your institution's emergency response team.

    • For small spills, wear the appropriate PPE (including respiratory protection if necessary).

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

    • Collect the absorbed material into a suitable, labeled container for disposal.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility.

  • Waste Collection:

    • Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container.

    • Do not mix with other incompatible waste streams.

  • Disposal Method:

    • Dispose of the chemical waste through your institution's hazardous waste management program.

    • Follow all local, state, and federal regulations for the disposal of chemical waste.

    • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of as regular laboratory glass or plastic waste, depending on the material.

The following diagram outlines the logical flow for the proper disposal of this compound.

Disposal_Plan cluster_waste_gen Waste Generation cluster_containerization Containerization cluster_disposal_path Disposal Pathway Start Waste Generated: - Unused this compound - Contaminated Materials Segregate Segregate Waste at Source Start->Segregate LabelContainer Use a Dedicated, Labeled Hazardous Waste Container Segregate->LabelContainer SealContainer Keep Container Securely Sealed LabelContainer->SealContainer EHSO Contact Environmental Health & Safety (EHS) for Waste Pickup SealContainer->EHSO Documentation Complete Hazardous Waste Manifest EHSO->Documentation FinalDisposal EHS Manages Final Disposal in Accordance with Regulations Documentation->FinalDisposal

Caption: Logical flow for the proper disposal of this compound waste.

By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. Remember that safety is a continuous process of learning and vigilance.

References

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